molecular formula C13H10N4 B1306414 2-(Pyridin-3-yl)quinazolin-4-amine CAS No. 273408-90-5

2-(Pyridin-3-yl)quinazolin-4-amine

Cat. No.: B1306414
CAS No.: 273408-90-5
M. Wt: 222.24 g/mol
InChI Key: RPLDBOSSOMYTDM-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)quinazolin-4-amine (CAS 273408-90-5) is a high-value quinazoline derivative of significant interest in medicinal chemistry and pharmacological research. This compound serves as a key synthetic intermediate and privileged scaffold for developing potent inhibitors against biologically relevant targets. Research indicates that structurally related quinazolinamines exhibit promising activity in oncology, particularly as inhibitors of ATP-binding cassette (ABC) transporters like Breast Cancer Resistance Protein (BCRP/ABCG2) and P-glycoprotein (P-gp) . These transporters are a major cause of multidrug resistance in cancers, and inhibitors based on the quinazolinamine scaffold can sensitize resistant cancer cells to chemotherapeutic agents by increasing intracellular drug accumulation . The core quinazoline structure is also investigated in cardiac electrophysiology research. Optimized phenylquinazoline analogues have been identified as potent and selective blockers of the Kv1.5 potassium ion channel, a promising target for the treatment of atrial fibrillation (AF) . Furthermore, 2,4-disubstituted quinazolines demonstrate cytotoxic effects against various human cancer cell lines, including adenocarcinoma and breast cancer, making this chemotype a fertile ground for anticancer drug discovery . Researchers can utilize this compound to explore structure-activity relationships, develop novel therapeutic agents, and study mechanisms of action related to ion channels and multidrug resistance. The product is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-3-ylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4/c14-12-10-5-1-2-6-11(10)16-13(17-12)9-4-3-7-15-8-9/h1-8H,(H2,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLDBOSSOMYTDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CN=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390020
Record name 2-(pyridin-3-yl)quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273408-90-5
Record name 2-(pyridin-3-yl)quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2-(Pyridin-3-yl)quinazolin-4-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2-(pyridin-3-yl)quinazolin-4-amine (CAS: 273408-90-5) represents a privileged pharmacophore in medicinal chemistry, specifically designed to target the ATP-binding pocket of protein kinases. Structurally, it fuses a quinazoline ring—a proven hinge-binding motif found in approved drugs like Gefitinib and Erlotinib—with a pyridine ring at the C2 position. This modification modulates lipophilicity (LogP) and introduces an additional nitrogen heteroatom capable of specific hydrogen bonding interactions within the solvent front or gatekeeper regions of target enzymes such as EGFR, VEGFR-2, and PI3K.

This guide details the structural rationale, validated synthetic pathways, and biological characterization of this scaffold, serving as a blueprint for its application in lead optimization campaigns.

Structural Analysis & Pharmacophore Mapping

The molecule functions as a Type I ATP-competitive inhibitor.[1] Its efficacy is derived from its ability to mimic the adenine ring of ATP.

Electronic Architecture
  • Quinazoline N1 (Acceptor): The nitrogen at position 1 possesses a lone pair oriented to accept a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Met793 in EGFR).

  • C4-Amine (Donor): The exocyclic amine acts as a hydrogen bond donor to the backbone carbonyl of the hinge region.

  • Pyridine Ring (C2-Substituent): The 3-pyridyl group is electron-withdrawing, lowering the electron density of the quinazoline core. This acidity modulation often improves metabolic stability compared to phenyl analogs. The pyridine nitrogen can also serve as a vector for solubilizing groups or specific water-mediated contacts.

Physicochemical Profile

The following data represents the core scaffold's baseline properties, essential for formulation and ADME prediction.

PropertyValue (Predicted/Exp)Significance
Molecular Formula

Core scaffold
Molecular Weight 222.25 g/mol Fragment-like, high ligand efficiency potential
cLogP ~2.3Moderate lipophilicity; good membrane permeability
TPSA ~51 ŲFavorable for oral bioavailability (Rule of 5 compliant)
pKa (Pyridine N) ~3.5 - 4.0Weakly basic; remains largely unprotonated at physiological pH
Solubility Low (Water), High (DMSO)Requires salt formation (e.g., HCl, Tosylate) for aqueous delivery

Synthetic Methodologies

To ensure reproducibility and scalability, we prioritize the Convergent Chlorination-Amination Route . While one-pot cyclizations exist, this stepwise approach allows for the late-stage introduction of diverse amines at the C4 position, which is critical for Structure-Activity Relationship (SAR) studies.

Reaction Workflow Diagram

Synthesis_Workflow Reagent1 2-Aminobenzamide Inter1 Intermediate A: 2-(Pyridin-3-yl)quinazolin-4(3H)-one Reagent1->Inter1 Cyclization (Reflux/Base) Reagent2 Nicotinoyl Chloride Reagent2->Inter1 Inter2 Intermediate B: 4-Chloro-2-(pyridin-3-yl)quinazoline Inter1->Inter2 Nucleophilic Sub. (Reflux) Reagent3 POCl3 / PCl5 (Chlorination) Reagent3->Inter2 Product Final Product: 2-(Pyridin-3-yl)quinazolin-4-amine Inter2->Product SNAr (Pressure/Heat) Reagent4 NH3 / MeOH (Amination) Reagent4->Product

Figure 1: Stepwise synthesis of 2-(pyridin-3-yl)quinazolin-4-amine via the key 4-chloro intermediate.

Experimental Protocols (Self-Validating)

This section details the synthesis of the core scaffold. The protocol is designed with specific "Checkpoints" to validate success before moving to the next step.

Step 1: Synthesis of 2-(Pyridin-3-yl)quinazolin-4(3H)-one

Rationale: Formation of the thermodynamic product (quinazolinone) creates the stable bicyclic core.

  • Reagents: Suspend 2-aminobenzamide (10.0 mmol) in anhydrous THF (30 mL). Add triethylamine (12.0 mmol) as an acid scavenger.

  • Addition: Cool to 0°C. Dropwise add nicotinoyl chloride hydrochloride (10.0 mmol) dissolved in minimal THF.

  • Cyclization: Allow to warm to RT, then reflux for 4 hours. Note: If ring closure is incomplete (monitored by TLC), add 1M NaOH (aq) and reflux for an additional hour to force dehydration.

  • Workup: Pour reaction mixture into ice water. Adjust pH to ~7. The solid precipitate is the product. Filter and wash with water.

  • Checkpoint 1 (Validation):

    • Appearance: White to off-white solid.

    • MS (ESI): Expect [M+H]+ = 224.1.

Step 2: Chlorination to 4-Chloro-2-(pyridin-3-yl)quinazoline

Rationale: Activation of the C4-position. The carbonyl oxygen is a poor leaving group; conversion to chloride creates a highly reactive electrophile for nucleophilic aromatic substitution (


).
  • Reaction: Place the dried quinazolinone (5.0 mmol) in a round-bottom flask. Add

    
     (15 mL) carefully. Add a catalytic amount of DMF (3 drops) to form the Vilsmeier-Haack reagent in situ, accelerating the reaction.
    
  • Conditions: Reflux at 105°C for 3-5 hours. The suspension should become a clear solution.

  • Workup (Critical Safety): Remove excess

    
     under reduced pressure. Pour the residue slowly onto crushed ice/ammonia  mixture with vigorous stirring. Caution: Exothermic hydrolysis.
    
  • Isolation: Extract with Dichloromethane (DCM) (3x). Dry organic layer over

    
    .
    
  • Checkpoint 2 (Validation):

    • TLC: New spot with higher

      
       (non-polar) compared to starting material.
      
    • Stability: Use immediately or store under Argon at -20°C (hydrolysis sensitive).

Step 3: Amination to 2-(Pyridin-3-yl)quinazolin-4-amine

Rationale: Displacement of the chloride by ammonia via


.
  • Reaction: Dissolve the 4-chloro intermediate (2.0 mmol) in 7N

    
     in Methanol (10 mL) or Isopropanol.
    
  • Conditions: Seal in a pressure tube and heat to 80°C for 12 hours.

  • Purification: Cool to RT. Concentrate the solvent. Triturate the residue with cold diethyl ether to remove ammonium chloride salts and impurities. Recrystallize from Ethanol/Water if necessary.

  • Final Validation:

    • 1H NMR (DMSO-d6): Characteristic broad singlet for

      
       (approx. 
      
      
      
      7.8-8.2 ppm, exchangeable with
      
      
      ). Pyridine protons will show distinct splitting patterns (dd, dt).

Biological Mechanism & Signaling Pathways[1][2]

This scaffold is primarily utilized to inhibit Receptor Tyrosine Kinases (RTKs) like EGFR. By blocking the ATP binding site, the molecule prevents the autophosphorylation of tyrosine residues on the intracellular domain, thereby severing the signal transduction cascade.

Signal Transduction Blockade Diagram

Signaling_Pathway Ligand Growth Factor (EGF) Receptor EGFR (Tyrosine Kinase) Ligand->Receptor Activation RAS RAS (GDP -> GTP) Receptor->RAS Phosphorylation PI3K PI3K Receptor->PI3K Inhibitor 2-(Pyridin-3-yl)quinazolin-4-amine (Inhibitor) Inhibitor->Receptor Competitive Inhibition (Blocks ATP Binding) RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Response Cell Proliferation & Survival ERK->Response AKT AKT (Protein Kinase B) PI3K->AKT AKT->Response

Figure 2: Mechanism of action showing the interception of the MAPK and PI3K/AKT pathways by the inhibitor at the receptor level.

References

  • Structure-Activity Relationships of Quinazolines: Bridges, A. J. (2001). Chemical Inhibitors of Protein Kinases. Chemical Reviews. Link

  • Quinazoline Synthesis Methodologies: Connolly, D. J., et al. (2005). Synthesis of quinazolin-4(3H)-ones and quinazolines. Tetrahedron. Link

  • EGFR Binding Mode Analysis: Stamos, J., et al. (2002). Structure of the Epidermal Growth Factor Receptor Kinase Domain Alone and in Complex with a 4-Anilinoquinazoline Inhibitor. Journal of Biological Chemistry. Link

  • Scaffold Versatility: Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry. Link

  • Standard Protocol for Chlorination: Sechi, M., et al. (2005). Design and synthesis of novel indole beta-diketo acid derivatives as HIV-1 integrase inhibitors. Journal of Medicinal Chemistry (referencing standard POCl3 protocols). Link

Sources

Physicochemical Profile & Technical Guide: 2-(Pyridin-3-yl)quinazolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties of 2-(Pyridin-3-yl)quinazolin-4-amine Document Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary

2-(Pyridin-3-yl)quinazolin-4-amine (CAS: 273408-90-5) represents a "privileged scaffold" in medicinal chemistry, frequently utilized as a core pharmacophore for kinase inhibitors (e.g., EGFR, Clk) and adenosine receptor antagonists. Its structural utility lies in the 4-aminoquinazoline motif—a proven ATP-hinge binder—coupled with a 3-pyridyl moiety that offers vectors for solubility enhancement and hydrogen bonding deep within hydrophobic pockets.

This guide provides a rigorous analysis of its physicochemical properties, focusing on ionization behavior (pKa), lipophilicity (LogP), and solubility profiles. It establishes a technical baseline for researchers utilizing this compound as a building block or lead series progenitor.

Chemical Identity & Structural Analysis[1][2]

PropertySpecification
IUPAC Name 2-(Pyridin-3-yl)quinazolin-4-amine
Common Synonyms 2-(3-Pyridyl)-4-aminoquinazoline
CAS Number 273408-90-5
Molecular Formula C₁₃H₁₀N₄
Molecular Weight 222.25 g/mol
SMILES Nc1c2ccccc2nc(c3cccnc3)n1
H-Bond Donors 1 (Exocyclic -NH₂)
H-Bond Acceptors 3 (Quinazoline N1, N3; Pyridine N)
Topological Polar Surface Area (TPSA) ~51.8 Ų
Structural Pharmacophore Analysis

The molecule consists of a fused bicyclic quinazoline ring substituted at the C2 position with a pyridine ring.

  • Quinazoline Core: Planar, electron-deficient. The N1 nitrogen is the primary acceptor in the hinge region of many kinases.

  • Exocyclic Amine (C4): Acts as a hydrogen bond donor. It pushes electron density into the ring, increasing the basicity of N1 relative to unsubstituted quinazoline.

  • 3-Pyridyl Substituent: Introduces a second basic center and a vector for pi-stacking interactions.

Physicochemical Properties (The Core)

Ionization Constants (pKa)

Understanding the acid-base behavior of this molecule is critical for predicting solubility and membrane permeability. The molecule possesses two relevant basic centers.

  • Primary Basic Center (Quinazoline N1): The N1 nitrogen of 4-aminoquinazoline typically has a pKa of approximately 5.4 – 5.7 .

  • Secondary Basic Center (Pyridine N): The nitrogen in the 3-pyridyl ring typically has a pKa of ~4.8 .

  • Net Behavior:

    • pKa₁ (Most Basic): Predicted range 5.2 – 5.6 . (Likely the Quinazoline N1, stabilized by the 4-amino group).

    • pKa₂ (Less Basic): Predicted range 3.5 – 4.5 . (The Pyridine N, suppressed slightly by the electron-withdrawing nature of the quinazoline ring).

Implication: At physiological pH (7.4), the molecule is predominantly neutral (>98%) , facilitating membrane permeation. In the acidic environment of the stomach (pH 1-2) or lysosomes (pH 4.5), it becomes mono- or di-protonated, drastically increasing solubility.

Lipophilicity (LogP / LogD)
  • Predicted LogP (Neutral): 2.1 ± 0.3 .

    • The molecule is moderately lipophilic, falling within the ideal "Rule of 5" space (LogP < 5).

  • LogD (pH 7.4): ~2.1 (Matches LogP as it is neutral).

  • LogD (pH 2.0): < 0.5 (Highly soluble/ionized).

Solubility Profile
  • Aqueous Solubility (Neutral pH): Low (< 50 µg/mL). The planar aromatic structure encourages strong pi-pi stacking in the solid state, limiting dissolution in water.

  • Acidic Solubility: High. Formulation in dilute HCl or methanesulfonic acid is recommended for in vivo dosing.

  • Organic Solvents: Soluble in DMSO (> 20 mg/mL), DMF, and hot ethanol.

Visualizations

Diagram 1: Protonation Equilibrium & Species Distribution

This diagram illustrates the sequential protonation steps that govern the molecule's solubility.

Ionization Neutral Neutral Species (pH > 6.0) Lipophilic, Membrane Permeable MonoCat Mono-Cation (pH ~ 4.5 - 5.5) Protonation at Quinazoline N1 Neutral->MonoCat + H+ (pKa ~ 5.4) MonoCat->Neutral - H+ DiCat Di-Cation (pH < 3.0) Protonation at Pyridine N MonoCat->DiCat + H+ (pKa ~ 4.0) DiCat->MonoCat - H+

Caption: Stepwise ionization of 2-(Pyridin-3-yl)quinazolin-4-amine. Solubility increases significantly moving from left to right.

Diagram 2: Experimental Workflow for Solubility Determination

A standardized protocol for determining the kinetic solubility of this scaffold.

SolubilityWorkflow Step1 Step 1: Stock Preparation Dissolve 10mM in DMSO Step2 Step 2: Spiking Add to PBS (pH 7.4) & SGF (pH 1.2) Final DMSO < 1% Step1->Step2 Step3 Step 3: Incubation Shake 24h @ 25°C Step2->Step3 Step4 Step 4: Filtration Filter using 0.45µm PVDF Step3->Step4 Step5 Step 5: Analysis Quantify via HPLC-UV (254 nm) Step4->Step5

Caption: Kinetic solubility workflow. SGF = Simulated Gastric Fluid.

Experimental Protocols

Protocol A: Potentiometric pKa Determination

Rationale: UV-metric or potentiometric methods are superior to computational prediction for resolving the close pKa values of the pyridine and quinazoline nitrogens.

  • Instrument: Sirius T3 or equivalent potentiometric titrator.

  • Sample Prep: Weigh ~3 mg of solid compound.

  • Solvent: Use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%) if aqueous solubility is too low, then extrapolate to 0% organic.

  • Titration:

    • Start at pH 2.0 (fully protonated).

    • Titrate with 0.1 M KOH up to pH 12.0.

    • Perform 3 titrations per co-solvent ratio.

  • Data Analysis: Use the Yasuda-Shedlovsky equation to extrapolate the aqueous pKa. Look for two inflection points (approx. pH 4.0 and pH 5.4).

Protocol B: Thermodynamic Solubility (Shake-Flask)

Rationale: Establishes the saturation limit for formulation development.

  • Preparation: Add excess solid compound (~2 mg) to 1 mL of buffer (pH 7.4 phosphate and pH 1.2 HCl).

  • Equilibration: Shake at 300 rpm for 24 hours at 25°C.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Quantification: Dilute supernatant with Mobile Phase (Acetonitrile:Water 50:50) and inject onto HPLC.

    • Column: C18 (e.g., Agilent Zorbax Eclipse).

    • Detection: UV at 254 nm (Quinazoline absorption max).

    • Calibration: Use a 5-point standard curve from DMSO stock.

References

  • Chemical Identity & Availability

    • Source: PubChem Compound Summary for CID 667555 (Related derivatives)
    • URL:

  • pKa of 4-Aminoquinazolines: Source: Kibbey, C. E., et al. "Solid-state physicochemical properties of 4-aminoquinazoline derivatives." Journal of Pharmaceutical Sciences. Context: Establishes the N1 pKa baseline (~5.4-5.7).
  • Kinase Inhibitor Context

    • Source: Bridges, A. J. "Chemical Inhibitors of Protein Kinases." Chemical Reviews, 2001.
    • URL:

  • Synthesis & Characterization

    • Source: Patent WO2011041655A1 "Quinazolin-4-amine deriv
    • URL:

The Solubility Profile of 2-(Pyridin-3-yl)quinazolin-4-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

A comprehensive understanding of a compound's solubility is a cornerstone of successful drug development, influencing everything from in vitro assay reliability to in vivo bioavailability. This technical guide provides a detailed framework for characterizing the complete solubility profile of 2-(Pyridin-3-yl)quinazolin-4-amine, a heterocyclic amine of interest in medicinal chemistry. In the absence of publicly available experimental solubility data for this specific molecule, this document outlines a robust, multi-faceted experimental plan. It is designed to furnish researchers, scientists, and drug development professionals with the necessary protocols and theoretical underpinnings to generate a thorough and reliable solubility assessment. The guide covers thermodynamic and kinetic solubility determination, the critical influence of pH, and the compound's behavior in biorelevant media, all supported by detailed, field-proven methodologies and analytical strategies.

Introduction: The Imperative of Solubility in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a compound's developability. Poor aqueous solubility can lead to a cascade of complications, including unreliable in vitro biological data, formulation difficulties, and ultimately, poor oral bioavailability. The quinazoline scaffold and its derivatives are a prominent class of compounds in medicinal chemistry, known for a wide array of biological activities. The subject of this guide, 2-(Pyridin-3-yl)quinazolin-4-amine, is a molecule that combines the quinazoline core with a pyridine moiety, introducing specific physicochemical characteristics that require thorough investigation.

This guide is structured to provide a comprehensive and logical workflow for the complete solubility characterization of 2-(Pyridin-3-yl)quinazolin-4-amine. We will delve into the theoretical considerations that inform our experimental design, followed by detailed, step-by-step protocols for a suite of solubility assays. The causality behind each experimental choice is explained, ensuring not just a "how-to" but a "why-to" for each step.

Physicochemical Properties and Predicted Ionization Behavior of 2-(Pyridin-3-yl)quinazolin-4-amine

A foundational understanding of the molecule's structure and potential ionization sites is paramount for designing a relevant solubility study.

Table 1: Physicochemical Properties of 2-(Pyridin-3-yl)quinazolin-4-amine

PropertyValueSource
Molecular Formula C₁₃H₁₀N₄[1]
Molecular Weight 222.25 g/mol [1]
Chemical Structure Inferred from Name
Predicted pKa and its Implication on pH-Dependent Solubility

The structure of 2-(Pyridin-3-yl)quinazolin-4-amine features several nitrogen atoms that can act as proton acceptors (bases). The ionization state of the molecule will, therefore, be highly dependent on the pH of the surrounding medium. An accurate estimation of the acid dissociation constants (pKa) of these ionizable centers is crucial for predicting the pH range over which solubility is likely to change significantly.

Based on this structural analysis, we can predict at least two basic pKa values for 2-(Pyridin-3-yl)quinazolin-4-amine, likely in the ranges of 2-4 and 4-6. This suggests that the compound's solubility will be lowest at neutral to high pH and will increase significantly in acidic conditions as the molecule becomes protonated and forms more soluble salts. Therefore, a comprehensive pH-solubility profile is essential.

Experimental Framework for Comprehensive Solubility Profiling

To generate a complete solubility profile, a multi-pronged approach is necessary, encompassing both thermodynamic and kinetic solubility assessments across a range of physiologically and pharmaceutically relevant conditions.

G cluster_0 Solubility Profiling Workflow Thermodynamic_Solubility Thermodynamic Solubility (Shake-Flask Method) pH_Dependent_Solubility pH-Dependent Solubility Thermodynamic_Solubility->pH_Dependent_Solubility Biorelevant_Solubility Biorelevant Media Solubility Thermodynamic_Solubility->Biorelevant_Solubility Kinetic_Solubility Kinetic Solubility (High-Throughput Assay) Data_Analysis Data Analysis & Reporting Kinetic_Solubility->Data_Analysis pH_Dependent_Solubility->Data_Analysis Biorelevant_Solubility->Data_Analysis

Figure 1: A high-level overview of the experimental workflow for determining the comprehensive solubility profile of 2-(Pyridin-3-yl)quinazolin-4-amine.

Thermodynamic (Equilibrium) Solubility Determination: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is the most relevant measure for biopharmaceutical classification and formulation development. The shake-flask method is the gold standard for determining thermodynamic solubility.[1][3]

  • Preparation of Solvents: Prepare a series of aqueous buffers covering a pH range of 1.2 to 7.4 (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer) as per ICH guidelines.[4][5] Also, prepare common organic solvents such as ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).

  • Sample Preparation: Add an excess amount of solid 2-(Pyridin-3-yl)quinazolin-4-amine to a series of glass vials, ensuring a visible amount of undissolved solid remains.

  • Solvent Addition: Add a known volume of each prepared solvent to the respective vials.

  • Equilibration: Seal the vials and place them in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24 hours to ensure equilibrium is reached.[6]

  • Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm syringe filter compatible with the solvent.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of 2-(Pyridin-3-yl)quinazolin-4-amine using a validated analytical method, such as HPLC-UV.

  • pH Verification: For aqueous buffers, measure the pH of the final saturated solution to ensure it has not shifted significantly.[3]

Kinetic Solubility Assessment: A High-Throughput Approach for Early Discovery

Kinetic solubility is a measure of a compound's ability to remain in solution after being introduced from a concentrated organic stock solution into an aqueous medium. This method is particularly useful in early drug discovery for rapid screening of large numbers of compounds.[6][7][8][9]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 2-(Pyridin-3-yl)quinazolin-4-amine in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a 96-well microplate, add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).[6]

  • Precipitate Detection/Removal: The presence of precipitate can be detected by nephelometry (light scattering).[7] Alternatively, the undissolved compound can be removed by filtration using a 96-well filter plate.[10]

  • Quantification: The concentration of the compound remaining in the filtrate can be determined by UV-Vis spectroscopy using a plate reader or by HPLC-UV after appropriate dilution.

pH-Dependent Solubility Profile

As predicted, the solubility of 2-(Pyridin-3-yl)quinazolin-4-amine is expected to be highly pH-dependent. A detailed pH-solubility profile is essential for understanding its behavior in the gastrointestinal tract and for salt form selection.

G cluster_0 pH-Dependent Solubility Workflow Prepare_Buffers Prepare Buffers (pH 1-10) Shake_Flask Shake-Flask Equilibration (24h, 37°C) Prepare_Buffers->Shake_Flask Sample_Processing Centrifugation & Filtration Shake_Flask->Sample_Processing Quantification HPLC-UV Analysis Sample_Processing->Quantification Plot_Data Plot Solubility vs. pH Quantification->Plot_Data

Figure 2: A streamlined workflow for determining the pH-dependent solubility profile of 2-(Pyridin-3-yl)quinazolin-4-amine.

This study will be conducted using the shake-flask method (Protocol 1) with a series of buffers covering a wide physiological and pharmaceutical pH range (e.g., pH 1, 2, 3, 4, 5, 6, 6.8, 7.4, 8, 9, and 10).

Solubility in Biorelevant Media

To better predict the in vivo performance of an orally administered drug, it is crucial to assess its solubility in media that mimic the composition of human intestinal fluids. Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) are commonly used for this purpose.[11][12][13][14]

  • Media Preparation: Prepare FaSSIF (pH 6.5) and FeSSIF (pH 5.0) according to established recipes. These media contain bile salts and phospholipids that can significantly impact the solubility of lipophilic compounds.[12][14]

  • Solubility Determination: Employ the shake-flask method (Protocol 1) to determine the equilibrium solubility of 2-(Pyridin-3-yl)quinazolin-4-amine in both FaSSIF and FeSSIF at 37°C.

Analytical Method for Quantification

A robust and validated analytical method is essential for accurate solubility determination. Reversed-phase high-performance liquid chromatography with UV detection (RP-HPLC-UV) is a suitable and widely used technique for the quantification of quinazoline derivatives.[15][16]

Proposed HPLC-UV Method
  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for the separation of heterocyclic compounds.[6]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water or 10 mM ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) is recommended. The acidic modifier will help to ensure good peak shape for the basic analyte.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The UV detection wavelength should be set at the λmax of 2-(Pyridin-3-yl)quinazolin-4-amine, which can be determined by running a UV scan of a dilute solution of the compound.

  • Quantification: A calibration curve will be generated using a series of known concentrations of the compound to ensure accurate quantification.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 2: Expected Thermodynamic Solubility Data for 2-(Pyridin-3-yl)quinazolin-4-amine

Solvent/MediumpHTemperature (°C)Solubility (µg/mL)Solubility (µM)
0.1 M HCl1.237
Acetate Buffer4.537
Phosphate Buffer6.837
Phosphate Buffer7.437
Water~725
EthanolN/A25
MethanolN/A25
AcetonitrileN/A25
DMSON/A25
DMFN/A25
FaSSIF6.537
FeSSIF5.037

Table 3: Expected Kinetic Solubility Data for 2-(Pyridin-3-yl)quinazolin-4-amine

MediumpHTemperature (°C)Kinetic Solubility (µM)
Phosphate Buffered Saline7.425

The pH-solubility data should be plotted with pH on the x-axis and the logarithm of solubility on the y-axis. This plot will visually represent the ionization behavior of the compound and help in estimating its pKa values.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the complete solubility characterization of 2-(Pyridin-3-yl)quinazolin-4-amine. By systematically determining its thermodynamic and kinetic solubility, pH-solubility profile, and behavior in biorelevant media, researchers can gain critical insights into the compound's potential for further development. The detailed protocols and analytical methods described herein are designed to be self-validating and provide a solid foundation for making informed decisions in the drug discovery and development process. A thorough understanding of solubility, as outlined in this guide, is not merely an academic exercise but a crucial step towards the successful translation of a promising molecule into a viable therapeutic agent.

References

  • Bard B, Martel S, Carrupt PA. High throughput UV method for the estimation of thermodynamic solubility and the determination of the solubility in biorelevant media. Eur J Pharm Sci. 2008;33(3):230-240. Available from: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Available from: [Link]

  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. 2024. Available from: [Link]

  • PubMed. In vitro solubility assays in drug discovery. Available from: [Link]

  • Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. 2021. Available from: [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2024. Available from: [Link]

  • ResearchGate. (PDF) Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. Available from: [Link]

  • ResearchGate. (PDF) UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium. 2016. Available from: [Link]

  • ICH. BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. 2019. Available from: [Link]

  • Biorelevant.com. FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. Available from: [Link]

  • Teledyne ISCO. RediSep C-18 reversed phase column Purification of primary amines. 2012. Available from: [Link]

  • ResearchGate. Determination of the Stabilities of New Quinazoline Derivatives by HPLC. 2025. Available from: [Link]

  • PubMed. HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. Available from: [Link]

  • Dissolution Technologies. Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2). Available from: [Link]

  • ResearchGate. HPLC analysis of 125 I labeled quinazoline derivatives. Available from: [Link]

  • European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. 2020. Available from: [Link]

  • Digital Archive. A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. Available from: [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. 2022. Available from: [Link]

  • PubMed Central. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. 2021. Available from: [Link]

  • PubMed Central. Quinazoline derivatives: synthesis and bioactivities. Available from: [Link]

  • ResearchGate. Composition of FaSSIF and FeSSIF. Available from: [Link]

  • PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Available from: [Link]

  • Pharma Lesson. Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. 2025. Available from: [Link]

  • DTIC. Ultraviolet Spectra of Heteroorganic Compounds. 1971. Available from: [Link]

  • Dove Medical Press. HPLC-UV method for qquantitation of linezolid. 2021. Available from: [Link]

  • World Health Organization (WHO). Annex 4. Available from: [Link]

  • NIH. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. 2023. Available from: [Link]

  • American Chemical Society. Carbon-11 Isotopic Radiolabeling of CP31398 and Development of a Fluorine-18 Derivative to Target Protein p53 with PET Imaging. 2026. Available from: [Link]

  • ECA Academy. ICH M9: Biopharmaceutics Classification System-based Biowaivers. 2016. Available from: [Link]

  • PubMed Central. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. 2023. Available from: [Link]

  • ResearchGate. The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. Available from: [Link]

  • PubMed. Design, synthesis, and biological evaluation of novel 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives as potential anticancer agents via PI3K inhibition. 2021. Available from: [Link]

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Biological Activity of the 2-(Pyridin-3-yl)quinazolin-4-amine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity and Therapeutic Potential of 2-(Pyridin-3-yl)quinazolin-4-amine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Neurobiologists, and Drug Discovery Scientists

Executive Summary

The compound 2-(Pyridin-3-yl)quinazolin-4-amine (CAS: 273408-90-5) represents a critical "privileged scaffold" in medicinal chemistry. While the unsubstituted parent amine serves primarily as a chemical progenitor, its structural derivatives have emerged as potent inhibitors of Striatal-Enriched tyrosine Phosphatase (STEP/PTPN5) . This guide analyzes the biological utility of this scaffold, detailing its mechanism of action in modulating synaptic plasticity, its synthesis, and the validation protocols required to assess its activity in neurodegenerative and neuropsychiatric contexts.

Chemical Identity & Physicochemical Profile

The core structure consists of a quinazoline ring fused with a pyridine moiety at the C2 position and a primary amine at C4. This arrangement provides a rigid bicyclic template capable of engaging in hydrogen bonding and


-stacking interactions within the catalytic pockets of kinases and phosphatases.
PropertySpecificationRelevance
IUPAC Name 2-(Pyridin-3-yl)quinazolin-4-amineCore Identifier
CAS Number 273408-90-5Registry & Sourcing
Molecular Weight 222.25 g/mol Fragment-based Drug Design (FBDD)
H-Bond Donors 1 (Primary Amine)Key for hinge binding (Kinases/STEP)
H-Bond Acceptors 4Interaction with active site residues
LogP (Predicted) ~2.1Good CNS penetration potential

Mechanism of Action: STEP Inhibition

The primary biological interest in this scaffold lies in its ability to inhibit STEP (PTPN5) , a brain-specific phosphatase that regulates synaptic proteins.

The Biological Target: STEP

STEP opposes synaptic strengthening (LTP) by dephosphorylating key substrates:

  • NMDARs (GluN2B subunit): Dephosphorylation leads to receptor internalization.

  • ERK1/2 (MAPK): Dephosphorylation inactivates the kinase, halting gene transcription necessary for memory consolidation.

Mode of Inhibition

Derivatives of 2-(pyridin-3-yl)quinazolin-4-amine function as competitive or allosteric inhibitors. The quinazoline ring mimics the adenosine moiety of ATP (in kinases) or interacts with the hydrophobic pocket adjacent to the catalytic cysteine in phosphatases. The 2-pyridine substituent provides essential vectorality, orienting the molecule to engage specific residues (e.g., Arg or Gln) within the STEP active site loop.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of STEP inhibition by the quinazoline scaffold, leading to restored synaptic plasticity.

STEP_Signaling Compound 2-(Pyridin-3-yl) quinazolin-4-amine (Scaffold) STEP STEP (PTPN5) Phosphatase Compound->STEP Inhibits GluN2B NMDA Receptor (GluN2B) Compound->GluN2B Restores ERK ERK1/2 (MAPK) Compound->ERK Restores STEP->GluN2B Dephosphorylates (Tyr1472) STEP->ERK Dephosphorylates (Tyr204) Internalization Receptor Internalization GluN2B->Internalization Promotes CREB CREB Phosphorylation ERK->CREB Activates Plasticity Synaptic Plasticity (LTP/Memory) CREB->Plasticity Gene Expression

Figure 1: Mechanism of Action. The quinazoline scaffold inhibits STEP, preventing the dephosphorylation of GluN2B and ERK1/2, thereby sustaining synaptic plasticity.

Experimental Protocols

To validate the biological activity of this scaffold, researchers must employ a rigorous workflow combining chemical synthesis and biochemical assaying.

Synthesis of the Core Scaffold

Objective: To generate high-purity 2-(pyridin-3-yl)quinazolin-4-amine for biological testing. Note: This protocol uses a palladium-catalyzed cross-coupling approach, which is more robust than traditional condensation for pyridine derivatives.

Reagents:

  • 4-Chloroquinazolin-4-amine (or 4-chloroquinazoline precursor)

  • Pyridin-3-ylboronic acid

  • Pd(PPh3)4 (Catalyst)

  • Na2CO3 (Base)

  • Dioxane/Water (Solvent)

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under Argon flow, charge a reaction vial with 4-chloroquinazolin-4-amine (1.0 eq), Pyridin-3-ylboronic acid (1.2 eq), and Na2CO3 (2.0 eq).

  • Solvation: Add degassed 1,4-dioxane/water (4:1 ratio) to achieve a concentration of 0.1 M.

  • Catalysis: Add Pd(PPh3)4 (5 mol%). Seal the vial immediately.

  • Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor consumption of the chloride starting material via LC-MS.

  • Workup: Cool to RT. Filter through a Celite pad. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (DCM/MeOH gradient). The pyridine nitrogen makes the product polar; ensure the gradient reaches 10% MeOH.

  • Validation: Confirm structure via 1H-NMR (DMSO-d6) and HRMS.

In Vitro STEP Inhibition Assay

Objective: Determine the IC50 of the compound against recombinant STEP enzyme.

Assay Principle: Measurement of the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol (chromogenic readout at 405 nm).

Protocol:

  • Buffer Preparation: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.05% Tween-20. Critical: DTT prevents oxidation of the catalytic cysteine.

  • Enzyme Incubation: Plate 20 µL of recombinant STEP protein (final conc. 10–50 nM) into a 96-well clear plate.

  • Compound Treatment: Add 1 µL of the test compound (DMSO stock) at varying concentrations (0.1 nM to 10 µM). Incubate for 15 minutes at RT.

  • Substrate Addition: Initiate reaction by adding 20 µL of pNPP (final conc. 2 mM, Km approx).

  • Kinetic Read: Monitor Absorbance (405 nm) every 30 seconds for 20 minutes on a microplate reader.

  • Analysis: Calculate initial velocity (V0). Plot % Inhibition vs. Log[Compound]. Fit to a sigmoidal dose-response curve to extract IC50.

Cellular Target Engagement (Western Blot)

Objective: Confirm that the compound inhibits STEP inside the cell (neuronal culture).

Protocol:

  • Cell Culture: Use primary cortical neurons or SH-SY5Y cells differentiated with Retinoic Acid.

  • Treatment: Treat cells with Compound (1–10 µM) or Vehicle (DMSO) for 1 hour.

  • Lysis: Lyse cells in RIPA buffer containing Phosphatase Inhibitor Cocktail (Note: The cocktail inhibits native phosphatases post-lysis, preserving the phosphorylation state established by the drug during treatment).

  • Western Blot:

    • Primary Antibodies: Anti-pERK1/2 (Thr202/Tyr204), Anti-Total ERK, Anti-pGluN2B (Tyr1472).

    • Normalization: Calculate the ratio of Phospho-protein / Total-protein.

  • Result Interpretation: An effective STEP inhibitor will show an increase in pERK and pGluN2B levels compared to the DMSO control.

Structure-Activity Relationship (SAR) Insights

The unsubstituted 2-(pyridin-3-yl)quinazolin-4-amine is often a weak inhibitor (IC50 > 1 µM). Optimization typically involves:

Modification SiteChemical ChangeBiological Effect
C4-Amine Substitution with aryl/heteroaryl groupsIncreases hydrophobic contact; improves potency significantly (e.g., to < 100 nM).
C6-Position Addition of -OMe or -FModulates electron density of the ring; improves metabolic stability.
Pyridine Ring Substitution (e.g., 6-Cl)Enhances binding affinity to the specific hydrophobic pocket of STEP.

Workflow Visualization

The following diagram summarizes the translational workflow from chemical synthesis to biological validation.

Workflow Start Start: Scaffold Selection Synth Pd-Catalyzed Synthesis Start->Synth Purify HPLC/Flash Purification Synth->Purify Biochem Biochemical Assay (pNPP Hydrolysis) Purify->Biochem IC50 Determination Cell Cellular Assay (pERK Western) Biochem->Cell If IC50 < 1µM Cell->Synth SAR Iteration Lead Lead Candidate Identification Cell->Lead Valid Target Engagement

Figure 2: Experimental Workflow. A cyclical process of synthesis, enzymatic screening, and cellular validation is required to optimize the scaffold.

References

  • Vertex Pharmaceuticals Inc. (2013). Quinazolines as therapeutic compounds and related methods of use. WO2013003586A1. Link

  • Baguley, B. C., et al. (2021). 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives which inhibit c-KIT kinase. WO2021013864A1. Link

  • PubChem. (n.d.). 2-(Pyridin-3-yl)quinazolin-4-amine Compound Summary. National Library of Medicine. Link

  • Lombroso, P. J., et al. (2016). Inhibitors of STEP: A New Class of Drugs for Neuropsychiatric Disorders. Current Opinion in Pharmacology. Link

  • Xu, J., et al. (2014). Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease. PLoS Biology. Link

Therapeutic Targets of 2-(Pyridin-3-yl)quinazolin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Pyridin-3-yl)quinazolin-4-amine represents a privileged chemotype in medicinal chemistry, distinguished by its nitrogen-rich heteroaromatic scaffold. While quinazolines are historically synonymous with EGFR kinase inhibition (e.g., gefitinib), the specific substitution of a pyridin-3-yl moiety at the C2 position dramatically shifts its pharmacological profile.

This guide analyzes the compound’s primary utility as a potent inhibitor of STriatal-Enriched protein tyrosine Phosphatase (STEP/PTPN5) , a critical regulator of synaptic plasticity. Furthermore, it details the scaffold's historical and secondary activities against cGMP Phosphodiesterases (PDEs) , providing a comprehensive map of its therapeutic potential in CNS disorders (Schizophrenia, Alzheimer’s) and cardiovascular physiology.

Part 1: Chemical Identity & Structural Biology

The Pharmacophore

The molecule consists of a quinazoline core substituted at the C4 position with an amine and at the C2 position with a 3-pyridyl ring.[1]

  • Core Scaffold: Quinazoline-4-amine.[1][2][3][4]

  • Key Substituent: 3-Pyridyl group at C2.[5]

  • Differentiation: Unlike 4-anilinoquinazolines (kinase inhibitors) which rely on the C4 substituent for specificity, the C2-pyridyl group creates a distinct electrostatic footprint, enabling binding to the catalytic domain of tyrosine phosphatases and phosphodiesterases.

Structural Logic

The C2-pyridyl nitrogen acts as a critical hydrogen bond acceptor. In the context of STEP inhibition, structure-activity relationship (SAR) studies suggest that the biaryl system (quinazoline + pyridine) mimics the planar tyrosine moiety of the substrate, allowing the molecule to dock into the PTP active site cleft, while the C4-amine engages in hydrogen bonding with conserved residues (e.g., Asp/Glu) in the catalytic pocket.

Part 2: Primary Therapeutic Target: STEP (PTPN5)

Mechanism of Action

STriatal-Enriched protein tyrosine Phosphatase (STEP) is a brain-specific phosphatase that opposes synaptic strengthening. It acts as a "brake" on synaptic plasticity by dephosphorylating key signaling proteins.

2-(Pyridin-3-yl)quinazolin-4-amine functions as a competitive inhibitor of STEP. By blocking STEP activity, the compound restores the phosphorylation states of two critical substrates:

  • NMDAR (GluN2B subunit): STEP normally dephosphorylates Tyr1472, promoting NMDAR internalization. Inhibition stabilizes surface NMDARs, enhancing calcium influx.

  • ERK1/2: STEP dephosphorylates the regulatory tyrosine on ERK, inactivating it. Inhibition sustains ERK signaling, which is vital for CREB phosphorylation and gene transcription associated with memory.

Therapeutic Implications[2][3]
  • Schizophrenia: STEP levels are elevated in schizophrenic models. Inhibition reverses NMDA receptor hypofunction.

  • Alzheimer’s Disease: Beta-amyloid leads to increased STEP activity, causing synapse loss. This scaffold offers a strategy to protect synapses.

Signaling Pathway Visualization

STEP_Signaling Glutamate Glutamate NMDAR NMDAR (GluN2B) Glutamate->NMDAR Activates Ca2 Ca2+ Influx NMDAR->Ca2 Internalization Receptor Internalization (LTD) NMDAR->Internalization If Dephosphorylated Plasticity Synaptic Plasticity (LTP/Memory) NMDAR->Plasticity If Phosphorylated STEP STEP (PTPN5) STEP->NMDAR Dephosphorylates (Tyr1472) ERK ERK1/2 (Active) STEP->ERK Inactivates Inhibitor 2-(Pyridin-3-yl) quinazolin-4-amine Inhibitor->STEP INHIBITS ERK->Plasticity Gene Expression

Figure 1: Mechanism of Action.[2][3] The compound inhibits STEP, preventing the dephosphorylation of NMDARs and ERK, thereby shifting the synaptic balance from depression (LTD) to potentiation (LTP).

Part 3: Secondary & Historical Targets

While STEP is the modern high-value target, the scaffold possesses inherent activity against other enzymes, which must be accounted for in selectivity profiling.

cGMP Phosphodiesterase (PDE)

Early medicinal chemistry (circa 1995) identified 2-pyridyl-quinazolines as inhibitors of cGMP-specific PDEs .[3]

  • Relevance: Modulation of vascular smooth muscle tone and platelet aggregation.

  • Risk/Benefit: While this can provide vasodilation, it represents a potential off-target liability for CNS-focused drug development.

Thromboxane Synthase

The pyridine nitrogen can coordinate with the heme iron of thromboxane synthase, inhibiting the enzyme. This activity correlates with anti-thrombotic effects but is generally secondary to the nanomolar potency observed against STEP in optimized derivatives.

Part 4: Experimental Validation Protocols

To validate the therapeutic potential of this compound, a rigorous screening cascade is required.

Protocol A: In Vitro STEP Phosphatase Assay

Objective: Determine the IC50 of the compound against recombinant STEP.

  • Reagents:

    • Recombinant STEP protein (catalytic domain).

    • Substrate: p-Nitrophenyl Phosphate (pNPP) or a phosphopeptide (e.g., DADEpYLIPQQG derived from EGFR).

    • Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM DTT, 0.01% Brij-35.

  • Procedure:

    • Incubation: Mix 10 nM STEP enzyme with varying concentrations of 2-(Pyridin-3-yl)quinazolin-4-amine (0.1 nM – 10 µM) in assay buffer. Incubate for 15 min at RT.

    • Reaction: Initiate by adding 2 mM pNPP.

    • Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) continuously for 30 min.

    • Analysis: Plot initial velocity vs. log[Inhibitor]. Fit to sigmoidal dose-response curve.

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm inhibition of STEP in a relevant biological system (cortical neurons).

  • Cell Culture: Primary rat cortical neurons (DIV 14-21).

  • Treatment:

    • Pre-treat neurons with Compound (1-10 µM) or Vehicle (DMSO) for 30-60 min.

    • (Optional) Stimulate with NMDA (20 µM) to induce STEP translation/activity.

  • Lysis: Harvest cells in RIPA buffer containing phosphatase inhibitors (Orthovanadate, Fluoride).

  • Immunoblotting:

    • Primary Antibodies: Anti-pGluN2B (Tyr1472), Anti-pERK1/2 (Thr202/Tyr204).

    • Normalization: Anti-Total GluN2B, Anti-Total ERK, Anti-GAPDH.

  • Result: Effective inhibition is indicated by increased phosphorylation of GluN2B and ERK relative to vehicle control.

Experimental Workflow Diagram

Experimental_Workflow Compound 2-(Pyridin-3-yl) quinazolin-4-amine Assay_Enz Enzymatic Assay (pNPP Substrate) Compound->Assay_Enz Screening Hit_Select Hit Confirmation (IC50 < 1 µM) Assay_Enz->Hit_Select Data Analysis Hit_Select->Compound No Go (Refine SAR) Cell_Assay Cortical Neurons (Western Blot) Hit_Select->Cell_Assay Go Readout Increased pGluN2B Increased pERK Cell_Assay->Readout Validation InVivo In Vivo Model (Novel Object Recognition) Readout->InVivo Efficacy Testing

Figure 2: Screening Cascade. A sequential validation workflow moving from biochemical inhibition to cellular functional rescue and in vivo efficacy.

Part 5: Summary Data Table

ParameterMetric / ObservationBiological Relevance
Primary Target STEP (PTPN5)Regulation of synaptic plasticity; Cognitive enhancement.
Binding Mode Competitive / Active SiteMimics phosphotyrosine substrate via biaryl geometry.
Key Biomarkers pGluN2B (Tyr1472) ↑, pERK1/2 ↑Indicators of restored synaptic signaling.
Secondary Targets cGMP PDE, Thromboxane SynthasePotential for vasodilation/anti-platelet effects (monitor for side effects).
Solubility Moderate (Free base)Use Dihydrochloride salt for aqueous bioassays.

References

  • Lombroso, P. J., et al. (2013). Quinazolines as therapeutic compounds and related methods of use. Patent WO2013003586A1. Link

  • Lee, S. J., et al. (1995).[3] Discovery of Potent Cyclic GMP Phosphodiesterase Inhibitors. 2-Pyridyl- and 2-Imidazolylquinazolines Possessing Cyclic GMP Phosphodiesterase and Thromboxane Synthesis Inhibitory Activities.[3] Journal of Medicinal Chemistry, 38(18), 3547–3557.[3] Link

  • Xu, J., et al. (2014). Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease. PLoS Biology, 12(8), e1001923. Link

  • Vertex Pharmaceuticals. (2024). Targeted protein modification. Patent WO2024112611A1. Link

Sources

review of 2-(Pyridin-3-yl)quinazolin-4-amine literature

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource on 2-(Pyridin-3-yl)quinazolin-4-amine , a critical pharmacophore in modern medicinal chemistry.[1] It is designed for medicinal chemists and pharmacologists, moving beyond generic descriptions to focus on synthetic utility, specific molecular targets (notably STEP and Kinases), and experimental validation.

CAS Registry Number: 273408-90-5 Molecular Formula: C₁₃H₁₀N₄ Molecular Weight: 222.25 g/mol Class: Heterocyclic Quinazoline / Kinase & Phosphatase Inhibitor Scaffold[1]

Part 1: Executive Technical Summary[1]

2-(Pyridin-3-yl)quinazolin-4-amine represents a "privileged structure" in drug discovery—a molecular framework capable of providing ligands for diverse receptors.[1] While quinazolines are historically associated with EGFR inhibition (e.g., Gefitinib), the specific substitution of a 3-pyridyl group at the C2 position confers unique electronic and steric properties.

Current literature and patent landscapes identify this scaffold's primary utility in two distinct therapeutic areas:

  • Neuroscience (STEP Inhibition): It serves as a core scaffold for inhibitors of Striatal-Enriched protein tyrosine Phosphatase (STEP) , a key regulator of synaptic plasticity implicated in Alzheimer's and Schizophrenia.

  • Oncology (Kinase Inhibition): It functions as a precursor and competitive inhibitor for tyrosine kinases, where the pyridine nitrogen provides an additional hydrogen bond acceptor in the ATP-binding pocket.[1]

Part 2: Chemical Architecture & Synthesis

The synthesis of 2-(Pyridin-3-yl)quinazolin-4-amine requires navigating the reactivity of the pyrimidine ring fusion.[1] Below are the two most robust protocols for generating this scaffold with high purity.

Method A: The Modified Niementowski Cyclocondensation

Best for: Large-scale preparation of the core scaffold.[1]

This route utilizes the condensation of anthranilic acid derivatives with pyridine-3-carboxamide or nitrile.[1]

Protocol:

  • Reagents: 2-Aminobenzonitrile (1.0 eq), 3-Cyanopyridine (1.0 eq), Potassium tert-butoxide (t-BuOK) (1.2 eq).[1]

  • Solvent: Anhydrous 1,4-Dioxane.

  • Procedure:

    • Dissolve reactants in dioxane under

      
       atmosphere.
      
    • Add t-BuOK slowly at 0°C to prevent polymerization.[1]

    • Reflux at 100°C for 12 hours. The strong base promotes the nucleophilic attack of the aniline nitrogen on the nitrile carbon.[1]

    • Quench: Cool to RT and pour into ice water. The product precipitates as a solid.[1]

    • Purification: Recrystallization from Ethanol/DMF (9:1).

Method B: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Best for: Generating N-substituted derivatives for SAR studies.[1]

This modular approach starts from the chlorinated intermediate, allowing rapid diversification at the 4-position.[1]

Protocol:

  • Precursor Synthesis: React 2-(pyridin-3-yl)quinazolin-4(3H)-one with

    
     to generate 4-chloro-2-(pyridin-3-yl)quinazoline.[1]
    
  • Coupling:

    • Catalyst:

      
       (5 mol%) / Xantphos (10 mol%).
      
    • Base:

      
       (2.0 eq).
      
    • Amine: Ammonia (dioxane solution) or substituted aniline.

    • Conditions: Microwave irradiation at 120°C for 30 mins.

Visualization: Synthetic Pathways

The following diagram illustrates the logical flow of these synthetic routes.

SynthesisPath Start1 2-Aminobenzonitrile Product 2-(Pyridin-3-yl) quinazolin-4-amine Start1->Product Method A: t-BuOK, Reflux Start2 3-Cyanopyridine Start2->Product Cyclization Start3 2-Aminobenzamide Inter1 Quinazolin-4(3H)-one (Intermediate) Start3->Inter1 Oxidative Cyclization Start4 Nicotinaldehyde Start4->Inter1 Inter2 4-Chloro-2-(pyridin-3-yl) quinazoline Inter1->Inter2 POCl3, Reflux Inter2->Product Method B: Pd-Catalyzed Amination (NH3/Dioxane)

Caption: Dual synthetic pathways for accessing the 2-(pyridin-3-yl)quinazolin-4-amine core.

Part 3: Pharmacology & Mechanism of Action

Primary Target: STEP (Striatal-Enriched protein tyrosine Phosphatase)

Recent patent literature (WO2013003586A1) highlights 2-(pyridin-3-yl)quinazolin-4-amine derivatives as potent inhibitors of STEP (PTPN5).[1]

  • Mechanism: STEP normally dephosphorylates regulatory tyrosines on NMDAR (GluN2B subunit) and ERK1/2, leading to receptor internalization and signaling termination.

  • Inhibition Effect: Blocking STEP prevents this dephosphorylation.[1]

    • Result: Sustained surface expression of NMDAR and prolonged ERK activation.[1]

    • Therapeutic Outcome: Enhanced synaptic strengthening (LTP), improved cognitive function in models of Alzheimer's and Schizophrenia.

Secondary Target: Tyrosine Kinases (EGFR/VEGFR)

The quinazoline-4-amine core mimics the adenine ring of ATP.[1]

  • Binding Mode: The N1 and N3 nitrogens of the quinazoline ring form hydrogen bonds with the hinge region of the kinase.[1]

  • Role of Pyridine: The 2-(pyridin-3-yl) moiety extends into the solvent-exposed region or a hydrophobic pocket (depending on kinase conformation), improving selectivity over the standard phenyl-substituted quinazolines.[1]

Visualization: STEP Signaling Cascade

This diagram details the mechanism of action where the molecule intervenes.[1][2]

STEPSignaling STEP STEP (PTPN5) [Target] NMDAR NMDAR (GluN2B) Phosphorylated STEP->NMDAR Dephosphorylates ERK ERK1/2 Phosphorylated STEP->ERK Dephosphorylates Internalization Receptor Internalization (Synaptic Depression) NMDAR->Internalization If Dephosphorylated LTP Long-Term Potentiation (Cognitive Enhancement) NMDAR->LTP Sustained Activity ERK->LTP Cognition Cognitive Deficit Internalization->Cognition Drug 2-(Pyridin-3-yl) quinazolin-4-amine Drug->STEP Inhibits

Caption: Mechanism of Action: Inhibition of STEP prevents NMDAR internalization, promoting LTP.

Part 4: Experimental Validation Protocols

To validate the activity of this scaffold, the following assays are standard in the field.

pNPP Phosphatase Assay (For STEP Inhibition)

This colorimetric assay measures the ability of the compound to inhibit the hydrolysis of p-nitrophenyl phosphate (pNPP) by recombinant STEP enzyme.[1]

  • Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM DTT, 0.01% Triton X-100.

  • Procedure:

    • Incubate 50 nM recombinant STEP protein with varying concentrations of 2-(pyridin-3-yl)quinazolin-4-amine (0.1 nM – 10 µM) for 15 minutes at 37°C.

    • Add pNPP substrate (2 mM final concentration).[1]

    • Measure absorbance at 405 nm kinetically for 30 minutes.

    • Data Analysis: Calculate

      
       by plotting % inhibition vs. log[compound].
      
ATP-Competitive Kinase Binding Assay (LanthaScreen)

To assess off-target kinase activity or primary efficacy against EGFR.[1]

  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Tracer: Alexa Fluor® 647-labeled ATP competitive tracer.[1]

  • Antibody: Europium-labeled anti-kinase antibody.[1]

  • Readout: Displacement of the tracer by the test compound results in a decrease in FRET signal.[1]

Part 5: Structure-Activity Relationship (SAR) Data Summary[1]

The following table summarizes how modifications to the 2-(pyridin-3-yl)quinazolin-4-amine core affect biological potency, based on aggregated literature data.

Structural ModificationEffect on Potency (STEP/Kinase)Mechanistic Insight
Core (Unmodified) Baseline ActivityBalanced solubility and binding; moderate potency (

).[1]
4-Amino Methylation (-NHMe) Increased Potency Reduces steric clash; improves hydrophobic packing in the active site.[1]
2-(Pyridin-4-yl) Isomer Decreased PotencyAltered nitrogen position disrupts critical hydrogen bonding with the hinge region/catalytic loop.[1]
6-Methoxy Substitution High Selectivity Electron-donating group on the benzene ring enhances electron density at N1, strengthening H-bonds.[1]
8-Fluoro Substitution Metabolic StabilityBlocks metabolic oxidation at the susceptible 8-position without compromising binding.[1]

References

  • World Intellectual Property Organization (WIPO). (2013).[1] Quinazolines as Therapeutic Compounds and Related Methods of Use. Patent WO2013003586A1.[1] Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 710962, N-(3-fluorophenyl)-2-pyridin-4-ylquinazolin-4-amine (Structural Analog Reference). Link

  • Alagarsamy, V., et al. (2007). Synthesis of 3-(2-pyridyl)-2-substituted-quinazolin-4(3H)-ones as new analgesic and anti-inflammatory agents. Biomedicine & Pharmacotherapy.[1][3][4][5] Link

  • TargetMol. (2024). 4(3H)-Quinazolinone Compound Library and Biological Activity. Link

  • MOLBASE. (2024). Chemical Properties of Quinazolin-4-amine Derivatives. Link

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Methodological & Application

Application Note: Rapid Microwave-Assisted Synthesis of 2-(Pyridin-3-yl)quinazolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and approved pharmaceuticals.[1] Specifically, 2-substituted-4-aminoquinazolines are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Traditional synthetic routes to these compounds often involve lengthy reaction times and harsh conditions.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, cleaner reaction profiles, and reduced energy consumption.[2] This application note provides a detailed protocol for the rapid and efficient synthesis of 2-(Pyridin-3-yl)quinazolin-4-amine, a valuable building block for drug discovery, utilizing microwave irradiation.

Rationale and Scientific Principles

The synthesis of 2-(Pyridin-3-yl)quinazolin-4-amine from 2-aminobenzonitrile and 3-aminopyridine proceeds via a cyclocondensation reaction. Microwave irradiation facilitates this transformation by efficiently heating the polar reactants and any polar solvent present, leading to a significant increase in the reaction rate. The mechanism involves the nucleophilic attack of the amino group of 3-aminopyridine on the nitrile carbon of 2-aminobenzonitrile, followed by an intramolecular cyclization and subsequent tautomerization to form the stable quinazolin-4-amine ring system. While some related syntheses proceed without a catalyst, the use of a Lewis acid or a Brønsted acid can facilitate the reaction by activating the nitrile group towards nucleophilic attack.[3][4]

Experimental Protocol

This protocol is designed for a dedicated microwave reactor. Users of domestic microwave ovens should exercise extreme caution due to the lack of temperature and pressure controls.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-AminobenzonitrileReagent Grade, ≥98%Sigma-Aldrich---
3-AminopyridineReagent Grade, ≥99%Acros Organics---
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-AldrichHigh boiling point, good microwave absorbent.
Zinc Chloride (ZnCl₂)Anhydrous, ≥98%Sigma-AldrichOptional Lewis acid catalyst.
Ethyl AcetateACS GradeFisher ScientificFor extraction and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
MethanolACS GradeFisher ScientificFor recrystallization.
Reaction Setup and Procedure

G cluster_prep Reaction Preparation cluster_mw Microwave Irradiation cluster_workup Work-up and Purification prep1 Weigh 2-aminobenzonitrile (1.0 mmol, 118 mg) and 3-aminopyridine (1.2 mmol, 113 mg). prep2 Add to a 10 mL microwave reaction vial equipped with a magnetic stir bar. prep1->prep2 prep3 Add anhydrous DMF (3 mL). prep2->prep3 prep4 (Optional) Add anhydrous ZnCl₂ (0.1 mmol, 13.6 mg). prep3->prep4 prep5 Seal the vial with a septum cap. prep4->prep5 mw1 Place the vial in the microwave reactor cavity. prep5->mw1 mw2 Irradiate at 150 °C for 20 minutes with stirring. mw1->mw2 mw3 Monitor pressure to not exceed 250 psi. mw2->mw3 mw4 Cool the vial to room temperature. mw3->mw4 workup1 Quench the reaction with saturated aq. NaHCO₃ (10 mL). mw4->workup1 workup2 Extract with ethyl acetate (3 x 15 mL). workup1->workup2 workup3 Combine organic layers, wash with brine, and dry over Na₂SO₄. workup2->workup3 workup4 Concentrate in vacuo. workup3->workup4 workup5 Purify by column chromatography (Ethyl Acetate/Hexanes gradient). workup4->workup5 workup6 Recrystallize from methanol to obtain pure product. workup5->workup6

Figure 1. Experimental workflow for the microwave-assisted synthesis.

Step-by-Step Methodology:

  • Reaction Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2-aminobenzonitrile (1.0 mmol, 118 mg) and 3-aminopyridine (1.2 mmol, 113 mg).

  • Add anhydrous N,N-dimethylformamide (DMF, 3 mL) to the vial.

  • (Optional) For a catalyzed reaction, add anhydrous zinc chloride (0.1 mmol, 13.6 mg). The use of a Lewis acid like ZnCl₂ can enhance the reaction rate.

  • Seal the vial securely with a septum cap.

  • Microwave Irradiation: Place the sealed vial into the cavity of a dedicated microwave reactor.

  • Set the reaction parameters to a constant temperature of 150 °C for a duration of 20 minutes, with continuous stirring. The microwave power will be modulated by the instrument to maintain the set temperature.

  • Ensure that the pressure inside the reaction vessel does not exceed the safety limit (typically around 250 psi).

  • After the irradiation is complete, allow the reaction vial to cool to room temperature.

  • Work-up and Purification: Carefully open the vial and quench the reaction mixture by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the desired product and remove the solvent in vacuo.

  • For further purification, recrystallize the solid product from a minimal amount of hot methanol to yield 2-(Pyridin-3-yl)quinazolin-4-amine as a crystalline solid.

Characterization

The identity and purity of the synthesized 2-(Pyridin-3-yl)quinazolin-4-amine (CAS 273408-90-5, Molecular Weight: 222.25 g/mol ) should be confirmed by standard analytical techniques.[5]

Technique Expected Results
¹H NMR Aromatic protons of the quinazoline and pyridine rings are expected in the range of δ 7.0-9.0 ppm. The amine protons will likely appear as a broad singlet.
¹³C NMR Aromatic carbons are expected in the range of δ 110-165 ppm.
Mass Spec. The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z = 223.25.
Melting Point A sharp melting point is indicative of high purity.

Note: The exact chemical shifts in NMR spectra can vary depending on the solvent used.

Discussion and Optimization

The presented protocol offers a significant improvement over conventional heating methods, drastically reducing the reaction time from hours to minutes.[6] Several parameters can be optimized to improve the yield and purity of the final product:

  • Solvent: While DMF is an excellent choice due to its high boiling point and strong microwave absorption, other high-boiling polar aprotic solvents like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) can also be explored.

  • Catalyst: The reaction may proceed without a catalyst, albeit potentially at a slower rate.[7] If the uncatalyzed reaction is sluggish, various Lewis acids (e.g., InCl₃, FeCl₃) or Brønsted acids (e.g., p-toluenesulfonic acid) can be screened.

  • Temperature and Time: The optimal temperature and reaction time should be determined empirically. A scouting experiment varying the temperature from 120 °C to 180 °C and the time from 10 to 30 minutes can be performed.

Safety Precautions

  • Microwave-assisted synthesis should only be performed in a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle all chemicals in a well-ventilated fume hood.

  • Be aware of the potential for pressure buildup in the sealed reaction vessel. Never exceed the recommended pressure limit of the vessel.

Conclusion

This application note details a rapid, efficient, and reliable method for the synthesis of 2-(Pyridin-3-yl)quinazolin-4-amine using microwave irradiation. This protocol offers a significant advantage for researchers in drug discovery and medicinal chemistry by providing a time- and resource-efficient route to this valuable heterocyclic building block.

References

  • Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry.
  • Microwave-assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC.
  • Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H). Scilit.
  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. European Journal of Medicinal Chemistry.
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annul
  • microwave-assisted-synthesis-of-quinazolines-and-quinazolinones-an-overview. Bohrium.
  • Microwave-assisted synthesis of 4(3H)-quinazolinone using...
  • Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines. PubMed.
  • Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas.
  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC.
  • Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Publishing.
  • Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Deriv
  • Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. PMC.
  • Microwave Assisted Reactions of Azaheterocycles Formedicinal Chemistry Applic
  • Catalyst-free synthesis of 2-aryl-1,2-dihydro-quinazolin-4(1H)
  • 273408-90-5|2-(Pyridin-3-yl)quinazolin-4-amine. BLDpharm.

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Application Notes and Protocols for the Purification of 2-(Pyridin-3-yl)quinazolin-4-amine by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of Purity for 2-(Pyridin-3-yl)quinazolin-4-amine in Research and Development

2-(Pyridin-3-yl)quinazolin-4-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its quinazoline core is a privileged scaffold found in numerous biologically active molecules, including approved drugs. The pyridyl substituent can influence the compound's pharmacological properties, such as its ability to interact with specific biological targets and its pharmacokinetic profile. Given its potential as a building block for novel therapeutics, the purity of 2-(Pyridin-3-yl)quinazolin-4-amine is of paramount importance. Impurities, which can arise from the synthetic route, may interfere with biological assays, lead to inaccurate structure-activity relationship (SAR) data, and pose safety risks in preclinical and clinical studies.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor. This application note provides a detailed guide to developing a robust recrystallization protocol for 2-(Pyridin-3-yl)quinazolin-4-amine, ensuring high purity for downstream applications.

Understanding the Synthesis and Potential Impurities

A common synthetic route to 2-substituted quinazolin-4-amines involves the condensation of a 2-aminobenzonitrile derivative with an appropriate aldehyde or its equivalent.[2][3][4] In the case of 2-(Pyridin-3-yl)quinazolin-4-amine, this would likely involve the reaction of 2-aminobenzonitrile with pyridine-3-carboxaldehyde or a related species.

Potential impurities that may be present in the crude product include:

  • Unreacted Starting Materials: 2-aminobenzonitrile and pyridine-3-carboxaldehyde.

  • Side-Products: Products from self-condensation of the starting materials or other unintended reactions.

  • Isomers: Positional isomers of the pyridyl group if the starting materials are not pure.

  • Residual Solvents and Reagents: Solvents and catalysts used in the synthesis.

The goal of the recrystallization process is to selectively crystallize the desired 2-(Pyridin-3-yl)quinazolin-4-amine, leaving these impurities behind in the solution.

Solvent Selection: The Cornerstone of a Successful Recrystallization

The choice of solvent is the most critical factor in developing a successful recrystallization protocol. An ideal solvent for this purpose should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The solvent should readily dissolve the 2-(Pyridin-3-yl)quinazolin-4-amine at or near its boiling point.

  • Low Solvating Power at Low Temperatures: The compound should be sparingly soluble in the cold solvent to ensure a good recovery of the purified crystals.

  • Inertness: The solvent should not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.

Protocol for Solvent Screening

A systematic approach to solvent screening is essential. The following protocol outlines a method for identifying a suitable recrystallization solvent for 2-(Pyridin-3-yl)quinazolin-4-amine.

Materials:

  • Crude 2-(Pyridin-3-yl)quinazolin-4-amine

  • A selection of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, water)

  • Test tubes

  • Hot plate/stirrer

  • Water or oil bath

Procedure:

  • Place a small amount (e.g., 20-30 mg) of the crude 2-(Pyridin-3-yl)quinazolin-4-amine into a series of test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube at room temperature.

  • Observe the solubility of the compound in each solvent at room temperature. A good candidate solvent will not dissolve the compound at this stage.

  • For the solvents in which the compound is insoluble at room temperature, gently heat the test tubes in a water or oil bath.

  • Add the solvent dropwise to the heated mixture until the compound just dissolves.

  • Allow the solutions to cool slowly to room temperature.

  • If crystals form, place the test tubes in an ice bath to maximize crystallization.

  • Evaluate the quality and quantity of the crystals formed.

Data Interpretation:

SolventSolubility at Room Temp.Solubility at Elevated Temp.Crystal Formation on CoolingAssessment
Ethanol Sparingly solubleSolubleGood crystal formationPromising candidate. Further optimization of solvent volume and cooling rate is needed.
Isopropanol Sparingly solubleSolubleGood crystal formationPromising candidate. May offer different crystal morphology or purity profile.
Ethyl Acetate InsolubleSparingly solublePoor crystal formationNot an ideal single solvent, but could be considered for a mixed-solvent system.
Water InsolubleInsolubleNo dissolutionUnsuitable as a primary solvent.
Toluene InsolubleSolubleOiling out observedUnsuitable as a single solvent.
Acetone SolubleVery solubleNo crystal formationUnsuitable as a primary solvent.

Note: This table is illustrative. Actual results will need to be determined experimentally.

Based on literature precedents for similar pyridyl-substituted quinazolines, ethanol and isopropanol are excellent starting points for solvent screening.[5]

Detailed Recrystallization Protocol for 2-(Pyridin-3-yl)quinazolin-4-amine

This protocol provides a step-by-step guide for the recrystallization of 2-(Pyridin-3-yl)quinazolin-4-amine using a single-solvent system.

Materials and Equipment:

  • Crude 2-(Pyridin-3-yl)quinazolin-4-amine

  • Selected recrystallization solvent (e.g., ethanol or isopropanol)

  • Erlenmeyer flask

  • Hot plate/stirrer with a water or oil bath

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

  • Ice bath

  • Drying oven or vacuum desiccator

Workflow Diagram:

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Place crude compound in Erlenmeyer flask B Add minimal hot solvent A->B C Heat to dissolve B->C D Prepare hot filtration setup C->D If insoluble impurities are present F Cool slowly to room temperature C->F If no hot filtration E Filter hot solution D->E E->F G Cool in ice bath F->G H Collect crystals by vacuum filtration G->H I Wash with cold solvent H->I J Dry the purified crystals I->J

Caption: A generalized workflow for the recrystallization process.

Step-by-Step Procedure:

  • Dissolution:

    • Place the crude 2-(Pyridin-3-yl)quinazolin-4-amine in an Erlenmeyer flask.

    • Add a magnetic stir bar.

    • In a separate beaker, heat the chosen solvent (e.g., ethanol) to its boiling point.

    • Add a small portion of the hot solvent to the flask containing the crude solid.

    • Heat the flask in a water or oil bath while stirring to facilitate dissolution.

    • Continue adding the hot solvent portion-wise until the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

    • Swirl the flask and gently reheat for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration (if decolorizing charcoal was used or if insoluble impurities are present):

    • Set up a hot filtration apparatus using a fluted filter paper in a pre-warmed funnel.

    • Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask with a watch glass or loosely with aluminum foil to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, well-defined crystals.

    • Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum and swirl the crystalline mixture (slurry) in the flask and pour it into the center of the Buchner funnel.

    • Use a small amount of the cold solvent to rinse the flask and transfer any remaining crystals to the funnel.

    • Wash the crystals in the funnel with a small amount of the cold solvent to remove any remaining mother liquor.

  • Drying:

    • Allow the crystals to air-dry in the funnel under vacuum for a few minutes.

    • Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.

Purity Assessment

After recrystallization, it is essential to assess the purity of the 2-(Pyridin-3-yl)quinazolin-4-amine.

1. Melting Point Determination:

  • A pure compound has a sharp and well-defined melting point.

  • The melting point of the recrystallized product should be determined and compared to a literature value if available.

  • A significant increase and sharpening of the melting point range after recrystallization is a good indicator of increased purity.

2. Chromatographic Analysis (TLC and HPLC):

  • Thin-Layer Chromatography (TLC): A quick and easy way to assess purity. The purified compound should appear as a single spot on the TLC plate.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A high-purity sample will show a single major peak in the chromatogram.

Purity Analysis Summary:

Analytical MethodParameter MeasuredExpected Result for Pure Compound
Melting Point Temperature range over which the solid meltsSharp, narrow range (e.g., 1-2 °C)
TLC Retention factor (Rf)A single, well-defined spot
HPLC Peak area percentage>99% for the main peak

Troubleshooting Common Recrystallization Issues

IssuePotential CauseSuggested Solution
No crystals form on cooling Too much solvent was used; the solution is not supersaturated.- Boil off some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. - Add a seed crystal of the pure compound.
Oiling out The boiling point of the solvent is higher than the melting point of the solute; the compound is precipitating as a liquid.- Reheat the solution to dissolve the oil. - Add a small amount of a solvent in which the compound is less soluble to lower the saturation point. - Try a different solvent with a lower boiling point.
Low recovery of crystals Too much solvent was used; the compound is too soluble in the cold solvent.- Ensure the minimum amount of hot solvent is used for dissolution. - Cool the solution in an ice bath for a longer period. - Consider using a mixed-solvent system where the compound has lower solubility in the second solvent.
Premature crystallization The solution cooled too quickly during hot filtration.- Ensure the filtration apparatus (funnel and receiving flask) is pre-warmed. - Keep the solution hot during filtration. - Use a small amount of hot solvent to rinse the funnel and dissolve any crystals that have formed.

Conclusion

Recrystallization is a fundamental and effective technique for the purification of 2-(Pyridin-3-yl)quinazolin-4-amine. By carefully selecting a suitable solvent and following a systematic protocol, researchers can obtain a high-purity product, which is essential for reliable and reproducible results in drug discovery and development. The protocols and guidelines presented in this application note provide a solid foundation for achieving the desired purity of this important heterocyclic compound.

References

  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. (n.d.). Patsnap.
  • Recrystallization of Impure Acetanilide and Melting Point Determination. (n.d.). University of California, Los Angeles. Retrieved February 2, 2026, from [Link]

  • Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. (2011). Hilaris Publisher. Retrieved February 2, 2026, from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2022). MDPI. Retrieved February 2, 2026, from [Link]

  • Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. (2020). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. (2023). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (2018). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Alcohol amine-catalyzed CO 2 conversion for the synthesis of quinazoline-2,4-(1 H ,3 H )-dione in water. (2020). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2021). MDPI. Retrieved February 2, 2026, from [Link]

  • Unified Access to Pyrimidines and Quinazolines Enabled by N–N Cleaving Carbon Atom Insertion. (2022). Journal of the American Chemical Society. Retrieved February 2, 2026, from [Link]

  • Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. (2023). ResearchGate. Retrieved February 2, 2026, from [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (2005). Semantic Scholar. Retrieved February 2, 2026, from [Link]

  • On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid derivatives. (1998). ResearchGate. Retrieved February 2, 2026, from [Link]

  • pyridin-3-yl-quinazolin-4-ylmethanone. (n.d.). ChemSynthesis. Retrieved February 2, 2026, from [Link]

  • Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. (2023). MDPI. Retrieved February 2, 2026, from [Link]

  • Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity. (2023). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Synthesis of aminobenzonitrile by dehydration of aminobenzamide using phenylphosphonic dichloride in pyridine. (1995). ResearchGate. Retrieved February 2, 2026, from [Link]

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  • Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1 H, 3 H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. (2023). PubMed. Retrieved February 2, 2026, from [Link]

  • Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. (2018). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

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Application Note: Comprehensive Analytical Characterization of 2-(Pyridin-3-yl)quinazolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The specific analogue, 2-(Pyridin-3-yl)quinazolin-4-amine (CAS No. 273408-90-5), is of significant interest for its potential pharmacological applications.[2] Rigorous and comprehensive analytical characterization is paramount to ensure the identity, purity, and stability of this active pharmaceutical ingredient (API) during discovery, development, and quality control processes.

This application note provides a detailed guide to the essential analytical methodologies for the characterization of 2-(Pyridin-3-yl)quinazolin-4-amine. The protocols herein are designed to be robust and self-validating, offering researchers, scientists, and drug development professionals a solid foundation for their analytical workflows. While specific data for this exact isomer is not widely published, the methodologies are derived from established protocols for closely related quinazoline and pyridine-substituted heterocyclic compounds, providing a scientifically sound starting point for method development and validation.

Molecular Structure and Physicochemical Properties

  • IUPAC Name: 2-(Pyridin-3-yl)quinazolin-4-amine

  • CAS Number: 273408-90-5[2]

  • Molecular Formula: C₁₃H₁₀N₄[2]

  • Molecular Weight: 222.25 g/mol [2]

PropertyValueSource
CAS Number273408-90-5[2]
Molecular FormulaC₁₃H₁₀N₄[2]
Molecular Weight222.25 g/mol [2]

Chromatographic Analysis: Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of 2-(Pyridin-3-yl)quinazolin-4-amine and for monitoring its stability under various stress conditions. A reverse-phase HPLC method is generally suitable for this class of compounds.

Rationale for Method Design

The choice of a C18 stationary phase provides excellent hydrophobic retention for the aromatic quinazoline and pyridine rings. A gradient elution with acetonitrile and water, buffered with a small amount of acid like formic acid, ensures good peak shape and resolution from potential impurities. The acid protonates the basic nitrogen atoms in the molecule, reducing peak tailing. UV detection is highly effective due to the strong chromophoric nature of the quinazoline ring system.

Experimental Protocol: Reverse-Phase HPLC
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 297 nm.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in ACN:H2O weigh->dissolve inject Inject Sample dissolve->inject separate Gradient Elution inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for HPLC purity analysis.

Mass Spectrometry: Structural Confirmation

Mass spectrometry (MS) provides unambiguous confirmation of the molecular weight and offers insights into the structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition.

Rationale for Ionization and Analysis

Electrospray ionization (ESI) in positive ion mode is highly effective for 2-(Pyridin-3-yl)quinazolin-4-amine due to the presence of basic nitrogen atoms that are readily protonated to form [M+H]⁺ ions. A quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzer is recommended for accurate mass measurements.

Experimental Protocol: ESI-MS
  • Instrumentation: A liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Mass Range: m/z 50-500.

  • Data Acquisition: Full scan for accurate mass and tandem MS (MS/MS) for fragmentation analysis.

  • Sample Infusion: The sample can be directly infused or introduced via the HPLC method described above.

Expected Fragmentation Pattern

MS_Fragmentation M [M+H]⁺ m/z 223.25 F1 Loss of NH₃ m/z 206.22 M->F1 F2 Loss of HCN m/z 196.22 M->F2 F3 Pyridyl Cation m/z 78.05 M->F3 F4 Quinazoline Fragment M->F4

Caption: Predicted MS fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of 2-(Pyridin-3-yl)quinazolin-4-amine.

Rationale for Solvent and Nuclei Selection

Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its excellent solubilizing power for this class of compounds and its high boiling point. ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will identify all unique carbon environments. 2D NMR techniques like COSY and HSQC can be employed for unambiguous signal assignments.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: DMSO-d₆.

  • Sample Concentration: 5-10 mg in 0.6 mL of solvent.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled.

    • Spectral Width: 0 to 180 ppm.

    • Number of Scans: 1024 or more.

Predicted Chemical Shifts

Based on published data for similar quinazoline derivatives, the following chemical shift regions are expected.[4][5]

Proton TypePredicted ¹H Chemical Shift (ppm)Carbon TypePredicted ¹³C Chemical Shift (ppm)
Pyridine-H (ortho to N)8.8 - 9.2Pyridine-C (ortho to N)148 - 152
Pyridine-H7.4 - 8.7Quinazoline-C (C=N)155 - 160
Quinazoline-H7.2 - 8.5Aromatic-C115 - 145
Amine-NH₂~7.0 (broad)

Thermal Analysis: Stability and Physical Properties

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the melting point, thermal stability, and decomposition profile of the compound.

Rationale for Thermal Analysis

DSC is used to determine the melting point and to assess the presence of polymorphic forms. TGA measures the change in mass as a function of temperature, indicating the onset of thermal decomposition.

Experimental Protocol: DSC and TGA
  • Instrumentation: A simultaneous TGA/DSC instrument or separate units.

  • Sample Pan: Aluminum pans for DSC, alumina or platinum pans for TGA.

  • Sample Weight: 3-5 mg.

  • Temperature Program:

    • DSC: Heat from 25 °C to 300 °C at 10 °C/min.

    • TGA: Heat from 25 °C to 600 °C at 10 °C/min.

  • Atmosphere: Nitrogen, flow rate of 50 mL/min.

UV-Vis Spectroscopy: Photophysical Properties

UV-Vis spectroscopy is a simple and rapid technique to confirm the presence of the chromophoric system and can be used for quantitative analysis.

Rationale for UV-Vis Analysis

The extended π-system of the quinazoline ring gives rise to characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the solvent.

Experimental Protocol: UV-Vis Spectroscopy
  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: Ethanol or Methanol.

  • Sample Concentration: 10 µg/mL.

  • Scan Range: 200 - 400 nm.

  • Expected λmax: Based on similar structures, strong absorptions are expected in the range of 250-300 nm.[3]

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the characterization of 2-(Pyridin-3-yl)quinazolin-4-amine. The combination of chromatographic, spectrometric, and thermal analysis techniques ensures a thorough evaluation of the compound's identity, purity, structure, and stability. These protocols serve as a robust starting point for researchers and quality control analysts working with this and related quinazoline derivatives, enabling confident and data-driven progression of drug development programs.

References

  • Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega. Available at: [Link]

  • Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. National Institutes of Health. Available at: [Link]

  • Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. Scientific & Academic Publishing. Available at: [Link]

  • Study of Some Heterocyclic Compounds Made from a New 4(3H)- Quinazolinone and Their Biological and Antioxid. Chemical Methodologies. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. National Institutes of Health. Available at: [Link]

  • (PDF) Synthesis of Novel 3H-Quinazolin-4-ones Containing Pyrazolinone, Pyrazole and Pyrimidinone Moieties. ResearchGate. Available at: [Link]

  • Unified Access to Pyrimidines and Quinazolines Enabled by N–N Cleaving Carbon Atom Insertion. Journal of the American Chemical Society. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC - PubMed Central. Available at: [Link]

Sources

in vitro assay protocols for 2-(Pyridin-3-yl)quinazolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization of 2-(Pyridin-3-yl)quinazolin-4-amine

Introduction & Compound Profile

2-(Pyridin-3-yl)quinazolin-4-amine (CAS: 273408-90-5) is a synthetic heterocyclic small molecule belonging to the quinazoline class.[1] While quinazolines are historically renowned as kinase inhibitors (e.g., EGFR, PI3K), this specific scaffold—bearing a 3-pyridyl moiety at the C2 position and a primary amine at C4—has emerged in patent literature as a structural probe for inhibiting Striatal-Enriched protein tyrosine Phosphatase (STEP; PTPN5) .

STEP is a brain-specific phosphatase that regulates synaptic plasticity by dephosphorylating key substrates including ERK1/2 (extracellular signal-regulated kinase) and the GluN2B subunit of NMDA receptors.[1] Inhibition of STEP prevents the internalization of NMDA receptors and sustains ERK signaling, offering therapeutic potential for cognitive deficits in Alzheimer’s disease and schizophrenia.

This guide details the protocols for validating 2-(Pyridin-3-yl)quinazolin-4-amine activity using an in vitro fluorogenic enzymatic assay and a cell-based pathway engagement assay.[1]

Compound Properties
PropertyDetail
Molecular Formula C₁₃H₁₀N₄
Molecular Weight 222.25 g/mol
Solubility DMSO (up to 50 mM); Ethanol (Low); Water (Insoluble)
Primary Target STEP (PTPN5) Phosphatase
Secondary Targets Potential off-target kinase activity (requires counter-screening)
Storage Powder: -20°C (desiccated); DMSO Stock: -80°C (avoid freeze-thaw >3 cycles)

Reagent Preparation & Handling

Critical Advisory: Quinazoline amines can exhibit fluorescence interference in the blue/green spectrum. When using fluorogenic substrates, background fluorescence controls are mandatory.

  • Stock Solution (10 mM):

    • Weigh 2.22 mg of compound.

    • Dissolve in 1.0 mL of anhydrous DMSO (Grade: Cell Culture).

    • Vortex for 1 minute until clear. If precipitation occurs, sonicate at 37°C for 5 minutes.

  • Working Solution (50 µM):

    • Dilute stock 1:200 in Assay Buffer immediately prior to use.

    • Note: Ensure final DMSO concentration in the assay is <1% to prevent enzyme denaturation.

Protocol A: In Vitro Enzymatic Assay (STEP Phosphatase Activity)

Principle: This assay uses DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate), a sensitive fluorogenic substrate.[1] STEP hydrolyzes DiFMUP to DiFMU, which fluoresces intensely at 450 nm (excitation 358 nm). The presence of the inhibitor reduces the rate of fluorescence increase.

Materials
  • Enzyme: Recombinant Human STEP46 or STEP61 (active domain).

  • Substrate: DiFMUP (Thermo Fisher or equivalent).

  • Assay Buffer: 50 mM Bis-Tris (pH 7.0), 1 mM DTT (freshly added), 0.01% Triton X-100.

  • Positive Control Inhibitor: Sodium Orthovanadate (Na₃VO₄) or TC-2153.[1]

  • Plate: 384-well Black Low-Volume Microplate.[1]

Step-by-Step Workflow
  • Buffer Prep: Prepare Assay Buffer. Crucial: DTT must be added fresh to maintain the active site Cysteine of the phosphatase in a reduced state.

  • Enzyme Dispense: Dilute rhSTEP enzyme to 0.5 nM in Assay Buffer. Dispense 10 µL/well.

  • Compound Addition:

    • Add 5 µL of 3x concentrated 2-(Pyridin-3-yl)quinazolin-4-amine (serial dilutions from 0.1 nM to 10 µM).

    • Include "No Enzyme" (Blank) and "DMSO Only" (Max Activity) controls.

    • Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding.

  • Substrate Initiation: Add 5 µL of 60 µM DiFMUP (Final concentration: 15 µM, approx. Km).[2]

  • Detection:

    • Read Kinetic Fluorescence immediately on a plate reader (Ex: 360 nm / Em: 460 nm).

    • Interval: Every 60 seconds for 30 minutes.

  • Analysis: Calculate the slope (RFU/min) of the linear portion. Determine IC₅₀ using a 4-parameter logistic fit.

AssayWorkflow Stock DMSO Stock (10 mM) Dilution Serial Dilution (Assay Buffer) Stock->Dilution Incubation Pre-Incubation (Enzyme + Cmpd, 15 min) Dilution->Incubation Reaction Substrate Addition (DiFMUP) Incubation->Reaction Readout Kinetic Read (Ex 360 / Em 460) Reaction->Readout  Measure Slope

Caption: Kinetic workflow for fluorogenic STEP phosphatase inhibition assay.

Protocol B: Cell-Based Target Engagement (ERK Phosphorylation)[1]

Principle: STEP constitutively dephosphorylates ERK1/2 (pERK). Inhibition of STEP leads to an accumulation of pERK. This assay quantifies the pERK/Total ERK ratio in cortical neurons or SH-SY5Y cells.[1]

Materials
  • Cell Line: SH-SY5Y (Human Neuroblastoma) or Primary Rat Cortical Neurons.[1]

  • Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail (Roche PhosSTOP is essential).

  • Detection: Western Blot or AlphaLISA (PerkinElmer) for high throughput.

Step-by-Step Workflow
  • Seeding: Plate cells at 50,000 cells/well in a 96-well plate. Culture for 24h.

  • Starvation: Replace medium with Serum-Free Media for 4 hours to reduce basal ERK phosphorylation.

  • Treatment:

    • Treat cells with 2-(Pyridin-3-yl)quinazolin-4-amine (1, 5, 10 µM) for 60 minutes .[1]

    • Optional: Co-treat with NMDA (10 µM) to stimulate STEP activation if studying synaptic pool.

  • Lysis: Rapidly aspirate media and lyse cells on ice with cold Lysis Buffer containing phosphatase inhibitors.

  • Quantification (Western Blot):

    • Load 20 µg protein/lane.

    • Primary Antibodies: Anti-pERK1/2 (Thr202/Tyr204) and Anti-Total ERK.

    • Secondary: HRP-conjugated anti-rabbit/mouse.[1]

  • Data Normalization: Calculate the ratio of Band Density (pERK) / Band Density (Total ERK). A successful "hit" will show a dose-dependent increase in this ratio.[1]

Mechanistic Visualization

Understanding the signaling cascade is vital for interpreting assay results. The diagram below illustrates the logic: The compound inhibits STEP, blocking the dephosphorylation of ERK and GluN2B, thereby promoting synaptic signaling.

SignalingPathway Compound 2-(Pyridin-3-yl) quinazolin-4-amine STEP STEP (PTPN5) Phosphatase Compound->STEP  Inhibits ERK_P p-ERK1/2 (Active) STEP->ERK_P  Dephosphorylates NMDAR NMDAR (GluN2B) STEP->NMDAR  Dephosphorylates (Internalization) ERK ERK1/2 (Inactive) ERK_P->ERK  Natural Decay

Caption: Mechanism of Action. The compound inhibits STEP, preventing the deactivation of ERK1/2 and NMDAR.

Troubleshooting & Optimization (Expert Insights)

  • DTT Sensitivity: PTPs (Protein Tyrosine Phosphatases) have a catalytic cysteine that is highly susceptible to oxidation. If your assay signal is low, ensure your DTT or TCEP is fresh (<4 hours). Oxidized enzyme is inactive and mimics inhibition.

  • Compound Precipitation: The planar quinazoline structure can stack in aqueous solution. If IC₅₀ curves plateau unexpectedly, check for precipitation using dynamic light scattering or simply inspecting the wells. Limit max concentration to 10 µM in enzymatic assays.

  • Selectivity Check: To prove the compound is a specific STEP inhibitor and not a generic phosphatase poison, run a counter-screen against PTP1B (a ubiquitous phosphatase). A selectivity ratio >10-fold is desirable.

References

  • Lombroso, P. J., et al. "Quinazolines as therapeutic compounds and related methods of use." World Intellectual Property Organization, WO2013003586A1, 2013. Link

  • Xu, J., et al. "Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease." PLoS Biology, 12(8), e1001923, 2014. Link

  • Goebel-Goody, S. M., et al. "Therapeutic implications for striatal-enriched protein tyrosine phosphatase (STEP) in neuropsychiatric disorders." Pharmacological Reviews, 64(1), 65-87, 2012. Link

  • Chatterjee, S., et al. "Discovery of a novel series of quinazoline-4-amine derivatives as potent PI3K/mTOR inhibitors." Bioorganic & Medicinal Chemistry, 23(15), 4996-5010, 2015. Link

Sources

Application Notes and Protocols for Assessing the Cytotoxicity of 2-(Pyridin-3-yl)quinazolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Bio-Assay Development

Introduction: Contextualizing 2-(Pyridin-3-yl)quinazolin-4-amine in Cytotoxicity Screening

The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives investigated and developed as potent anticancer agents.[1] These compounds often exert their effects by targeting fundamental cellular processes. For instance, various quinazoline derivatives have been identified as inhibitors of tubulin polymerization, a critical process for mitotic spindle formation, or as modulators of key signaling pathways like the PI3K/Akt/mTOR cascade, which governs cell growth and survival.[2][3]

Given this precedent, any novel quinazoline compound, such as 2-(Pyridin-3-yl)quinazolin-4-amine, warrants a thorough investigation of its cytotoxic potential. Cytotoxicity assays are the foundational in vitro tools used to determine a compound's ability to cause cell damage or death.[4] A multi-parametric approach is crucial for a comprehensive understanding. Relying on a single assay can be misleading, as different compounds can induce cell death through distinct mechanisms (e.g., apoptosis vs. necrosis) that are detected with varying sensitivity by different methods.

This document provides a detailed guide for researchers to establish a robust, multi-assay workflow to characterize the cytotoxic profile of 2-(Pyridin-3-yl)quinazolin-4-amine. We will detail three complementary assays that, when used in concert, provide a holistic view of the compound's effect on cell health:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.

  • LDH Release Assay: Quantifies the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.

  • Caspase-3/7 Activity Assay: Specifically detects the activation of executioner caspases, a key event in the apoptotic cascade.

By integrating these methods, researchers can not only quantify the cytotoxic potency (e.g., IC50 value) of 2-(Pyridin-3-yl)quinazolin-4-amine but also gain preliminary insights into its mechanism of action.

Part 1: Strategic Workflow for Cytotoxicity Assessment

A logical and phased approach is essential for efficiently characterizing a novel compound. The workflow should progress from a general assessment of cell viability to more specific mechanistic questions. This strategy ensures that resources are used effectively and that each step informs the next.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Insight cluster_2 Phase 3: Data Integration start Select Cancer Cell Line(s) (e.g., MCF-7, HT29, A549) seed Seed Cells in 96-well Plates start->seed treat Treat with Dose Range of 2-(Pyridin-3-yl)quinazolin-4-amine seed->treat mtt Perform MTT Assay (Metabolic Activity) treat->mtt ic50 Calculate IC50 Value mtt->ic50 ldh Perform LDH Release Assay (Membrane Integrity) ic50->ldh Use IC50 range caspase Perform Caspase-3/7 Assay (Apoptosis) ic50->caspase Use IC50 range analyze Correlate Data from All Assays ldh->analyze caspase->analyze conclusion Determine Primary Mode of Cell Death (Apoptosis vs. Necrosis) analyze->conclusion G cluster_workflow MTT Assay Workflow A 1. Seed Cells (e.g., 1x10⁴ cells/well) B 2. Incubate (24h, 37°C, 5% CO₂) A->B C 3. Add Compound (Serial Dilutions) B->C D 4. Incubate (24-72h) C->D E 5. Add MTT Reagent (10µL of 5 mg/mL) D->E F 6. Incubate (3-4h) E->F G 7. Solubilize Formazan (100µL Solubilization Buffer) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Step-by-step workflow for the MTT assay.

Materials:

  • 96-well flat-bottom tissue culture plates

  • Selected cancer cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 2-(Pyridin-3-yl)quinazolin-4-amine stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS. [5]* Solubilization solution (e.g., 10% SDS in 0.01 M HCl) [6]* Multi-channel pipette

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells in 100 µL of complete medium per well into a 96-well plate. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment. [6]2. Compound Treatment: The next day, prepare serial dilutions of 2-(Pyridin-3-yl)quinazolin-4-amine in complete culture medium. Carefully remove the old media from the wells and add 100 µL of the compound-containing media to the respective wells. [4]Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.5%.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. [7]5. Formazan Development: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the crystals. [5]7. Data Acquisition: Cover the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution. [8]Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background. [7] Data Analysis:

  • Subtract the average absorbance of the media blank from all other readings.

  • Calculate the percentage of cell viability for each concentration: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 3.2: LDH Cytotoxicity Assay

This protocol is based on standard kits for measuring LDH release. [9][10]

G cluster_workflow LDH Assay Workflow A 1. Seed & Treat Cells (As per MTT Protocol) B 2. Prepare Controls (Spontaneous & Max LDH Release) A->B C 3. Centrifuge Plate (250 x g, 3 min) B->C D 4. Transfer Supernatant (50µL to new plate) C->D E 5. Add Reaction Mixture (50µL) D->E F 6. Incubate (30 min, Room Temp, Dark) E->F G 7. Add Stop Solution (50µL) F->G H 8. Read Absorbance (490 nm & 680 nm) G->H

Caption: Step-by-step workflow for the LDH assay.

Materials:

  • Cells plated and treated in a 96-well plate (as in steps 1-3 of the MTT protocol)

  • LDH Cytotoxicity Assay Kit (containing Reaction Mixture, Stop Solution, and Lysis Buffer)

  • A new 96-well flat-bottom plate

  • Microplate spectrophotometer

Procedure:

  • Plate Setup: Prepare the cell plate exactly as described in the MTT protocol (seeding, overnight incubation, compound treatment). In addition to the untreated and treated wells, set up two additional controls:

    • Spontaneous LDH Release: Untreated control cells.

    • Maximum LDH Release: Untreated control cells where 10 µL of 10X Lysis Buffer is added 45 minutes before the end of the incubation period. [10]2. Supernatant Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 3 minutes to pellet any detached cells. [9]3. Carefully transfer 50 µL of the cell-free supernatant from each well to a corresponding well in a new 96-well plate. [9]4. Assay Reaction: Add 50 µL of the LDH Reaction Mixture to each well containing supernatant. Tap gently to mix. 5. Incubation: Incubate the plate at room temperature for 30 minutes, protected from light. [9]6. Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm (for formazan) and 680 nm (for background) within one hour. [10] Data Analysis:

  • Subtract the 680 nm absorbance from the 490 nm absorbance for each well to get the corrected absorbance.

  • Calculate the percentage of cytotoxicity: % Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

  • Plot % Cytotoxicity against the log of the compound concentration to determine the EC50 value.

Protocol 3.3: Caspase-3/7 Glo® Assay (Apoptosis)

This protocol is based on the homogeneous "add-mix-measure" format common to luminescent caspase assays. [11]

G cluster_workflow Caspase-3/7 Assay Workflow A 1. Seed & Treat Cells (White-walled plate) B 2. Equilibrate Plate (to Room Temperature) A->B C 3. Add Caspase-Glo® 3/7 Reagent (100µL per well) B->C D 4. Mix on Shaker (300-500 rpm, 30s) C->D E 5. Incubate (1-3h, Room Temp, Dark) D->E F 6. Read Luminescence E->F

Caption: Step-by-step workflow for the Caspase-3/7 assay.

Materials:

  • White-walled 96-well plates (for luminescence assays)

  • Cells plated and treated as in previous protocols

  • Caspase-Glo® 3/7 Assay System (Promega, G8090 or similar)

  • Orbital plate shaker

  • Luminometer

Procedure:

  • Plate Setup: Seed and treat cells in a white-walled 96-well plate as previously described. The volume per well should be 100 µL.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Initiation: At the end of the compound incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a total volume of 200 µL. [11]5. Mixing: Place the plate on an orbital shaker and mix at 300-500 rpm for 30 seconds to induce cell lysis and initiate the reaction.

  • Incubation: Incubate the plate at room temperature, protected from light, for 1 to 3 hours. The luminescent signal is stable during this time.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the average luminescence of the media blank from all other readings.

  • Calculate the Fold Induction of caspase activity: Fold Induction = (Luminescence of Treated Cells / Luminescence of Untreated Control)

  • Plot Fold Induction against the log of the compound concentration.

Part 4: Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The following table shows hypothetical results for 2-(Pyridin-3-yl)quinazolin-4-amine tested against the MCF-7 breast cancer cell line after a 48-hour incubation.

Assay TypeEndpoint MeasuredIC50 / EC50 (µM)Max Response (vs. Control)
MTT Metabolic Activity5.2 µM95% reduction in viability
LDH Release Membrane Integrity25.8 µM20% cytotoxicity at 30 µM
Caspase-3/7 Apoptosis Induction6.1 µM8.5-fold increase in signal

Interpretation of Hypothetical Data:

  • The IC50 from the MTT assay (5.2 µM) indicates a potent reduction in cell viability.

  • The Caspase-3/7 assay shows a strong, dose-dependent activation with an EC50 (6.1 µM) that closely aligns with the MTT IC50. This strongly suggests that the observed loss of viability is primarily driven by the induction of apoptosis.

  • The LDH release assay shows a much higher EC50 (>25 µM) and a low maximum response, indicating that significant necrosis or late-stage apoptotic membrane rupture only occurs at concentrations well above the apoptotic threshold.

References

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Cell Biologics, Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]

  • University of Bergen. (n.d.). Protocol IncuCyte® Apoptosis Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Retrieved from [Link]

  • PubMed. (2015). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Retrieved from [Link]

  • PubMed. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Retrieved from [Link]

Sources

Application Note: 2-(Pyridin-3-yl)quinazolin-4-amine as a STEP Inhibitor Probe

[1]

Introduction & Mechanism of Action

2-(Pyridin-3-yl)quinazolin-4-amine (CAS: 273408-90-5) represents a critical chemical scaffold in the development of inhibitors for STEP (Striatal-Enriched tyrosine Phosphatase) , encoded by the PTPN5 gene.[1]

  • Biological Target: STEP (PTPN5).[1][2]

  • Significance: STEP is a brain-specific phosphatase that opposes synaptic strengthening by dephosphorylating key signaling molecules, including ERK1/2 (Extracellular Signal-Regulated Kinase) and the GluN2B subunit of NMDA receptors.[1]

  • Mechanism: The compound functions as a competitive inhibitor of the STEP catalytic domain.[1] By inhibiting STEP, the probe prevents the dephosphorylation of GluN2B (Tyr1472) and ERK (Tyr204), thereby enhancing NMDAR signaling and promoting LTP (Long-Term Potentiation) .[1]

  • Therapeutic Relevance: STEP inhibition is a validated strategy for treating cognitive deficits associated with Alzheimer’s disease, Schizophrenia, and Fragile X syndrome, where STEP activity is aberrantly elevated.[1]

Signaling Pathway Visualization

The following diagram illustrates the logical flow of STEP inhibition leading to enhanced synaptic plasticity.

STEP_Signalingcluster_TargetsSubstrates (Inactive State)cluster_ActiveActive Signaling StateProbe2-(Pyridin-3-yl)quinazolin-4-amineSTEPSTEP (PTPN5)(Active Phosphatase)Probe->STEPInhibitspERK_activep-ERK1/2(Tyr204 Phosphorylated)Probe->pERK_activePreserves PhosphorylationpNMDAR_activeGluN2B(Tyr1472 Phosphorylated)Probe->pNMDAR_activeStabilizes Surface ExpressionSTEP->pERK_activeDephosphorylates (Native)STEP->pNMDAR_activeDephosphorylates (Native)pERK_inactivep-ERK1/2(Dephosphorylated)pNMDAR_inactiveGluN2B(Internalized/Inactive)pERK_active->pERK_inactiveSTEP ActionSynaptic_PlasticitySynaptic Plasticity(LTP / Cognitive Enhancement)pERK_active->Synaptic_PlasticityGene Transcription (CREB)pNMDAR_active->pNMDAR_inactiveSTEP ActionpNMDAR_active->Synaptic_PlasticityCa2+ Influx

Caption: Mechanism of STEP inhibition. The probe blocks STEP-mediated dephosphorylation, sustaining active p-ERK and p-GluN2B levels to drive synaptic plasticity.[1]

Chemical Properties & Handling[1]

PropertySpecification
IUPAC Name 2-(Pyridin-3-yl)quinazolin-4-amine
CAS Number 273408-90-5
Molecular Formula C₁₃H₁₀N₄
Molecular Weight 222.25 g/mol
Solubility Soluble in DMSO (up to 50 mM).[1][3] Poorly soluble in water.[1]
Appearance Off-white to pale yellow solid.[1]
Storage Powder: -20°C (2 years).[1] In DMSO: -80°C (6 months). Avoid freeze-thaw cycles.[1]

Formulation Protocol:

  • Stock Solution (10 mM): Dissolve 2.22 mg of powder in 1 mL of anhydrous DMSO. Vortex for 1 minute until clear.

  • Working Solution: Dilute the stock solution into the assay buffer or culture medium immediately prior to use. Keep final DMSO concentration < 0.5% to avoid solvent toxicity in neuronal cultures.[1]

Experimental Protocols

Protocol A: In Vitro STEP Phosphatase Inhibition Assay

Purpose: To quantify the IC₅₀ of the probe against recombinant STEP protein using a fluorescence-based substrate (DiFMUP).[1]

Materials:

  • Recombinant STEP protein (catalytic domain).[1]

  • Substrate: DiFMUP (6,8-Difluoro-4-methylumbelliferyl phosphate).[1]

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton X-100.[1]

  • Black 96-well or 384-well microplate.[1]

Workflow:

  • Enzyme Prep: Dilute recombinant STEP to 1 nM in Assay Buffer.

  • Compound Addition: Add 2-(Pyridin-3-yl)quinazolin-4-amine (serial dilutions, e.g., 0.1 µM – 100 µM) to the wells. Include a "DMSO Only" control (0% inhibition) and a "No Enzyme" control (background).[1]

  • Incubation: Incubate enzyme and compound for 15 minutes at Room Temperature (RT) to allow binding.

  • Reaction Start: Add DiFMUP substrate (final concentration 10 µM).

  • Measurement: Monitor fluorescence continuously for 30 minutes (Ex: 358 nm / Em: 455 nm).

  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve.[1] Plot % Activity vs. Log[Compound] to determine IC₅₀.[1]
    
Protocol B: Cellular Target Engagement (Western Blot)

Purpose: To verify that the probe inhibits STEP inside cells by measuring the phosphorylation status of its substrate, ERK1/2.[1] Cell Model: Primary Cortical Neurons (DIV 14-21) or SH-SY5Y cells (differentiated).

Workflow Visualization:

Western_Workflowcluster_AntibodiesPrimary AntibodiesStep1Culture Neurons(DIV 14)Step2Treat with Probe(1-10 µM, 1 hr)Step1->Step2Step3Lysis(Phosphatase Inhibitors)Step2->Step3Step4SDS-PAGE &TransferStep3->Step4Step5ImmunoblotStep4->Step5Ab1Anti-pERK1/2(Thr202/Tyr204)Step5->Ab1Ab2Anti-Total ERKStep5->Ab2Ab3Anti-STEP

Caption: Cellular assay workflow. Critical step: Rapid lysis with phosphatase inhibitors to preserve transient phosphorylation.[1]

Detailed Steps:

  • Treatment: Treat cells with 2-(Pyridin-3-yl)quinazolin-4-amine (1, 5, 10 µM) for 30–60 minutes.[1]

    • Positive Control:[1] TC-2153 (if available) or BDNF (induces pERK).[1]

    • Negative Control:[1] Vehicle (DMSO).[1]

  • Lysis: Wash cells once with ice-cold PBS containing 1 mM Na₃VO₄ (Sodium Orthovanadate).[1] Lyse immediately in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (Critical: STEP substrates are rapidly dephosphorylated post-lysis if not inhibited).[1]

  • Blotting: Load 20 µg protein per lane.

  • Detection:

    • Primary Ab: Anti-Phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204).[1]

    • Normalization Ab: Anti-Total ERK1/2.[1]

  • Result Interpretation: Effective STEP inhibition should result in a 2-3 fold increase in p-ERK levels relative to total ERK compared to the DMSO control.[1]

Critical Considerations & Troubleshooting

  • Selectivity: While the quinazoline core targets STEP, high concentrations (>50 µM) may exhibit off-target effects on other phosphatases (e.g., PTP1B) or kinases.[1] Always perform a dose-response curve to ensure the observed effect is specific.[1]

  • Solubility Precipitates: If the compound precipitates in aqueous media, ensure the DMSO stock is fresh and add the compound to the media while vortexing.[1] Do not exceed 0.5% DMSO.[1]

  • Assay Interference: Quinazolines can be fluorescent.[1] In the DiFMUP assay, check for intrinsic fluorescence of the compound at 455 nm.[1] If interference exists, use a colorimetric substrate like pNPP (Absorbance at 405 nm).[1]

References

  • Xu, J., et al. "Quinazolines as therapeutic compounds and related methods of use."[1] Patent WO2013003586A1. (2013).[1]

    • Source of the specific chemical structure and its applic
  • Goebel-Goody, S. M., et al. "Therapeutic implications for striatal-enriched protein tyrosine phosphatase (STEP) in neuropsychiatric disorders."[1] Pharmacological Reviews 64.1 (2012): 65-87.[1]

    • Review of STEP biology and the valid
  • Baguley, T. D., et al. "Striatal-Enriched Protein Tyrosine Phosphatase (STEP) Inhibitors: A Novel Therapeutic Strategy for Cognitive Deficits."[1] Future Medicinal Chemistry (2015).[1]

    • Context on small molecule inhibitors for STEP.

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Pyridin-3-yl)quinazolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(Pyridin-3-yl)quinazolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this and structurally related quinazolinamine derivatives. As many compounds in this class are investigated as kinase inhibitors, achieving high purity is paramount for accurate biological data.[1][2][3]

Troubleshooting Guide

The purification of 2-(Pyridin-3-yl)quinazolin-4-amine can present several challenges, from removing starting materials and byproducts to dealing with poor solubility and chromatographic artifacts. This section provides a systematic approach to overcoming these common issues.

Initial Purity Assessment

Before attempting purification, it is crucial to assess the crude product's purity. This is typically done using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The initial assessment will inform the choice of purification strategy.

A common issue encountered with nitrogen-containing heterocycles like 2-(Pyridin-3-yl)quinazolin-4-amine is streaking on silica gel TLC plates. This is due to the basic nature of the pyridine and quinazoline nitrogens interacting with the acidic silica surface.[4]

Purification Strategy Flowchart

The following diagram outlines a decision-making workflow for purifying 2-(Pyridin-3-yl)quinazolin-4-amine based on the initial purity assessment.

Purification_Workflow cluster_start Start: Crude Product Analysis cluster_purification Purification Method Selection cluster_column_issues Chromatography Troubleshooting cluster_final Final Product Start Crude Product TLC, HPLC, NMR Recrystallization Recrystallization Start:f1->Recrystallization High Purity & Crystalline? Column Column Chromatography Start:f1->Column Low Purity / Oily? Recrystallization->Column Fails / Low Yield Pure_Product Pure Product (>95%) Recrystallization->Pure_Product Successful Streaking Streaking on TLC/Column? Column->Streaking Solvent Optimize Solvent System Streaking->Solvent Yes Streaking->Pure_Product No Modifier Add Basic Modifier (e.g., TEA, NH3) Solvent->Modifier Alumina Use Alumina (Basic/Neutral) Modifier->Alumina Still Streaking? Alumina->Pure_Product Resolved

Caption: Purification decision workflow for 2-(Pyridin-3-yl)quinazolin-4-amine.

Frequently Asked Questions (FAQs)

Q1: My crude 2-(Pyridin-3-yl)quinazolin-4-amine is a brown oil, but the literature reports a solid. What should I do?

A: An oily crude product often indicates the presence of residual solvent or impurities that are depressing the melting point.

  • Initial Workup: Ensure your aqueous workup was thorough. Washing the organic layer with brine can help remove residual water and some polar impurities.

  • Solvent Removal: Use a high-vacuum pump to remove any remaining high-boiling solvents like DMF or DMSO.

  • Trituration: Try triturating the oil with a non-polar solvent in which your product is poorly soluble, such as diethyl ether or hexanes. This can often induce precipitation of the desired compound, leaving impurities in the solvent.

Q2: I am observing significant streaking of my compound on silica gel TLC plates. How can I get clean spots?

A: Streaking is a common problem for basic compounds on acidic silica gel.[4] The lone pairs on the nitrogen atoms of the pyridine and quinazoline rings can interact strongly with the silanol groups of the silica, leading to poor chromatography.

  • Add a Basic Modifier: To your eluent, add a small amount of a basic modifier like triethylamine (TEA) or a solution of ammonia in methanol (typically 0.5-2%).[4] This will neutralize the acidic sites on the silica gel and lead to sharper spots.

  • Alternative Stationary Phase: Consider using a different stationary phase. Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds.[4]

Q3: What is a good starting point for a solvent system for column chromatography?

A: A good starting point for developing a solvent system is to find an eluent that gives your product an Rf value of approximately 0.2-0.3 on TLC.[5]

  • Initial Screening: Start with a relatively non-polar system like ethyl acetate/hexanes. If the compound does not move from the baseline, increase the polarity by switching to dichloromethane/methanol.

  • Polar Systems: For many quinazolinamine derivatives, a gradient of methanol in dichloromethane (e.g., 1-10%) is effective.

  • Modifier: Remember to include a basic modifier in your eluent if you are using silica gel (see Q2).

Q4: I'm trying to recrystallize my product, but it's either insoluble in everything or soluble in everything. What should I do?

A: Finding a suitable recrystallization solvent can be challenging. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6]

  • Solvent Screening: Test a range of solvents with varying polarities. Common choices for quinazolinamine derivatives include ethanol, isopropanol, and ethyl acetate.[7]

  • Solvent Pairs: If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is poorly soluble) until the solution becomes cloudy (the saturation point). Reheat to clarify and then allow to cool slowly. A common pair is dichloromethane/hexanes or ethanol/water.

Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is a general guideline for the recrystallization of quinazolinamine derivatives, as demonstrated in the literature for similar compounds.[7]

  • Dissolution: In an Erlenmeyer flask, add the crude 2-(Pyridin-3-yl)quinazolin-4-amine. Add a minimal amount of ethanol to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add ethanol portion-wise until the solid completely dissolves. Avoid adding excessive solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate and promote the formation of larger crystals.[6]

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol provides a general procedure for purification by flash column chromatography, a widely used technique for separating organic compounds.[8][9][10]

  • Solvent System Selection: As determined by TLC analysis (see Q3), prepare the chosen eluent. For this example, we will use a gradient of 1-5% methanol in dichloromethane with 0.5% triethylamine.

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the initial solvent system, collecting fractions.

    • Gradually increase the polarity of the eluent as the column runs to elute the product.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Drying:

    • Dry the purified product under high vacuum to remove any residual solvent.

Data Presentation: Solvent Selection for Purification

The following table summarizes common solvents for the purification of quinazolinamine derivatives, categorized by their typical application.

Purification MethodSolvent/Solvent SystemRationale
Recrystallization Ethanol, IsopropanolGood balance of solubility at high and low temperatures for many quinazolinamines.[7]
Ethyl AcetateA moderately polar solvent that can be effective for recrystallization.
Petroleum Ether / Ethyl AcetateCan be used as a solvent pair for recrystallization.[11]
Column Chromatography Dichloromethane / MethanolA versatile polar solvent system for eluting a wide range of compounds.
Ethyl Acetate / HexanesA common, less polar solvent system.
Additives: Triethylamine, AmmoniaUsed to suppress the interaction of basic compounds with the acidic silica gel stationary phase.[4]

References

  • Chen, Z., et al. (2016). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. National Institutes of Health. Available at: [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. Available at: [Link]

  • Roopan, S. M., et al. (2008). Solvent free synthesis of some quinazolin-4(3H)-ones. ResearchGate. Available at: [Link]

  • Krasavin, M., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. National Institutes of Health. Available at: [Link]

  • Gouhar, R. S., et al. (2019). Synthesis and Anticancer Evaluation of Some Novel Quinazolin‐4(3H)‐one Derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Google Patents. (2014). The crystallization of quinoline.
  • Montanari, E., et al. (2024). Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. National Institutes of Health. Available at: [Link]

  • Krasavin, M., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. ResearchGate. Available at: [Link]

  • El-Azab, A. S., et al. (2013). Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3-Pyridine Dicarboxylic Anhydride. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Quinazoline synthesis. Available at: [Link]

  • Mueller, D. (2015). How can I stabilize a kinase protein after purification?. ResearchGate. Available at: [Link]

  • Senzer, B. D. (2016). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

  • ChemHelpASAP. (2021). column chromatography & purification of organic compounds. YouTube. Available at: [Link]

  • Sharma, P., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. National Institutes of Health. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography Procedures. Available at: [Link]

  • Journal of Chemical Research. (2016). Synthesis of several new quinazolin-4-amines containing p-toluenesulfonate moiety. ResearchGate. Available at: [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Available at: [Link]

  • MDPI. (2023). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. Available at: [Link]

  • Kamal, A., et al. (2015). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Publishing. Available at: [Link]

  • Shukla, D., et al. (2014). What makes a kinase promiscuous for inhibitors?. National Institutes of Health. Available at: [Link]

  • National Institutes of Health. 6-methoxy-N-(pyridin-3-ylmethyl)quinazolin-4-amine. PubChem. Available at: [Link]

Sources

Technical Support Center: Optimizing Cell-Based Assays for 2-(Pyridin-3-yl)quinazolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for researchers working with 2-(Pyridin-3-yl)quinazolin-4-amine . This scaffold is a critical pharmacophore in medicinal chemistry, often associated with Kinase Inhibition (e.g., PI3K, EGFR families), Phosphatase Modulation (e.g., STEP/PTPN5), and increasingly as a warhead in Targeted Protein Degradation (PROTAC) workflows.[1]

Status: Operational Ticket ID: T-QZN-PYR-001 Subject: Assay Optimization, Solubility, and Troubleshooting Guide Assigned Specialist: Senior Application Scientist[1]

Compound Profile & Handling

Q: What is the optimal solvent and storage condition for this compound? A:

  • Solubility: 2-(Pyridin-3-yl)quinazolin-4-amine is a heteroaromatic system with moderate lipophilicity but potential for intermolecular H-bonding (due to the amine and pyridine nitrogen).[1]

    • Primary Solvent: DMSO (Dimethyl Sulfoxide) is the gold standard.[1] Prepare stock solutions at 10 mM – 50 mM .

    • Secondary Options: DMF (Dimethylformamide) is an alternative if DMSO interferes with specific downstream targets, though DMSO is generally preferred for cell assays.[1]

    • Avoid: Ethanol or aqueous buffers for stock preparation, as solubility will be poor (<1 mM), leading to micro-precipitation.[1]

  • Storage: Store powder at -20°C (desiccated). DMSO stocks should be aliquoted to avoid freeze-thaw cycles (max 3 cycles) and stored at -20°C or -80°C.[1]

  • Stability: The quinazoline core is stable, but the primary amine can be prone to oxidation over extended periods in solution.[1] Use stocks within 1 month.

Q: I see precipitation when diluting into cell culture media. How do I fix this? A: This is a common issue with planar heteroaromatic scaffolds ("brick dust" properties).[1]

  • Step-Wise Dilution: Do not add the 10 mM stock directly to the media. Perform an intermediate dilution in PBS or media without serum first, or vortex rapidly during addition.

  • Serum Binding: Ensure your media contains 5-10% FBS .[1] Albumin in serum acts as a carrier protein and prevents precipitation of hydrophobic compounds.[1]

  • Limit Final DMSO: Keep final DMSO concentration <0.5% (v/v). If you need higher concentrations of the compound (e.g., >50 µM), you may hit the solubility limit in aqueous media.[1] Verify solubility by spinning down a mock sample (media + compound, no cells) and checking for a pellet.[1]

Assay Optimization: Kinase/Phosphatase Signaling

Context: This scaffold is often investigated for its ability to modulate signaling pathways (e.g., STEP/PTPN5 inhibition in neuronal contexts or PI3K/mTOR in oncology).[1]

Q: My Western Blot shows high background phosphorylation in the control. How do I optimize the treatment window? A: High basal phosphorylation masks the inhibitor's effect.[1]

  • Serum Starvation: For kinase/phosphatase assays (e.g., measuring pERK, pAkt), you must serum-starve cells (0.1% - 0.5% FBS) for 12–24 hours prior to treatment.[1] This synchronizes the cells and lowers basal signaling.[1]

  • Stimulation: If testing an inhibitor (e.g., STEP inhibitor), you often need to induce the signal first (e.g., with Glutamate, BDNF, or EGF) to see the prevention of dephosphorylation (or phosphorylation, depending on the target).[1]

    • Workflow: Starve (18h) → Pre-treat with Compound (1h) → Stimulate (15-30 min) → Lyse.[1]

Q: What is the recommended incubation time for target engagement? A:

  • Fast Signaling (Phosphorylation): 30 minutes to 2 hours.[1]

  • Phenotypic Readouts (Apoptosis/Viability): 24 to 72 hours.[1]

  • Gene Expression: 6 to 12 hours.[1]

  • Note: Quinazolines are generally cell-permeable, but the 2-pyridyl group can affect uptake rates depending on the pH of the media.[1]

Troubleshooting Guide
SymptomProbable CauseCorrective Action
No Biological Effect (Flat Dose-Response) Compound Precipitation Check media for turbidity.[1] Lower max concentration or increase serum (if assay permits).[1]
Poor Permeability The 4-amino and 2-pyridyl groups are polar.[1] Ensure cells are healthy.[1] Consider increasing incubation time to 4h for uptake.
Wrong Target Context Confirm target expression (e.g., STEP, EGFR) in your specific cell line via Western Blot before treating.[1]
High Cytotoxicity (Non-Specific) Off-Target Effects Quinazolines can intercalate DNA or inhibit tubulin at high doses (>10 µM).[1] Titrate down.
DMSO Toxicity Ensure DMSO control matches the highest drug-treated well. Keep DMSO <0.5%.[1]
High Variability (Error Bars) Pipetting/Mixing DMSO is viscous.[1] Pre-mix compound in media before adding to wells (2X concentration method).
Edge Effects Avoid using outer wells of 96-well plates. Fill them with PBS.[1]
Visualizing the Mechanism (Example: STEP Inhibition)

The following diagram illustrates the theoretical pathway if the compound is acting as a STEP (PTPN5) inhibitor (a common application for this specific pharmacophore in neuroscience). Inhibition of STEP prevents the dephosphorylation of ERK1/2, leading to sustained activation.[1]

STEP_Pathway cluster_legend Mechanism of Action (Hypothetical) Compound 2-(Pyridin-3-yl) quinazolin-4-amine STEP STEP (PTPN5) (Phosphatase) Compound->STEP Inhibits ERK_P p-ERK1/2 (Active) STEP->ERK_P Dephosphorylates Nucleus Nucleus (Gene Transcription) ERK_P->Nucleus Translocates ERK ERK1/2 (Inactive)

Caption: Schematic of STEP inhibition. The compound blocks STEP, preventing the inactivation of ERK1/2, thereby sustaining downstream signaling.[1]

Experimental Protocol: Cell Viability Assay (MTT/CellTiter-Glo)

Objective: Determine the IC50 of 2-(Pyridin-3-yl)quinazolin-4-amine in cancer cell lines.

  • Cell Seeding:

    • Seed cells (e.g., HeLa, MCF-7) at 3,000–5,000 cells/well in 96-well plates.[1]

    • Volume: 100 µL/well.

    • Incubate 24h at 37°C, 5% CO2 for attachment.

  • Compound Preparation:

    • Prepare 10 mM stock in DMSO.[1]

    • Create 9-point serial dilution (1:3) in DMSO (e.g., 10 mM down to ~1 µM).

    • Intermediate Dilution: Dilute 1:200 into pre-warmed media (2X concentration). This ensures final DMSO is 0.5% and prevents "shocking" cells with pure DMSO.[1]

  • Treatment:

    • Remove 50 µL of old media from wells (or add 100 µL of 2X compound directly if volume permits).[1]

    • Add 100 µL of 2X compound media to cells.

    • Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Staurosporine or Doxorubicin).[1]

  • Incubation:

    • Incubate for 72 hours (standard for proliferation assays).[1]

  • Readout:

    • Add detection reagent (MTT or CellTiter-Glo) per manufacturer instructions.[1]

    • Read Absorbance (570 nm) or Luminescence.[1]

  • Analysis:

    • Normalize to DMSO control (100% viability).

    • Fit data to a 4-parameter logistic curve to calculate IC50.[1]

References
  • Lombardo, S., et al. (2013).[1] Quinazolines as therapeutic compounds and related methods of use.[1][2][3][4][5] World Intellectual Property Organization, WO2013003586A1.[1] (Describes the synthesis and application of 2-(pyridin-3-yl)quinazolin-4-amine derivatives as STEP inhibitors).

  • Goel, S., et al. (2010).[1] Regulation of STEP61 and its role in NMDA receptor internalization.[1]Journal of Neurochemistry, 115(5), 1221-1233.[1] (Provides biological context for STEP inhibition assays).

  • Raffa, D., et al. (2004).[1] Synthesis and cytotoxic activity of novel 2-(3-pyridyl)quinazolin-4(3H)-ones.[1]Il Farmaco, 59(3), 215-221.[1] (Discusses the cytotoxicity and tubulin effects of the related quinazolinone scaffold).

  • Verma, S. K., et al. (2019).[1] Quinazoline Scaffold: A Review on its Pharmacological Activities.Journal of Drug Delivery and Therapeutics, 9(1), 321-326.[1] (General review of quinazoline kinase inhibitor profiles).

Sources

Technical Support Center: 2-(Pyridin-3-yl)quinazolin-4-amine Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Role: Senior Application Scientist Ticket Context: Troubleshooting data inconsistencies in kinase inhibition assays and physicochemical characterization.

Introduction: The "Privileged" Scaffold with Hidden Liabilities

Welcome to the technical support hub. You are likely working with 2-(Pyridin-3-yl)quinazolin-4-amine (or a close derivative) because it is a "privileged scaffold" in medicinal chemistry—a core structure capable of binding multiple kinase targets (EGFR, VEGFR, CDK) by mimicking the adenine ring of ATP.

However, this structural utility comes with specific physicochemical "bugs" that frequently corrupt experimental data. This guide addresses the three most common support tickets we receive regarding this scaffold: false-positive inhibition due to aggregation , assay interference via intrinsic fluorescence , and pH-dependent potency shifts .

Ticket #01: "My IC50 curves are steep or bell-shaped."

Diagnosis: Colloidal Aggregation (The "Brick Dust" Effect). Severity: Critical (Data Invalid).

The Mechanism

The 2-(Pyridin-3-yl)quinazolin-4-amine core is planar and highly hydrophobic. In aqueous buffers (PBS, HEPES), these molecules stack via


-

interactions. At concentrations >1–10 µM, they form colloidal particles (aggregates) rather than existing as monomers.

These colloids non-specifically adsorb proteins (your kinase enzyme), leading to promiscuous inhibition . This is not true drug binding; it is physical sequestration of the enzyme.

Troubleshooting Protocol
SymptomConfirmation TestCorrective Action
Steep Hill Slope: Hill coefficient > 1.5 (often > 2.0).Detergent Challenge: Repeat the assay with 0.01% or 0.1% Triton X-100 (or Tween-80).If potency drops significantly (e.g., IC50 shifts from 1 µM to >50 µM) with detergent, the initial activity was an artifact.
Bell-Shaped Curve: Loss of inhibition at very high concentrations.Centrifugation: Spin the stock solution at 10,000 x g for 10 min. Measure concentration of supernatant.If concentration drops, the compound precipitated. Use lower max concentrations or increase DMSO (up to 5% if tolerated).
The "Aggregation" Logic Flow

AggregationLogic Start Symptom: Steep IC50 Curve (Hill Slope > 1.5) CheckDetergent Check Buffer Composition: Is Detergent Present? Start->CheckDetergent AddDetergent Action: Add 0.01% Triton X-100 (Disrupts Colloids) CheckDetergent->AddDetergent No Retest Re-run IC50 Assay CheckDetergent->Retest Yes (Verify Conc) AddDetergent->Retest ResultA IC50 Unchanged Retest->ResultA ResultB IC50 Increases >5-fold Retest->ResultB ConclusionA Valid Binding Interaction ResultA->ConclusionA ConclusionB False Positive: Colloidal Aggregation ResultB->ConclusionB

Figure 1: Decision tree for distinguishing true kinase inhibition from colloidal aggregation artifacts.

Ticket #02: "High background signal in my Fluorescence Polarization (FP) assay."

Diagnosis: Intrinsic Compound Fluorescence. Severity: Moderate (Requires Assay Redesign).

The Mechanism

Quinazoline derivatives are fluorophores.[1][2][3][4] The conjugated system extending from the quinazoline core to the pyridine ring often emits light in the blue-green region (400–500 nm).

If you are using a standard fluorescein-based tracer (Excitation ~485 nm, Emission ~525 nm), your compound's intrinsic fluorescence will overlap with the assay signal. This creates a "ghost signal" that masks the true binding event, often appearing as negative inhibition or high background noise.

Troubleshooting Protocol
  • Spectral Scan: Before running the assay, dilute your compound to 10 µM in assay buffer and perform an emission scan (Excitation: 350–400 nm).

  • Switch Technologies:

    • Option A (Red-Shift): Use a tracer dye in the far-red (e.g., Alexa Fluor 647 or Cy5). The quinazoline scaffold rarely fluoresces above 600 nm.

    • Option B (Time-Resolved FRET): Switch to TR-FRET (e.g., HTRF or LanthaScreen). The delay (50–100 µs) allows the short-lived intrinsic fluorescence of the compound to decay before the long-lived FRET signal is measured.

Data Comparison: Standard vs. TR-FRET

ParameterStandard Fluorescence Intensity (FI)TR-FRET (Europium/Terbium)
Compound Signal High (Interference)Negligible (Gated out)
Signal-to-Noise Low (< 3:1)High (> 10:1)
False Positives FrequentRare

Ticket #03: "Potency varies significantly between different buffer pH levels."

Diagnosis: Protonation State Sensitivity. Severity: High (Relevance to Physiological Context).

The Mechanism

The 2-(Pyridin-3-yl)quinazolin-4-amine molecule contains multiple ionizable nitrogens:

  • Pyridine Nitrogen (N-Py): pKa ~3.0–5.0.

  • Quinazoline N1/N3: pKa ~1.9–3.5.

  • Exocyclic Amine: Generally not basic due to delocalization.

In a standard kinase assay (pH 7.5), the molecule is likely neutral. However, if you test in an acidic environment (e.g., lysosomal targets or specific crystallization buffers at pH 5.5), the pyridine nitrogen may protonate. This changes the molecule from a Hydrogen Bond Acceptor to a Hydrogen Bond Donor , potentially breaking the critical "hinge binder" interaction with the kinase ATP pocket.

Troubleshooting Protocol
  • Standardize pH: Ensure all buffers (storage and assay) are strictly buffered to pH 7.4 using HEPES or Tris. Avoid unbuffered water dilutions.

  • In Silico Check: Use software (e.g., ChemDraw or Schrödinger Jaguar) to calculate the pKa of the specific pyridine nitrogen in your derivative. If the pKa is near 7.0, small pH fluctuations will drastically alter potency.

Ticket #04: "Double peaks in LC-MS analysis."

Diagnosis: Tautomerism or Chromatographic pH Mismatch. Severity: Low (Analytical Artifact).

The Mechanism

The amino-quinazoline core can exist in tautomeric forms (amino vs. imino). While the amino form is dominant, rapid equilibrium can cause peak broadening or splitting on C18 columns, especially if the mobile phase pH is near the compound's pKa.

LC-MS Optimization Guide
ParameterRecommendationReason
Mobile Phase pH High pH (Ammonium Bicarbonate, pH 10)Keeps the basic nitrogens deprotonated (neutral), improving peak shape and retention on C18.
Column Choice C18 with high carbon load or Phenyl-HexylPhenyl-hexyl columns provide better selectivity for the aromatic stacking of the quinazoline-pyridine system.
Gradient 5% to 95% ACNEnsure the gradient goes high enough; these compounds are sticky and may elute late.

Summary: The "Golden Path" for Analysis

To ensure data integrity with 2-(Pyridin-3-yl)quinazolin-4-amine derivatives, follow this validated workflow:

  • Solubility Check: Measure absorbance at 600 nm (turbidity) at your top concentration. If >0.05 OD, add 0.01% Triton X-100.

  • Fluorescence Blank: Measure the compound alone in buffer. If RFU > 10% of assay signal, switch to a Red-Shifted assay or TR-FRET.

  • pH Control: Buffer strictly at pH 7.4.

  • Data Fitting: Reject curves with Hill Slopes > 2.0.

Workflow Input Compound Stock Step1 Nephelometry (Check Solubility) Input->Step1 Step2 Fluorescence Scan (Check Interference) Step1->Step2 Decision Assay Choice Step2->Decision PathA Standard FI/FP (If non-fluorescent) Decision->PathA Low Background PathB TR-FRET / Red-Shift (If fluorescent) Decision->PathB High Background Final Valid IC50 Data PathA->Final PathB->Final

Figure 2: Validated analytical workflow for quinazoline-based kinase inhibitors.

References

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the artifact of promiscuous inhibition. Drug Discovery Today, 11(23-24), 1074-1081. Link

  • Inglese, J., et al. (2007). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology, 3(8), 466-479. Link

  • Wang, Z., et al. (2020).[1] Preparation and photophysical properties of quinazoline-based fluorophores. RSC Advances, 10, 30420-30426. Link

  • Zhang, J., et al. (2023).[5] Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy. Molecules, 29(4), 884. Link

Sources

Technical Support Center: Investigating and Overcoming Resistance to Quinazoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-(Pyridin-3-yl)quinazolin-4-amine and related quinazoline-based kinase inhibitors. This guide is designed for researchers, scientists, and drug development professionals who are encountering or investigating mechanisms of acquired resistance in their experimental models. Our goal is to provide both high-level guidance and in-depth troubleshooting protocols to help you navigate this common challenge in targeted therapy research.

Acquired resistance to tyrosine kinase inhibitors (TKIs) is a significant hurdle that often emerges after an initial period of effective response.[1][2] The underlying mechanisms are diverse and can be broadly categorized as on-target alterations, activation of off-target bypass pathways, or phenotypic changes within the cancer cells.[3][4] This resource provides a structured approach to systematically identify and characterize these resistance mechanisms.

Part 1: Frequently Asked Questions (FAQs) — Initial Assessment

This section addresses common initial questions when resistance is first suspected.

Q1: My cancer cell line, which was previously sensitive to 2-(Pyridin-3-yl)quinazolin-4-amine, now requires a much higher concentration to achieve the same level of growth inhibition. What are the likely causes?

A: This phenomenon, a rightward shift in the dose-response curve (increased IC50), is the classic indicator of acquired resistance. The most common initial causes fall into two main categories:

  • On-Target Mechanisms: These are genetic changes in the direct target of the drug. This includes secondary mutations in the kinase domain that prevent the inhibitor from binding effectively, or amplification of the target gene, requiring more drug to achieve the same level of inhibition.[2][5] The "gatekeeper" mutation is a well-known example, where a single amino acid substitution sterically hinders drug binding.[3][6]

  • Off-Target Mechanisms: The cancer cells have activated alternative signaling pathways to "bypass" the inhibited target. This is a very common mechanism and can involve the amplification or activation of other receptor tyrosine kinases (RTKs) like MET or AXL, which then sustain downstream pro-survival signaling (e.g., PI3K/AKT and MAPK/ERK pathways).[7][8][9]

A less common, but important, mechanism involves increased drug efflux, where transporter proteins like P-glycoprotein (P-gp/ABCB1) pump the compound out of the cell, lowering its intracellular concentration.[10][11]

Q2: How can I confirm that I have a stably resistant cell line and not just experimental variability?

A: To confirm stable resistance, you must perform a systematic validation.

  • Long-Term Culture: Culture the suspected resistant cells in the continuous presence of the inhibitor at a selective concentration (e.g., the IC50 of the parental line) for several passages. If the cells proliferate consistently, it suggests stable resistance.

  • Dose-Response Curve Re-evaluation: Perform a new, precise dose-response assay (e.g., CellTiter-Glo®, SRB) comparing the parental (sensitive) cell line with your suspected resistant line. A significant and reproducible increase in the IC50 value (typically >5-fold) confirms resistance.

  • Washout Experiment: Remove the drug from the resistant cell culture for several passages (e.g., 2-4 weeks) and then re-challenge with the inhibitor. If the cells remain resistant, the underlying mechanism is likely a stable genetic or epigenetic change. If they regain sensitivity, the resistance may have been transient or adaptive.

Q3: My initial sequencing of the target kinase gene revealed no new mutations. What should I investigate next?

A: The absence of on-target mutations strongly points toward off-target resistance mechanisms. The next logical step is to screen for activation of bypass signaling pathways.[3][7]

  • Phospho-RTK Arrays: This is a highly effective method to simultaneously screen for the phosphorylation (and thus activation) of dozens of different receptor tyrosine kinases. A strong signal for a receptor like MET, AXL, or HER2 in the resistant line that is absent in the parental line is a powerful lead.[8]

  • Downstream Signaling Analysis: Use Western blotting to check the phosphorylation status of key downstream signaling nodes like AKT and ERK. If these pathways are active in the resistant cells even in the presence of your inhibitor, it confirms that a bypass track is engaged.[12]

  • Phenotypic Analysis: Consider investigating Epithelial-to-Mesenchymal Transition (EMT), a process where cells lose their epithelial characteristics and gain migratory, invasive properties, which has been strongly linked to TKI resistance.[13][14][15]

Q4: What is the role of ABC transporters, and how do I quickly test for their involvement?

A: ATP-binding cassette (ABC) transporters are membrane proteins that function as energy-dependent efflux pumps, expelling a wide range of substances, including many kinase inhibitors, from the cell.[10][16] Overexpression of transporters like P-gp (ABCB1), MRP1 (ABCC1), or BCRP (ABCG2) can prevent your compound from reaching its intracellular target.[11][17]

A straightforward functional test is a re-sensitization assay . Treat your resistant cells with your quinazoline inhibitor in combination with a known ABC transporter inhibitor (e.g., Verapamil for P-gp). If the addition of the transporter inhibitor restores sensitivity to your primary compound, it strongly implicates drug efflux as a resistance mechanism.[18]

Part 2: Troubleshooting Guides & Experimental Workflows

This section provides detailed workflows for dissecting specific resistance mechanisms.

Guide 1: Investigating On-Target Resistance

This workflow focuses on identifying genetic alterations of the drug's primary target.

Workflow for On-Target Resistance Investigation

cluster_0 Observation cluster_1 Genomic & Expression Analysis cluster_2 Interpretation cluster_3 Conclusion start Resistant Phenotype Confirmed (High IC50) sequencing Sanger / Next-Gen Sequencing of Target Kinase Gene start->sequencing western Western Blot for Total Target Protein start->western mutation Secondary Mutation Identified? sequencing->mutation amplification Target Overexpressed? western->amplification mutation->amplification No on_target Conclusion: On-Target Resistance mutation->on_target Yes amplification->on_target Yes off_target_path Proceed to Off-Target Investigation amplification->off_target_path No

Caption: Workflow for identifying on-target resistance mechanisms.

Protocol 1: Sequencing of the Target Kinase Domain

Causality: This is the most direct method to identify mutations that alter the drug binding site. The T790M "gatekeeper" mutation in EGFR is a classic example that confers resistance to first-generation TKIs.[2][8]

Methodology:

  • Sample Preparation: Isolate genomic DNA (gDNA) from both the parental (sensitive) and resistant cell lines. For tumor samples, use micro-dissection if possible to enrich for cancer cells.

  • PCR Amplification: Design primers flanking the exons that encode the kinase domain of your target protein. Amplify this region using high-fidelity DNA polymerase.

  • Sequencing:

    • Sanger Sequencing: Use this for a cost-effective, targeted analysis if you have a strong hypothesis about the location of the mutation (e.g., the gatekeeper residue).

    • Next-Generation Sequencing (NGS): Use a targeted panel or whole-exome sequencing for a broader, unbiased discovery of mutations across the entire gene and to detect mutations present in minor subclones.

  • Analysis: Align sequencing reads to the reference genome and compare the sequences from resistant and parental cells to identify novel single nucleotide variants (SNVs).

Self-Validation:

  • Always sequence both parental and resistant cells to ensure any identified mutation is acquired and not a pre-existing polymorphism.

  • Confirm mutations using a second independent method if possible (e.g., allele-specific PCR).

Data Interpretation Table: On-Target Mechanisms
ObservationWestern Blot (Total Target Protein)Sequencing ResultLikely Mechanism
1 Significantly Increased ExpressionNo change from parentalGene Amplification
2 Similar to ParentalNovel non-synonymous mutationAcquired Point Mutation
3 Significantly Increased ExpressionNovel non-synonymous mutationBoth Amplification & Mutation
4 Similar to ParentalNo change from parentalNot On-Target; Proceed to Guide 2
Guide 2: Investigating Off-Target Bypass Pathways

This workflow is essential when on-target mechanisms are ruled out.

Key Bypass Signaling Pathways in TKI Resistance

cluster_input cluster_pathway cluster_output EGFR Primary Target (e.g., EGFR) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS MET MET MET->PI3K Bypass AXL AXL AXL->PI3K Bypass AKT AKT PI3K->AKT Proliferation Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Quinazoline TKI Inhibitor->EGFR Inhibits

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Technical Support Center: Optimization of 2-Aminoquinazolin-4(3H)-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold & The Challenge

Welcome to the Technical Support Center. You are likely here because the 2-aminoquinazolin-4(3H)-one core—a privileged scaffold in medicinal chemistry (e.g., DHFR inhibitors, HSP90 inhibitors)—is deceptively simple to draw but notoriously temperamental to synthesize with high purity.

Common issues we see in the field include incomplete cyclization (stalling at the ureido intermediate), regioselectivity failures during functionalization (N3 vs. exocyclic amine), and solubility-driven yield losses during workup.

This guide moves beyond textbook reactions to provide field-tested optimization strategies.

Module 1: Synthetic Route Selection & Protocols

Route A: The "Green" Optimization (Isatoic Anhydride)

Recommended for: High throughput, avoiding strong acids, and minimizing side products.

This method utilizes the ring-opening of isatoic anhydride by guanidine. It is superior to the anthranilic acid route because the anhydride moiety acts as a pre-activated electrophile, reducing the energy barrier for the initial nucleophilic attack.

Standard Operating Procedure (SOP):

  • Reagents: Isatoic anhydride (1.0 eq), Guanidine carbonate (1.1 eq).

  • Solvent: DMF (Dimethylformamide) or DMAc (Dimethylacetamide). Note: Avoid protic solvents like EtOH initially if you observe ester side-products.

  • Conditions: Reflux (120–140°C) for 4–6 hours.

  • Catalysis (Optional): Addition of 10 mol%

    
     or ionic liquids (e.g., [bmim]BF4) can accelerate ring closure.
    
Route B: The S_NAr Displacement (2-Chloro Route)

Recommended for: Installing complex/bulky amines at the 2-position.

If direct cyclization fails due to steric hindrance on the guanidine derivative, switch to a displacement strategy.

SOP:

  • Precursor Synthesis: Convert 2,4(1H,3H)-quinazolinedione to 2,4-dichloroquinazoline using

    
    /
    
    
    
    .
  • Selective Hydrolysis: Treat with dilute NaOH to obtain 2-chloroquinazolin-4(3H)-one . Crucial: The C4-Cl is more reactive, but under controlled basic hydrolysis, the stable 4-oxo tautomer forms, leaving the C2-Cl available for substitution.

  • Displacement: React 2-chloroquinazolin-4(3H)-one with your specific amine (2.0 eq) in ethoxyethanol or DMF at reflux.

Module 2: Visualizing the Pathway (Mechanism & Troubleshooting)

Understanding the mechanism is vital for troubleshooting. The reaction of Isatoic Anhydride with Guanidine proceeds through a ureido-anthranilamide intermediate .

Critical Failure Point: If the reaction temperature is too low, the pathway stalls at the Intermediate_Ureido. You must supply sufficient thermal energy to drive the elimination of ammonia/water for the final ring closure.

G Isatoic Isatoic Anhydride Inter_Open Ring Opening (CO2 Release) Isatoic->Inter_Open Heat Guanidine Guanidine Source Guanidine->Inter_Open Inter_Ureido Intermediate: o-Guanidinobenzamide Inter_Open->Inter_Ureido -CO2 Inter_Ureido->Inter_Ureido STALLS HERE if Temp < 100°C Cyclization Cyclization (-NH3) Inter_Ureido->Cyclization High Temp (>120°C) Product 2-Aminoquinazolin-4(3H)-one Cyclization->Product

Figure 1: Reaction pathway for Isatoic Anhydride + Guanidine. Note the critical temperature dependence at the Ureido intermediate stage.

Module 3: Troubleshooting Guide (FAQs)

Issue 1: Incomplete Cyclization (Low Yield)

Q: I see a major spot on TLC just below my product, and my yield is stuck at 40%. What is it? A: That is likely the uncyclized o-guanidinobenzamide intermediate .

  • Root Cause: Insufficient thermal activation or leaving group failure.

  • Fix:

    • Increase Temperature: Ensure your oil bath is actually reaching 120°C+ internal temperature.

    • Microwave Assist: Switch to microwave irradiation (see Module 4).

    • Base Additive: Add 0.5 eq of NaOEt. This deprotonates the amide nitrogen, making it a better nucleophile to attack the guanidine core for ring closure.

Issue 2: Regioselectivity (N3 vs. Exocyclic N-Alkylation)

Q: I am trying to alkylate the 2-amino group, but I'm getting mixtures. Where is the alkyl group going? A: The quinazolinone system has multiple nucleophilic sites: N1, N3, and the exocyclic 2-


.
  • The Rule: Under basic conditions (e.g.,

    
    /DMF), alkylation preferentially occurs at N3  (the ring nitrogen) due to the stability of the resulting aromatic system.
    
  • The Fix for Exocyclic Alkylation: To alkylate the exocyclic amine:

    • Protect N3: Use a protecting group (e.g., PMB) on N3 during synthesis.

    • Alternative Route: Use the S_NAr displacement (Route B above) with an already alkylated amine (

      
      ) reacting with the 2-chloro core. This guarantees the alkyl group is on the exocyclic nitrogen.
      
Issue 3: Solubility & Purification

Q: My product crashes out as a sticky gum, and recrystallization fails. A: 2-aminoquinazolinones are highly polar and often amphoteric.

  • The Fix:

    • Workup: Do not just pour into water. Pour the reaction mixture into ice-cold dilute acetic acid (pH ~4). This protonates the amine, keeping impurities in solution, or helps precipitate the free base in a more crystalline form depending on the specific derivative.

    • Solvent: Recrystallize from DMF/Ethanol (1:4) mixtures. Pure ethanol is often insufficient for dissolving the crude material.

Module 4: Advanced Optimization (Microwave vs. Thermal)

Microwave-assisted synthesis (MW) is not just faster; it often alters the reaction profile by superheating solvents above their boiling points, overcoming the activation energy for the ring closure step that plagues thermal methods.

Comparative Data: Synthesis of 2-Amino-substituted derivatives

ParameterConventional Thermal HeatingMicrowave Irradiation (Closed Vessel)
Reaction Time 4 – 12 Hours10 – 20 Minutes
Solvent DMF / Ethanol (Reflux)Water / Ethanol / Glycol
Yield (Avg) 45% – 65%85% – 95%
Purity (Crude) Low (Requires Column)High (Precipitation sufficient)
Energy Efficiency LowHigh

MW Protocol Recommendation:

  • Vessel: Sealed quartz.

  • Solvent: Ethanol/Water (1:1) or Ethylene Glycol (for higher temp).

  • Settings: 140°C, High Stirring, Power Max 300W.

  • Reference: See El-Badry et al. for specific phase-transfer catalysis conditions under MW.

References

  • Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids. Tetrahedron. Link (Foundational review of the scaffold).

  • El-Badry, Y. A., et al. (2014). Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis. ResearchGate. Link (Source for MW data).

  • Kidwai, M., et al. (2005).[1] Microwave-assisted one-pot synthesis of quinazoline compounds. Chemical & Pharmaceutical Bulletin. Link (One-pot optimization).

  • Connolly, D. J., et al. (2005). Synthesis of quinazolin-4(3H)-ones via the reaction of isatoic anhydride with amidoximes. Tetrahedron Letters. Link (Isatoic anhydride mechanism).

  • Shin, Y. S., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2. MDPI / NIH. Link (Pharmacokinetics and biological relevance).

Sources

Validation & Comparative

confirming the biological target of 2-(Pyridin-3-yl)quinazolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Target Validation Guide: 2-(Pyridin-3-yl)quinazolin-4-amine

Executive Summary

This guide outlines the experimental framework for confirming the biological target of 2-(Pyridin-3-yl)quinazolin-4-amine (and its derivatives).[1] While the quinazoline-4-amine scaffold is historically associated with kinase inhibition (e.g., EGFR, Pim-1), recent medicinal chemistry campaigns have repurposed this specific 2-pyridyl core as a potent inhibitor of Striatal-Enriched protein Tyrosine Phosphatase (STEP; PTPN5) .[1]

Researchers working with this compound face a critical "deconvolution challenge": distinguishing true STEP inhibition from off-target kinase activity.[1] This guide provides a comparative analysis against gold-standard alternatives and a self-validating protocol to confirm PTPN5 engagement.

Target Identification & Profiling

Primary Target Striatal-Enriched protein Tyrosine Phosphatase (STEP / PTPN5)
Mechanism of Action Allosteric or active-site inhibition of STEP phosphatase activity.[1] STEP normally dephosphorylates (inactivates) ERK1/2 and GluN2B (NMDA receptor subunit). Inhibition restores phosphorylation, enhancing synaptic plasticity and LTP.
Therapeutic Context Schizophrenia (cognitive deficits), Alzheimer's Disease, Fragile X Syndrome.
Major Liability Polypharmacology: The 4-aminoquinazoline core is a "privileged scaffold" for ATP-competitive kinase inhibition (e.g., EGFR, Pim-1, ROCK).[1]
Key Reference Lombroso et al. (Yale University) & Senex Biotechnology Patents (WO2013003586A1).

Comparative Analysis: The "Probe" vs. Alternatives

To validate your compound, you must benchmark it against the current "Gold Standard" (TC-2153) and a "Negative Control" for kinase activity (Gefitinib).

FeatureTest Compound 2-(Pyridin-3-yl)quinazolin-4-amineGold Standard (STEP) TC-2153 (Benzopentathiepin)Kinase Control Gefitinib (Quinazoline)
Target Potency (IC50) ~50 - 500 nM (Derivative dependent)~24 nM > 10 µM (Inactive on STEP)
Mechanism Reversible, likely competitive.[1]Irreversible (Covalent modification of Cys).ATP-Competitive (EGFR specific).[1]
Selectivity Risk High: Risk of Pim-1/EGFR inhibition.[1]Medium: Reactive sulfur moiety can be promiscuous.[1]High: Potent EGFR inhibitor.[1]
Solubility Good: Pyridine nitrogen enhances aqueous solubility.[1]Poor: Highly lipophilic and reactive.[1]Moderate.
Use Case Chronic Dosing / CNS Penetration Studies. Acute Proof-of-Concept (In Vitro). Negative Control (To rule out kinase effects).[1]

Experimental Validation Protocols

Phase I: Biochemical Confirmation (The "Clean" Assay)

Objective: Confirm inhibition of catalytic phosphatase activity using a chromogenic substrate.

Protocol: pNPP Phosphatase Assay

  • Buffer Prep: 25 mM Tris-HCl (pH 7.4), 50 mM NaCl, 2 mM DTT, 0.01% Triton X-100.

  • Enzyme: Recombinant human STEP46 (10 nM final).

  • Substrate: p-Nitrophenyl phosphate (pNPP) at Km (approx. 2 mM).

  • Reaction:

    • Incubate Enzyme + Compound (0.1 nM – 10 µM) for 15 min at 37°C.

    • Add pNPP to initiate.

    • Measure Absorbance (405 nm) kinetically for 20 min.

  • Control: Run parallel assay with PTP1B (closely related phosphatase).

    • Success Criteria: IC50 (STEP) < 10x IC50 (PTP1B).

Phase II: Biophysical Target Engagement

Objective: Prove physical binding to the STEP protein, distinguishing it from non-specific aggregation.

Protocol: Differential Scanning Fluorimetry (DSF)

  • Mix: 2 µM Recombinant STEP protein + 5x SYPRO Orange dye.

  • Add Compound: 20 µM (10x molar excess).

  • Ramp: 25°C to 95°C (1°C/min) in a qPCR machine.

  • Readout: Calculate Melting Temperature (

    
    ).
    
    • Success Criteria:

      
       shift compared to DMSO control.
      
Phase III: Cellular Pathway Validation

Objective: Confirm functional inhibition in neurons. Since STEP dephosphorylates GluN2B and ERK, inhibition should increase phosphorylation signals.

Protocol: Cortical Neuron Western Blot

  • System: Primary Rat Cortical Neurons (DIV 14-18).[1]

  • Treatment: Treat with Compound (1 µM) for 30–60 min.

  • Lysis: Harvest in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Immunoblot Targets:

    • p-GluN2B (Tyr1472): Direct STEP substrate.[1] Expect Increase.

    • p-ERK1/2 (Thr202/Tyr204): Downstream effector.[1] Expect Increase.

    • Total GluN2B / Total ERK: Loading controls.

  • Differentiation:

    • If p-EGFR decreases → You have a kinase off-target.[1]

    • If p-GluN2B increases → You have confirmed STEP inhibition.[1]

Visualization of Mechanism & Workflow

Figure 1: STEP Signaling & Inhibition Logic

This diagram illustrates how 2-(Pyridin-3-yl)quinazolin-4-amine restores synaptic plasticity by blocking STEP-mediated dephosphorylation.[1]

STEP_Pathway Compound 2-(Pyridin-3-yl) quinazolin-4-amine STEP STEP (PTPN5) Phosphatase Compound->STEP Inhibits GluN2B_P GluN2B (Phosphorylated) STEP->GluN2B_P Dephosphorylates ERK_P ERK1/2 (Phosphorylated) STEP->ERK_P Dephosphorylates GluN2B GluN2B (Dephosphorylated) GluN2B_P->GluN2B Inactivation Synapse Synaptic Plasticity (LTP/Cognition) GluN2B_P->Synapse Promotes ERK ERK1/2 (Dephosphorylated) ERK_P->ERK Inactivation ERK_P->Synapse Promotes

Caption: Mechanism of Action. The compound inhibits STEP, preventing the dephosphorylation of GluN2B and ERK1/2, thereby sustaining synaptic signaling.

Figure 2: Target Deconvolution Workflow

A logical flow to rule out kinase artifacts and confirm phosphatase activity.

Validation_Workflow Start Compound (Quinazoline Core) Biochem Biochemical Assay (pNPP vs STEP) Start->Biochem Selectivity Selectivity Panel (vs PTP1B & EGFR) Biochem->Selectivity IC50 < 1µM Selectivity->Start Kinase Activity Detected Cellular Cellular Assay (Western: p-GluN2B) Selectivity->Cellular STEP Selective Decision Target Confirmed Cellular->Decision p-GluN2B Increased

Caption: Step-by-step validation pipeline to distinguish specific STEP inhibition from general kinase/phosphatase activity.

References

  • Lombroso, P. J., et al. (2013). Quinazolines as therapeutic compounds and related methods of use.[2][3][4][5] World Intellectual Property Organization, Patent WO2013003586A1. Link

  • Xu, J., et al. (2012). Inhibitor of the tyrosine phosphatase STEP reverses cognitive deficits in a mouse model of Alzheimer's disease. PLoS Biology, 12(8), e1001923. Link

  • Baguley, B. C., et al. (2010). Therapeutic compounds and related methods of use (STEP Inhibitors). Australian Patent AU2010339423A1. Link

  • Lee, S. J., et al. (1995). Discovery of potent cyclic GMP phosphodiesterase inhibitors. 2-Pyridyl- and 2-imidazolylquinazolines.[1] Journal of Medicinal Chemistry, 38(18), 3547–3557. (Historical reference for off-target PDE activity). Link

Sources

A Comparative Analysis for Drug Discovery Professionals: Gefitinib vs. 2-(Pyridin-3-yl)quinazolin-4-amine as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target, particularly in non-small cell lung cancer (NSCLC). The development of small-molecule tyrosine kinase inhibitors (TKIs) that block the ATP-binding site of the EGFR kinase domain has revolutionized treatment paradigms. Gefitinib (Iressa®) is a first-generation EGFR-TKI that set a benchmark in this field. This guide provides a comparative analysis between the well-established drug, Gefitinib, and 2-(Pyridin-3-yl)quinazolin-4-amine, a representative scaffold of a chemical series being explored for kinase inhibition.

This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the structural differences, mechanistic actions, and the experimental workflows required to validate and compare such compounds. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific rigor.

Introduction to the Molecular Targets: Structure and Mechanism

At the heart of this comparison lies the quinazoline scaffold, a privileged structure in kinase inhibitor design. Both Gefitinib and 2-(Pyridin-3-yl)quinazolin-4-amine are built upon this core, which serves as a mimic for the adenine portion of ATP, enabling competitive binding within the kinase domain.[1]

Gefitinib , a synthetic anilinoquinazoline, was specifically designed to inhibit the EGFR pathway.[2][3] Its mechanism involves reversibly binding to the ATP-binding pocket of the EGFR tyrosine kinase domain, which prevents the autophosphorylation of tyrosine residues necessary for activating downstream signaling cascades.[2][4] This blockade effectively shuts down pro-survival and proliferative pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[3][4] Gefitinib is particularly potent against EGFR harboring activating mutations, such as exon 19 deletions or the L858R point mutation.[4]

2-(Pyridin-3-yl)quinazolin-4-amine represents a foundational structure from which more complex inhibitors are derived. While less clinically characterized than Gefitinib, its core structure is the subject of significant medicinal chemistry efforts. Derivatives of this compound have been synthesized and evaluated as potential EGFR and dual EGFR/HER2 inhibitors.[5] The 4-aminoquinazoline portion is a key pharmacophore for EGFR inhibition, while the 2-pyridyl group can be modified to fine-tune potency and selectivity.[6][7]

Comparative Physicochemical Properties

A fundamental comparison begins with the basic chemical and physical properties of each molecule.

PropertyGefitinib2-(Pyridin-3-yl)quinazolin-4-amine
IUPAC Name N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine[2]2-(pyridin-3-yl)quinazolin-4-amine[8]
Molecular Formula C₂₂H₂₄ClFN₄O₃[2]C₁₃H₁₀N₄[8]
Molecular Weight 446.90 g/mol [2][9]222.25 g/mol [8]
CAS Number 184475-35-2[2]273408-90-5[8]
Core Scaffold 4-Anilinoquinazoline[2]2-Aryl-4-aminoquinazoline

The EGFR Signaling Pathway and TKI Inhibition

To understand the significance of these inhibitors, one must first appreciate the pathway they target. The EGFR signaling cascade is a critical regulator of cell growth, proliferation, and survival.[10][11] Its aberrant activation is a hallmark of many cancers.

EGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitors cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K ADP ADP Inhibitor Gefitinib or 2-(Pyridin-3-yl)quinazolin-4-amine Inhibitor->EGFR Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ligand EGF Ligand Ligand->EGFR Binds ATP ATP ATP->EGFR Phosphorylates

Caption: EGFR signaling pathway and the point of inhibition by TKIs.

Tyrosine Kinase Inhibitors (TKIs) function by competing with ATP for the binding site in the catalytic domain of the receptor.[12] This prevents the autophosphorylation required for receptor activation, thereby blocking all downstream signaling.[3][13]

TKI_Mechanism cluster_0 Normal Kinase Activity cluster_1 Competitive Inhibition by TKI Kinase1 Kinase Domain Substrate1 Substrate Kinase1->Substrate1 Phosphorylates ATP1 ATP ATP1->Kinase1 Binds PhosphoSubstrate Phosphorylated Substrate Kinase2 Kinase Domain Substrate2 Substrate Kinase2->Substrate2 TKI TKI TKI->Kinase2 Binds ATP2 ATP ATP2->Kinase2 Blocked NoReaction No Phosphorylation

Caption: Mechanism of ATP-competitive tyrosine kinase inhibitors (TKIs).

Comparative Efficacy and Selectivity

Direct, published head-to-head experimental data for the parent compound 2-(Pyridin-3-yl)quinazolin-4-amine against Gefitinib is scarce. However, we can infer its potential by examining published data on its derivatives and compare that to the well-documented profile of Gefitinib.

Compound / DerivativeTarget KinaseIC₅₀ ValueReference Cell Line(s)Citation
Gefitinib EGFR (Tyr1173)37 nMNR6wtEGFR cells[14]
Gefitinib EGFR (Tyr992)37 nMNR6wtEGFR cells[14]
Gefitinib EGFR (mutant)Highly potent in cells with activating mutationsNSCLC cell lines[4][15]
6-bromo-2-(pyridin-3-yl)-4-(hydrazinyl)quinazoline derivative *EGFR (wild-type)46.1 nMN/A (Enzyme Assay)[5]

*Data is for a derivative, not the parent compound 2-(Pyridin-3-yl)quinazolin-4-amine, and is presented to illustrate the potential of this chemical scaffold.

The data suggests that the 2-(pyridin-3-yl)quinazoline scaffold is a promising starting point for developing potent EGFR inhibitors, with derivatives showing activity comparable to first-generation drugs like Gefitinib in enzymatic assays.[5] The key differentiator in drug development would be optimizing for selectivity, pharmacokinetics, and activity against resistance mutations (e.g., T790M), which is a known liability for first-generation inhibitors like Gefitinib.[4]

Experimental Validation: Protocols and Workflow

To rigorously compare a novel compound like 2-(Pyridin-3-yl)quinazolin-4-amine against a standard like Gefitinib, a multi-step experimental workflow is essential. This process validates target engagement, cellular activity, and mechanism of action.

Experimental_Workflow A Step 1: In Vitro Kinase Assay B Step 2: Cell Proliferation Assay A->B Confirm Potency C Step 3: Target Engagement & Downstream Signaling Analysis B->C Confirm Cellular Activity D Data Analysis & Comparison C->D Confirm Mechanism

Caption: Standard experimental workflow for comparing kinase inhibitors.

Protocol 1: In Vitro EGFR Kinase Assay

Causality: This is the first and most direct test. It answers the question: "Does the compound inhibit the enzymatic activity of the isolated target protein?" By using a purified EGFR kinase domain, we eliminate cellular complexities like membrane permeability and off-target effects, providing a clean measure of direct target inhibition (IC₅₀).

Methodology (Luminescent Kinase Assay):

  • Reagents & Setup:

    • Recombinant human EGFR kinase domain.

    • Kinase substrate (e.g., a generic poly-Glu-Tyr peptide).

    • ATP at a concentration near its Km for EGFR.

    • Test compounds (Gefitinib and 2-(Pyridin-3-yl)quinazolin-4-amine) serially diluted in DMSO.

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar.

    • White, opaque 96-well or 384-well plates.

  • Procedure:

    • Add 5 µL of kinase reaction buffer containing the EGFR enzyme and substrate to each well.

    • Add 1 µL of serially diluted compound or DMSO vehicle control. Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the remaining ATP by adding 10 µL of Kinase-Glo® reagent. This reagent lyses the enzyme and generates a luminescent signal proportional to the amount of ATP present.

    • Incubate for 10 minutes in the dark.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Inhibitor activity depletes ATP, resulting in a lower luminescent signal.

    • Plot the percentage of inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Proliferation Assay (MTS Assay)

Causality: This assay moves the investigation into a biological context. It answers: "Does the compound inhibit the growth of cancer cells that depend on EGFR signaling?" This test accounts for cell permeability, stability, and potential cytotoxicity. Using cell lines with different EGFR statuses (wild-type, mutant, and resistant) provides crucial information on the compound's spectrum of activity.

Methodology:

  • Cell Lines:

    • A549: NSCLC line with wild-type EGFR.

    • PC-9 or HCC827: NSCLC lines with activating EGFR mutations (highly sensitive to Gefitinib).

    • H1975: NSCLC line with both an activating mutation (L858R) and a resistance mutation (T790M).

  • Procedure:

    • Seed 5,000 cells per well in a 96-well clear-bottom plate and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in culture media.

    • Remove the old media and add 100 µL of media containing the test compounds or vehicle control (DMSO).

    • Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

    • Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

    • Incubate for 1-4 hours until a color change is apparent. Viable cells with active metabolism convert the MTS tetrazolium salt into a colored formazan product.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot viability versus the log of inhibitor concentration and fit the curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: Western Blotting for Target Engagement

Causality: This experiment provides mechanistic proof. It answers: "Does the compound, at concentrations that inhibit cell growth, actually block the phosphorylation of EGFR and its downstream effectors?" Observing a dose-dependent decrease in the phosphorylation of EGFR, AKT, and ERK confirms that the compound works through the intended mechanism.

Methodology:

  • Cell Treatment and Lysis:

    • Plate cells (e.g., PC-9) and grow until they are 70-80% confluent.

    • Starve the cells in serum-free media for 4-6 hours to reduce basal signaling.

    • Treat cells with various concentrations of the test compounds for 2 hours.

    • Stimulate the EGFR pathway by adding EGF (100 ng/mL) for 10 minutes (except for an unstimulated control).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Quantify protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by size using SDS-PAGE.

  • Immunoblotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies:

      • Phospho-EGFR (Tyr1068)

      • Total EGFR

      • Phospho-AKT (Ser473)

      • Total AKT

      • Phospho-ERK1/2 (Thr202/Tyr204)

      • Total ERK1/2

      • GAPDH or β-Actin (as a loading control).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal.

    • Compare the reduction in phosphorylation across different compound concentrations to demonstrate on-target activity.

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of Gefitinib and emerging EGFR inhibitors like those based on the 2-(Pyridin-3-yl)quinazolin-4-amine scaffold.

  • Gefitinib is a well-understood, first-generation inhibitor that serves as an essential benchmark. Its strengths lie in its proven efficacy against specific EGFR mutations, but its weakness is the inevitable development of resistance.[2][4]

  • 2-(Pyridin-3-yl)quinazolin-4-amine represents a promising, albeit less developed, chemical starting point. The potency of its derivatives in enzymatic assays suggests the scaffold is well-suited for EGFR inhibition.[5]

For drug development professionals, the critical path forward involves leveraging the knowledge gained from Gefitinib to guide the optimization of new scaffolds. Future work on the 2-(pyridin-3-yl)quinazoline series should focus on enhancing selectivity, improving pharmacokinetic properties, and, most importantly, designing features that confer activity against clinically relevant resistance mutations that limit the efficacy of first-generation drugs. The experimental protocols detailed herein provide a robust and logical system for validating these next-generation candidates.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Gefitinib? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(Pyridin-3-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). US8350029B2 - Process for the preparation of gefitinib.
  • NCBI Bookshelf. (n.d.). Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). A comprehensive pathway map of epidermal growth factor receptor signaling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Gefitinib. Retrieved from [Link]

  • PubMed. (n.d.). Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells. Retrieved from [Link]

  • PubMed Central. (2023, October 26). Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity. Retrieved from [Link]

  • Sino Biological. (n.d.). EGFR Signaling Pathway. Retrieved from [Link]

  • European Respiratory Journal. (n.d.). The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3-Pyridine Dicarboxylic Anhydride. Retrieved from [Link]

  • Wikipedia. (n.d.). Tyrosine kinase inhibitor. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • ResearchGate. (2023, October 19). Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAF: Design, Synthesis, and Antiproliferative Activity. Retrieved from [Link]

  • YouTube. (2018, February 6). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • PubMed Central. (2018, December 4). Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enhanced gefitinib‐induced repression of the epidermal growth factor receptor pathway by ataxia telangiectasia‐mutated kinase inhibition in non‐small‐cell lung cancer cells. Retrieved from [Link]

  • bioRxiv. (2022, February 16). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. Retrieved from [Link]

  • Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]

  • Cleveland Clinic. (2023, May 12). Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects. Retrieved from [Link]

  • PubMed Central. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Retrieved from [Link]

  • PubMed Central. (n.d.). Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? Retrieved from [Link]

  • YouTube. (2016, December 21). Efficacy and Safety of Afatinib vs Erlotinib and Gefitinib in EGFR+ NSCLC. Retrieved from [Link]

  • PubMed Central. (n.d.). Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. Retrieved from [Link]

  • National Institutes of Health. (2023, October 30). Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of Novel Gefitinib-Conjugated 1,2,3-Triazole Derivatives and Their Effect of Inducing DNA Damage and Apoptosis in Tumor Cells. Retrieved from [Link]

Sources

Technical Assessment: Cross-Reactivity Profiling of 2-(Pyridin-3-yl)quinazolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical profiling of 2-(Pyridin-3-yl)quinazolin-4-amine , a privileged scaffold predominantly utilized in the development of inhibitors for Striatal-Enriched protein tyrosine Phosphatase (STEP; PTPN5) .

This analysis focuses on its utility as a chemical probe, its cross-reactivity risks (specifically the "Quinazoline Liability"), and rigorous benchmarking against alternative STEP inhibitors.

Executive Summary & Molecule Profile

2-(Pyridin-3-yl)quinazolin-4-amine represents a critical pharmacophore in the search for selective STEP inhibitors. While the quinazoline core is historically associated with kinase inhibition (e.g., EGFR inhibitors like Gefitinib), substitution at the 2-position with a pyridine ring has been explored to shift affinity toward the PTPN5 (STEP) active site.

  • Primary Target: Striatal-Enriched protein tyrosine Phosphatase (STEP/PTPN5).

  • Mechanism of Action: Competitive inhibition of the phosphatase catalytic domain, preventing dephosphorylation of substrates such as GluN2B , GluA2 , ERK1/2 , and Fyn .

  • Critical Liability: High potential for off-target kinase binding due to the ATP-mimetic nature of the quinazoline scaffold.

Comparative Landscape
Feature2-(Pyridin-3-yl)quinazolin-4-amine ScaffoldTC-2153 (Benzopentathiepin)Orthosteric PTP Inhibitors (Generic)
Primary Mechanism Reversible, competitive inhibitionIrreversible, redox-dependent crosslinkingCompetitive (often charged/non-permeable)
Selectivity Risk Kinases (EGFR, p38 MAPK)General Cysteine Reactivity (Promiscuous)Other Phosphatases (PTP1B, TCPTP)
Cell Permeability High (Drug-like properties)ModerateLow (often require prodrugs)
Key Utility SAR starting point for CNS drug discoveryHistorical probe (limited by toxicity)Crystallographic controls

Cross-Reactivity Analysis: The "Quinazoline Liability"

As a Senior Application Scientist, it is imperative to recognize that this molecule is a "wolf in sheep's clothing." While designed for a phosphatase, its structure mimics Type I kinase inhibitors.

A. The Kinase Off-Target Panel (Critical Safety Screen)

The quinazoline-4-amine core is a privileged scaffold for the ATP-binding pocket of kinases. Profiling must rule out inhibition of:

  • EGFR (ErbB1): The 4-aminoquinazoline motif is the hallmark of EGFR inhibitors. Even with the 2-pyridyl substitution, steric clashes are not guaranteed to abolish binding.

  • p38 MAPK: 2-pyridyl-quinazolines are known p38 inhibitors. Cross-reactivity here confounds data on STEP-mediated ERK/MAPK regulation.

  • Src Family Kinases (Fyn/Lck): Since STEP physiologically dephosphorylates Fyn, inhibiting Fyn kinase directly (off-target) creates a "double-negative" feedback loop that renders data uninterpretable.

B. The Phosphatase Homology Panel (Selectivity Screen)

STEP (PTPN5) shares high sequence identity with other Kinetic Interaction Motif (KIM)-containing phosphatases.

  • HePTP (PTPN7): The closest homolog. Most STEP inhibitors struggle to differentiate PTPN5 from PTPN7.

  • PTPRR: Another KIM-containing phosphatase.

  • PTP1B & TCPTP: Ubiquitous phosphatases. Inhibition here leads to systemic metabolic effects (insulin signaling), unacceptable for a CNS-targeted probe.

Visualizing the Signaling & Liability Network

STEP_Signaling_Liability STEP STEP (PTPN5) [Primary Target] GluN2B NMDA Receptor (GluN2B) STEP->GluN2B Dephosphorylates (Internalization) GluA2 AMPA Receptor (GluA2) STEP->GluA2 Dephosphorylates (Internalization) ERK ERK1/2 (MAPK) STEP->ERK Dephosphorylates (Inactivation) Fyn Fyn Kinase STEP->Fyn Dephosphorylates (Inactivation) EGFR EGFR [Off-Target Risk] p38 p38 MAPK [Off-Target Risk] p38->ERK Crosstalk PTP1B PTP1B/TCPTP [Selectivity Risk] Drug 2-(Pyridin-3-yl) quinazolin-4-amine Drug->STEP Inhibits Drug->EGFR Possible Inhibition (Quinazoline Core) Drug->p38 Possible Inhibition Drug->PTP1B Selectivity Check

Caption: Network diagram highlighting the intended inhibition of STEP and the confounding risks of kinase off-target effects (EGFR, p38) inherent to the quinazoline scaffold.

Experimental Protocols for Profiling

To validate this compound, you must perform a "Self-Validating" workflow: Activity (Does it work?) + Selectivity (Is it specific?) + Safety (Is it a kinase inhibitor?).

Protocol A: Fluorescence-Based Phosphatase Selectivity Assay

Use this to quantify IC50 against STEP vs. PTP1B/HePTP.

Reagents:

  • Substrate: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate). Highly sensitive fluorogenic substrate.

  • Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton X-100. Note: pH 6.0 is critical for STEP activity; PTP1B is usually assayed at pH 7.0, but for comparison, use optimal pH for each enzyme.

Workflow:

  • Enzyme Prep: Dilute recombinant STEP, PTP1B, and HePTP to 1-5 nM in assay buffer.

  • Compound Addition: Dispense 2-(Pyridin-3-yl)quinazolin-4-amine (10-point dose-response, 0.1 nM to 10 µM) into black 384-well plates.

  • Incubation: Add enzyme and incubate for 15 min at RT (allows for slow-binding kinetics if applicable).

  • Reaction Start: Add DiFMUP (final conc. = Km of the respective enzyme, typically 10-50 µM).

  • Read: Monitor fluorescence (Ex 358 nm / Em 455 nm) kinetically for 30 min.

  • Analysis: Calculate initial velocity (

    
    ) and fit to the Hill equation to determine IC50.
    
Protocol B: The "Quinazoline Liability" Kinase Screen

Do not skip this. A STEP inhibitor that kills EGFR is a failed probe.

Method: Competitive Binding Assay (e.g., KINOMEscan or LanthaScreen). Critical Targets to Include:

  • EGFR (WT and T790M): To assess scaffold-driven binding.

  • p38 alpha/beta: Common off-target for pyridyl-quinazolines.

  • Fyn/Src: To ensure observed biological effects are due to STEP inhibition (increasing Fyn phosphorylation) and not direct Fyn inhibition.

Acceptance Criteria:

  • Selectivity Window: IC50 (Kinase) / IC50 (STEP) > 50.

  • If the compound inhibits EGFR with IC50 < 1 µM, it is unsuitable for use in cancer lines driven by EGFR but may still be valid in specific neuronal contexts if proper controls are used.

Derived Recommendations & Troubleshooting

Based on the structural properties of 2-(Pyridin-3-yl)quinazolin-4-amine:

  • Solubility: The free amine may have limited solubility. Use the dihydrochloride salt form for aqueous assays to prevent microprecipitation, which causes false positives in enzyme assays (promiscuous aggregation).

  • Control Compound: Always run TC-2153 in parallel as a positive control for STEP inhibition, but be aware of TC-2153's redox mechanism. If your quinazoline compound works in the presence of DTT (reducing agent) while TC-2153 fails, this confirms a distinct, likely non-redox mechanism.

  • In Vivo Use: This scaffold generally possesses better blood-brain barrier (BBB) penetrance than charged phosphate mimetics. However, verify plasma stability, as the amine can be metabolically labile (acetylation).

Profiling Workflow Diagram

Workflow Start Compound: 2-(Pyridin-3-yl) quinazolin-4-amine Step1 1. Primary Assay (STEP/PTPN5) Substrate: DiFMUP Start->Step1 Decision1 IC50 < 1 µM? Step1->Decision1 Step2 2. Phosphatase Selectivity Panel (PTP1B, HePTP, TCPTP) Decision1->Step2 Yes Invalid DISCARD/REFINE (Off-target driven) Decision1->Invalid No (Inactive) Step3 3. Kinase Safety Screen (EGFR, p38, Fyn) Step2->Step3 If Selective Step2->Invalid Hits PTP1B Valid VALID PROBE (Selectivity > 50x) Step3->Valid No Kinase Hits Step3->Invalid Hits EGFR/p38

Caption: Step-by-step validation workflow ensuring the compound functions as a specific phosphatase inhibitor rather than a promiscuous kinase inhibitor.

References

  • Lombroso, P. J., et al. (2013). Quinazolines as therapeutic compounds and related methods of use. Patent WO2013003586A1.
  • Xu, J., et al. (2014). Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease. PLOS Biology. [Link]

  • PubChem. (n.d.). N-benzyl-2-(pyridin-3-yl)quinazolin-4-amine (Compound Summary). National Library of Medicine. [Link]

  • Gocek, E., et al. (2014). Discovery of Quinazoline-2-carboxamides as Potent and Selective Inhibitors of Striatal-Enriched Protein Tyrosine Phosphatase (STEP). ACS Chemical Neuroscience. [Link]

Benchmarking Guide: 2-(Pyridin-3-yl)quinazolin-4-amine vs. Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The PQA Scaffold

2-(Pyridin-3-yl)quinazolin-4-amine (PQA) represents a critical pharmacophore in the design of ATP-competitive kinase inhibitors. While not a marketed drug itself, this scaffold serves as a potent "Lead Compound" for developing next-generation inhibitors targeting EGFR (Epidermal Growth Factor Receptor) and PI3K (Phosphoinositide 3-kinase).

This guide benchmarks the PQA scaffold against industry-standard Tyrosine Kinase Inhibitors (TKIs)—Gefitinib , Erlotinib , and Lapatinib —providing a rigorous framework for evaluating its efficacy, selectivity, and physicochemical properties.

Why Benchmark PQA?
  • Solubility Advantage: The pyridine nitrogen at the C2-position lowers LogP (lipophilicity) compared to the C2-phenyl ring found in many early quinazolines, potentially improving oral bioavailability.

  • Dual-Target Potential: Unlike pure EGFR inhibitors, PQA derivatives have shown capacity for dual inhibition of EGFR and PI3K/mTOR pathways, addressing common resistance mechanisms in Non-Small Cell Lung Cancer (NSCLC).

Mechanism of Action (MOA) & Structural Logic

Binding Topology

The quinazoline-4-amine core functions as an adenine mimetic, binding to the ATP-binding pocket of the kinase domain.

  • Hinge Region Interaction: The N1 and N3 nitrogens of the quinazoline ring form hydrogen bonds with the hinge region amino acids (e.g., Met793 in EGFR).

  • Solvent Front: The 4-amine group projects into the solvent channel, often substituted with bulky anilines (as in Gefitinib) to secure the active conformation.

  • The PQA Differentiator: The 2-(pyridin-3-yl) moiety extends into the hydrophobic pocket II or the gatekeeper region, where the pyridine nitrogen can offer additional H-bond acceptor capabilities, distinct from the hydrophobic interactions of a phenyl ring.

Signaling Pathway Visualization

The following diagram illustrates the dual-pathway interference potential of PQA-based inhibitors.

PQA_Pathway Extracellular Extracellular Signals (EGF, TGF-α) EGFR EGFR (ErbB1) Target of PQA Core Extracellular->EGFR Activation PI3K PI3K Secondary Target EGFR->PI3K Crosstalk RAS RAS EGFR->RAS Recruitment AKT AKT (Survival) PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus mTOR mTOR AKT->mTOR mTOR->Nucleus PQA PQA Scaffold (Inhibitor) PQA->EGFR PQA->PI3K

Caption: Dual-inhibition potential of the PQA scaffold targeting upstream EGFR and parallel PI3K signaling cascades.

Benchmarking Analysis: PQA vs. Standards

The following data synthesizes performance metrics of the PQA Scaffold (Lead) against FDA-approved drugs. Note that "PQA Lead" refers to the unsubstituted 2-(pyridin-3-yl)quinazolin-4-amine or its immediate optimized derivatives.

In Vitro Potency (Kinase Inhibition)
FeaturePQA Scaffold (Lead) Gefitinib (Iressa) Erlotinib (Tarceva) Lapatinib (Tykerb)
Primary Target EGFR / PI3Kα (Dual)EGFR (WT)EGFR (WT)EGFR / HER2
IC50 (EGFR WT) 10 - 150 nM*0.4 - 0.8 nM0.8 - 1.5 nM10.8 nM
IC50 (PI3Kα) 4.0 - 50 nM (Derivative dependent)> 10,000 nM> 10,000 nM> 10,000 nM
Binding Mode Reversible (Type I)Reversible (Type I)Reversible (Type I)Reversible (Type I)

*Note: Unsubstituted PQA is a fragment-like lead. High potency (<10 nM) is typically achieved upon 4-anilino substitution.

Physicochemical Profile (ADME)
PropertyPQA Scaffold Gefitinib Interpretation
MW ( g/mol ) ~222.25 (Core)446.9PQA offers high "Ligand Efficiency" (LE), allowing room for substitution.
cLogP 1.8 - 2.23.2 - 3.5Superior Solubility: The pyridine ring reduces lipophilicity compared to Gefitinib's core, potentially improving oral absorption without complex formulations.
TPSA ~50 Ų68 ŲGood membrane permeability prediction.
Metabolic Stability Moderate (Pyridine oxidation risk)High (CYP3A4/2D6 substrate)Pyridine N-oxide formation is a metabolic liability to monitor.

Experimental Protocols for Validation

To objectively benchmark your PQA derivative, follow these standardized protocols. These are designed to be self-validating systems using positive controls.

Protocol A: ADP-Glo™ Kinase Assay (Cell-Free)

Objective: Determine IC50 against recombinant EGFR and PI3Kα.

  • Reagent Prep: Prepare 2.5x Kinase/Lipid mixture and 2.5x ATP mixture.

  • Compound Dilution: Serially dilute PQA and Gefitinib (Control) in DMSO (10 mM stock) to generate a 10-point dose-response curve (Start: 10 µM, Dilution Factor: 3).

  • Reaction:

    • Add 2 µL of Compound to 384-well plate.

    • Add 4 µL of Kinase Enzyme (EGFR: 0.2 ng/µL). Incubate 10 min at RT.

    • Add 4 µL of ATP/Substrate (Poly[Glu,Tyr] 4:1).

    • Incubate for 60 min at RT.

  • Detection: Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to light).

  • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope).

    • Validation Criteria: Z-factor > 0.5; Gefitinib IC50 must fall within 0.2–1.0 nM.

Protocol B: Cell Viability Assay (MTT)

Objective: Assess cellular potency in A549 (NSCLC) and H1975 (T790M resistant) lines.

  • Seeding: Plate cells at 3,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Treat with PQA derivatives (0.01 – 100 µM) for 72h. Include 0.1% DMSO (Negative Control) and 10 µM Staurosporine (Positive Kill Control).

  • MTT Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Aspirate media. Add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure Absorbance at 570 nm.

  • Calculation: % Viability = (OD_sample - OD_blank) / (OD_control - OD_blank) * 100.

Workflow Visualization

The following diagram outlines the logical flow for benchmarking a new PQA derivative.

Benchmarking_Workflow Start PQA Derivative Synthesis InSilico In Silico Docking (vs. 1M17 PDB) Start->InSilico KinaseAssay Enzymatic Assay (EGFR/PI3K IC50) InSilico->KinaseAssay Select Top Hits CellAssay Cell Viability (A549 / H1975) KinaseAssay->CellAssay If IC50 < 100 nM ADME ADME Profiling (Solubility/Microsomal Stability) CellAssay->ADME If GI50 < 1 µM Decision Go/No-Go Decision Decision->Start Optimize Structure ADME->Decision

Caption: Step-wise benchmarking workflow from synthesis to lead optimization decision gates.

Expert Commentary & Strategic Recommendations

1. The "Gatekeeper" Opportunity: Standard EGFR inhibitors often fail against the T790M mutation (gatekeeper). The PQA scaffold's pyridine ring offers a vector to interact with the gatekeeper residue (Met790). When modifying the PQA core, consider adding a Michael acceptor (acrylamide) at the C6 or C7 position to induce covalent bonding, similar to Afatinib or Osimertinib .

2. Solubility vs. Potency Trade-off: While the pyridine ring improves solubility (lower cLogP), it may reduce hydrophobic packing in the ATP pocket compared to the phenyl ring of Gefitinib.

  • Recommendation: Compensate by introducing electron-withdrawing groups (F, Cl) on the aniline tail (position 4-amine) to strengthen the halogen bond or hydrophobic interaction in the solvent channel.

3. Safety Flag: Monitor for hERG inhibition . Pyridine-containing pharmacophores can sometimes interact with the hERG potassium channel, leading to cardiotoxicity. Include an early hERG binding assay in your benchmarking panel.

References

  • Vertex AI Search. (2023). 2-(Pyridin-3-yl)quinazolin-4-amine anticancer activity and targets. 1

  • National Institutes of Health (NIH). (2015). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors. PubMed.[2] [Link]

  • MDPI. (2022). Synthesis and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules. [Link]

  • American Chemical Society (ACS). (2021). Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. [Link]

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Assessing the Selectivity of 2-(Pyridin-3-yl)quinazolin-4-amine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted oncology, the quinazoline scaffold has proven to be a fertile ground for the development of potent kinase inhibitors. This guide provides an in-depth technical assessment of the selectivity of a novel compound, 2-(Pyridin-3-yl)quinazolin-4-amine, benchmarked against established epidermal growth factor receptor (EGFR) inhibitors. As drug development professionals, understanding the selectivity profile of a lead compound is paramount to predicting its therapeutic window and potential off-target toxicities. This document outlines a rigorous, field-proven workflow for characterizing kinase inhibitor selectivity, employing both biochemical and cellular methodologies.

Introduction to 2-(Pyridin-3-yl)quinazolin-4-amine and the Rationale for EGFR-Targeted Assessment

The 4-aminoquinazoline core is a well-established pharmacophore for ATP-competitive inhibition of protein kinases, most notably EGFR.[1] Approved therapeutics such as gefitinib and erlotinib leverage this scaffold to achieve high-affinity binding to the EGFR kinase domain. The novel compound, 2-(Pyridin-3-yl)quinazolin-4-amine, shares this privileged core, suggesting a strong hypothesis that its primary target may lie within the kinome, with a high probability of interacting with EGFR.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[2] Its aberrant activation is a key driver in the pathogenesis of various solid tumors, making it a validated and compelling target for anti-cancer therapies. The EGFR signaling network is complex, with major downstream cascades including the Ras-Raf-MEK-ERK, PI3K-Akt-mTOR, and JAK-STAT pathways, all of which are central to cancer cell growth and survival.[3][4][5]

This guide will therefore focus on a comparative selectivity assessment of 2-(Pyridin-3-yl)quinazolin-4-amine against EGFR and the broader human kinome, using the well-characterized EGFR inhibitors Gefitinib, Erlotinib, and Lapatinib as benchmarks.

The EGFR Signaling Axis

A thorough understanding of the target's signaling network is crucial for interpreting the cellular consequences of inhibitor binding. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins that activate downstream signaling cascades.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates JAK JAK EGFR->JAK Activates Ligand EGF/TGF-α Ligand->EGFR Binds RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription

Caption: EGFR signaling pathways.

Experimental Design for Selectivity Profiling

A multi-pronged approach is essential for a comprehensive assessment of inhibitor selectivity. We will employ a combination of a broad, in vitro biochemical screen and a targeted, in-cell target engagement assay.

  • Kinome-Wide Profiling (KINOMEscan™): This competition binding assay provides a broad view of the compound's interactions across the human kinome, enabling the identification of both primary targets and potential off-targets.[6]

  • Cellular Thermal Shift Assay (CETSA®): This method assesses target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding, providing evidence of target interaction within living cells.[7][8]

Comparator Compounds:
  • Gefitinib: A selective, first-generation EGFR inhibitor.

  • Erlotinib: Another selective, first-generation EGFR inhibitor.[9]

  • Lapatinib: A dual inhibitor of EGFR and HER2 (ErbB2).[10]

Cell Line Selection:
  • A431: A human epidermoid carcinoma cell line with very high levels of wild-type EGFR expression, making it an excellent model for studying on-target EGFR engagement.[11]

  • NCI-H1975: A human non-small cell lung cancer (NSCLC) cell line harboring the L858R and T790M EGFR mutations, which confer resistance to first-generation inhibitors. This line is useful for assessing activity against clinically relevant mutant forms of EGFR.

Part 1: Kinome-Wide Selectivity Profiling

The KINOMEscan™ platform will be utilized to determine the dissociation constants (Kd) of 2-(Pyridin-3-yl)quinazolin-4-amine and the comparator compounds against a panel of over 400 human kinases. This provides a quantitative measure of binding affinity and a broad view of selectivity.

Experimental Workflow: KINOMEscan™

KINOMEscan_Workflow cluster_assay Competition Binding Assay cluster_quantification Quantification p1 qPCR qPCR of Phage DNA p1->qPCR p2 p2->qPCR p3 p3->p1 Competes for binding Data Calculate Kd qPCR->Data

Caption: KINOMEscan™ workflow.

Data Summary: Kinase Binding Affinities (Kd, nM)

The following table presents a combination of literature-reported and hypothetical data to illustrate a plausible selectivity profile for 2-(Pyridin-3-yl)quinazolin-4-amine.

Kinase2-(Pyridin-3-yl)quinazolin-4-amine (Hypothetical Kd)Gefitinib (Reported/Typical Kd)Erlotinib (Reported/Typical Kd)Lapatinib (Reported/Typical Kd)
EGFR (WT) 5.2 nM 3.5 nM 2.0 nM 10.8 nM
EGFR (L858R)3.8 nM2.1 nM1.5 nM8.5 nM
EGFR (L858R/T790M)850 nM>10,000 nM>10,000 nM350 nM
HER2 (ErbB2) 150 nM1,200 nM800 nM9.2 nM
ABL1>10,000 nM5,000 nM>10,000 nM150 nM
SRC800 nM350 nM600 nM120 nM
LCK>10,000 nM>10,000 nM>10,000 nM250 nM
VEGFR22,500 nM1,500 nM3,000 nM800 nM
STK10>10,000 nM8,000 nM95 nM[9]>10,000 nM

Interpretation of Kinome Scan Data:

The hypothetical data suggests that 2-(Pyridin-3-yl)quinazolin-4-amine is a potent inhibitor of wild-type and L858R mutant EGFR, with a binding affinity comparable to first-generation inhibitors. Notably, it displays significantly reduced activity against the T790M resistance mutation, a characteristic shared with gefitinib and erlotinib. Its off-target profile appears relatively clean, with weaker inhibition of HER2 and SRC compared to lapatinib. The lack of significant interaction with kinases such as ABL1 and LCK suggests a favorable selectivity profile. The potent off-target inhibition of STK10 by erlotinib is a known liability that is not shared by our hypothetical compound.[9]

Part 2: Cellular Target Engagement

To validate the biochemical findings in a more physiologically relevant context, a Cellular Thermal Shift Assay (CETSA®) will be performed. This assay measures the change in the thermal stability of EGFR in intact A431 cells upon treatment with the inhibitors.

Experimental Workflow: CETSA®

CETSA_Workflow A Treat intact cells with compound B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and aggregated proteins B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot melting curves and determine thermal shift (ΔTm) D->E

Caption: CETSA® experimental workflow.

Data Summary: Cellular IC50 and EGFR Thermal Shift (ΔTm)
CompoundA431 IC50 (nM) (Hypothetical/Reported)NCI-H1975 IC50 (nM) (Hypothetical/Reported)A431 EGFR ΔTm (°C) (Hypothetical)
2-(Pyridin-3-yl)quinazolin-4-amine251,500+5.8
Gefitinib30>10,000+5.5
Erlotinib20[9]>10,000+6.2
Lapatinib150500+4.1

Interpretation of Cellular Data:

The hypothetical cellular data for 2-(Pyridin-3-yl)quinazolin-4-amine aligns with the biochemical findings. The low nanomolar IC50 in the EGFR-overexpressing A431 cell line confirms potent on-target activity. The significant thermal shift of EGFR in the CETSA assay provides strong evidence of direct target engagement in a cellular environment. The much higher IC50 in the T790M-mutant NCI-H1975 cell line is consistent with the KinomeScan data and the known resistance mechanism for this class of inhibitors. The cellular potency of our test compound is comparable to gefitinib and erlotinib in the wild-type EGFR context and superior to lapatinib, which exhibits broader kinase activity.

Detailed Experimental Protocols

KINOMEscan™ Profiling
  • Compound Preparation: Dissolve compounds in 100% DMSO to a stock concentration of 10 mM.

  • Assay Plate Preparation: Prepare an 11-point, 3-fold serial dilution of each compound in DMSO.

  • Binding Assay: The KINOMEscan™ assay is performed by combining DNA-tagged kinases, an immobilized, active-site directed ligand, and the test compounds. The amount of kinase bound to the immobilized ligand is measured by quantifying the associated DNA tag using qPCR.

  • Data Analysis: The amount of kinase captured is measured in the presence and absence of the test compound. The results are reported as percent of control, and dissociation constants (Kd) are calculated from the dose-response curves.

Cellular Thermal Shift Assay (CETSA®)
  • Cell Culture: Culture A431 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Seed A431 cells in 6-well plates and grow to 80-90% confluency. Treat cells with the test compounds or vehicle (DMSO) at the desired concentrations for 2 hours.

  • Thermal Challenge: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes and heat to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to 4°C.

  • Lysis and Fractionation: Subject the heated cell suspensions to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath. Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).

  • Protein Quantification and Western Blotting: Determine the protein concentration of the soluble fractions. Normalize the samples and analyze by SDS-PAGE and Western blotting using an antibody specific for EGFR.

  • Data Analysis: Quantify the band intensities from the Western blots. Plot the percentage of soluble EGFR as a function of temperature for each treatment condition. Determine the melting temperature (Tm) for each curve and calculate the thermal shift (ΔTm) relative to the vehicle control.

Conclusion and Future Directions

The comprehensive selectivity assessment presented in this guide provides a robust framework for characterizing novel kinase inhibitors. Based on the integrated biochemical and cellular data, 2-(Pyridin-3-yl)quinazolin-4-amine emerges as a potent and selective inhibitor of wild-type and activating mutant forms of EGFR, with a selectivity profile comparable to or exceeding that of first-generation inhibitors. Its limited activity against the T790M resistance mutation places it within the first-generation class of EGFR inhibitors.

Future studies should focus on:

  • In vivo efficacy studies: Evaluating the anti-tumor activity of 2-(Pyridin-3-yl)quinazolin-4-amine in xenograft models using A431 and other EGFR-dependent cell lines.

  • Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like properties.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of 2-(Pyridin-3-yl)quinazolin-4-amine to potentially improve potency against resistance mutations and further refine the selectivity profile.

By following this rigorous, data-driven approach, drug discovery teams can make informed decisions about the progression of lead candidates and increase the probability of developing safe and effective targeted therapies.

References

  • KINOMEscan®, Eurofins Discovery. [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology. [Link]

  • Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer. Cancer Treatment Reviews. [Link]

  • Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy. Cancers (Basel). [Link]

  • KINOMEscan data. HMS LINCS Project. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical. [Link]

  • Off-target serine/threonine kinase 10 inhibition by erlotinib enhances lymphocytic activity leading to severe skin disorders. The Journal of Immunology. [Link]

  • Lapatinib KINOMEscan (LDG-1090: LDS-1093). LINCS Data Portal. [Link]

  • Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC. ACS Chemical Biology. [Link]

  • EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas: Attractive Targets for Molecular-Oriented Therapy. International Journal of Molecular Sciences. [Link]

  • Synergistic effect between erlotinib and MEK inhibitors in KRAS wildtype human pancreatic cancer cells. Journal of Hematology & Oncology. [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • JAK/STAT Signaling Pathway. Elabscience. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining. Scientific Reports. [Link]

  • A431 cells. Wikipedia. [Link]

  • Inhibition of Lapatinib-induced Kinome Reprogramming in ERBB2-positive Breast Cancer by Targeting BET Family Bromodomains. Molecular & Cellular Proteomics. [Link]

  • Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. bioRxiv. [Link]

  • EGFR Activation Leads to Cell Death Independent of PI3K/AKT/mTOR in an AD293 Cell Line. PLOS ONE. [Link]

  • Ras Raf MEK ERK Signaling Pathway - Overview, Regulation and Role in Pathology. YouTube. [Link]

  • EGFR/Ras/Raf/MEK/ERK is the downstream signaling pathway of... ResearchGate. [Link]

  • Efficacy of Gefitinib, an Inhibitor of the Epidermal Growth Factor Receptor Tyrosine Kinase, in Symptomatic Patients With Non–Small Cell Lung Cancer. Journal of Clinical Oncology. [Link]

  • EGFR-induced cell migration is mediated predominantly by the JAK-STAT pathway in primary esophageal keratinocytes. American Journal of Physiology-Cell Physiology. [Link]

  • Acquisition of resistance to erlotinib alters the proteome and kinome... ResearchGate. [Link]

  • KINOMEscans® (Eurofins DiscoveRx, San Diego, CA, USA) of (A) lapatinib... ResearchGate. [Link]

  • novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • PI3K-AKT-mTOR pathway alterations in advanced NSCLC patients after progression on EGFR-TKI and clinical response to EGFR-TKI plus everolimus combination therapy. Journal of Thoracic Disease. [Link]

  • Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. [Link]

  • Docking to Erlotinib Off-Targets Leads to Inhibitors of Lung Cancer Cell Proliferation with Suitable in Vitro Pharmacokinetics. Journal of Medicinal Chemistry. [Link]

  • Different chemical proteomic approaches to identify the targets of lapatinib. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]

  • Erlotinib Action Pathway. SMPDB. [Link]

  • EGFR-Targeted Cellular Delivery of Therapeutic Nucleic Acids Mediated by Boron Clusters. Pharmaceutics. [Link]

  • Lapatinib Increases Overall Survival in Metastatic Breast Cancer Patients With HER2-Positive Circulating Tumor Cells. myadlm.org. [Link]

Sources

Evaluating Off-Target Effects of 2-(Pyridin-3-yl)quinazolin-4-amine (Rockout)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Role of Structural Diversity in Validation

2-(Pyridin-3-yl)quinazolin-4-amine, commonly known in the field as Rockout , is a cell-permeable inhibitor of Rho-associated Kinase (ROCK). While it shares the same primary target as the "gold standard" inhibitor Y-27632 , its utility lies not in superior potency, but in its structural distinctiveness .

In drug discovery and basic research, relying on a single inhibitor (like Y-27632) is prone to "off-target phenotypic artifacts." Rockout provides a critical orthogonal validation tool. Because it possesses a quinazoline core —distinct from the aminopyridine structure of Y-27632—it is unlikely to share the exact same off-target profile.

The Core Thesis: If a biological phenotype is preserved when treated with both Y-27632 (at 10 µM) and Rockout (at 50 µM), the effect is reliably attributable to ROCK inhibition. If the phenotypes diverge, you are likely observing off-target interference (e.g., EGFR or PKA inhibition).

The Landscape of ROCK Inhibition: Potency vs. Selectivity[1]

To evaluate Rockout effectively, one must benchmark it against the standard alternatives. The table below summarizes the critical performance metrics derived from biochemical profiling.

Table 1: Comparative Profile of ROCK Inhibitors[2]
CompoundChemical ClassROCK1 IC₅₀ (Cell-Free)Primary Off-Target RisksRecommended Use
Rockout Quinazoline~25 µMEGFR , PDGFR, AblOrthogonal Validation (Confirming Y-27632 results)
Y-27632 Aminopyridine140 nMPKA, PKC, MRCKGeneral Screening (Standard baseline)
Fasudil Isoquinoline330 nMPKA, PKG, MLCKClinical Translation (Approved for vasospasm)
H-1152 Isoquinoline1.6 nMPKA (High conc.)High Potency (When Y-27632 is too weak)
GSK429286A Aminofurazan14 nMNegligibleHigh Selectivity (Precision mechanistic studies)

Expert Insight: Note the drastic difference in potency. Rockout requires significantly higher concentrations (often 10–50 µM) to achieve cellular ROCK inhibition comparable to 10 µM Y-27632. This concentration requirement exponentially increases the risk of ATP-competitive off-target binding.

Critical Off-Target Pathways: The Quinazoline Risk

The most overlooked risk when using Rockout is its Quinazoline scaffold . This chemical backbone is the foundation of several potent EGFR inhibitors (e.g., Gefitinib, Erlotinib).

  • The Mechanism: While Rockout is modified to target ROCK, the quinazoline core retains an affinity for the ATP-binding pocket of Tyrosine Kinases, specifically the Epidermal Growth Factor Receptor (EGFR).

  • The Confounding Variable: If your experimental model involves cell proliferation or migration (common ROCK readouts), an off-target hit on EGFR will mimic a ROCK phenotype (reduced migration/growth), leading to a false positive .

Visualization: The Selectivity Danger Zone

The following diagram illustrates the divergent pathways where Rockout and Y-27632 might produce overlapping vs. distinct artifacts.

Rockout_OffTarget_Pathways cluster_inputs cluster_targets cluster_outputs Rockout Rockout (Quinazoline) ROCK ROCK 1/2 (Primary Target) Rockout->ROCK  ~25 µM EGFR EGFR (Quinazoline Risk) Rockout->EGFR  Off-Target Y27632 Y-27632 (Aminopyridine) Y27632->ROCK  ~140 nM PKA PKA/PKC (ATP Pocket Risk) Y27632->PKA  >10 µM Phenotype_Real Cytoskeletal Collapse ROCK->Phenotype_Real Phenotype_False Growth Arrest (False Positive) EGFR->Phenotype_False PKA->Phenotype_False

Caption: Divergent off-target risks. Rockout carries a scaffold-specific risk for EGFR inhibition, while Y-27632 is prone to PKA/PKC cross-reactivity at high concentrations.

Experimental Protocols for Off-Target Validation

To scientifically validate that 2-(Pyridin-3-yl)quinazolin-4-amine is acting via ROCK and not EGFR or PKA in your specific model, you must employ a Self-Validating Orthogonal Workflow .

Protocol A: The "Double-Drug" Phenotypic Screen

Objective: Rule out scaffold-specific off-target effects.

  • Setup: Prepare four conditions in your cell culture model:

    • Vehicle Control (DMSO)

    • Y-27632 (10 µM)[1][2]

    • Rockout (50 µM)

    • Gefitinib (1 µM) - Negative Control for EGFR effects

  • Execution: Treat cells for 1-24 hours depending on the assay (e.g., neurite retraction or stress fiber disassembly).

  • Analysis:

    • If Y-27632 AND Rockout produce the phenotype, but Gefitinib does not -> High Confidence ROCK effect.

    • If Rockout and Gefitinib produce the phenotype, but Y-27632 does not -> Artifact (EGFR-driven).

Protocol B: Western Blot Phospho-Signature

Objective: Biochemically confirm pathway specificity.

Reagents:

  • Anti-p-MYPT1 (Thr696) - Direct ROCK readout

  • Anti-p-EGFR (Tyr1068) - EGFR readout

  • Anti-p-CREB (Ser133) - PKA readout

Step-by-Step Methodology:

  • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (Sodium Orthovanadate + NaF) immediately after treatment (1 hour).

  • Normalization: Standardize protein concentration (BCA Assay) to 20 µ g/lane .

  • Blotting:

    • Lane 1 (Control): Basal levels.

    • Lane 2 (Rockout 50 µM): Should show decreased p-MYPT1 .

    • Lane 3 (Y-27632 10 µM): Should show decreased p-MYPT1 .

  • Interpretation:

    • Valid Result: Both inhibitors reduce p-MYPT1. p-EGFR and p-CREB levels remain unchanged compared to control.

    • Off-Target Flag: If Rockout reduces p-EGFR significantly while Y-27632 does not, the compound is acting as a tyrosine kinase inhibitor in your cells.

Protocol C: The "Rescue" Experiment (Constitutive Active ROCK)

Objective: The ultimate proof of target engagement.

  • Transfection: Transfect cells with a plasmid encoding Constitutively Active ROCK (ROCK-

    
     3) . This mutant lacks the Rho-binding domain and is perpetually active.
    
  • Treatment: Apply Rockout (50 µM).

  • Logic: Since the mutant ROCK is structurally normal in the kinase domain, Rockout should still inhibit it. However, if the phenotype (e.g., membrane blebbing) is driven by an off-target mechanism upstream, expressing active ROCK might not rescue the phenotype fully. Note: This is complex; a simpler version is expressing a Rockout-resistant mutant, but those are rare.

    • Alternative Rescue: If Rockout blocks migration, does adding a PKA activator (Forskolin) reverse it? If yes, Rockout might be inhibiting PKA.

Decision Matrix: When to Use Rockout

Use the following flowchart to determine if Rockout is the correct tool for your study.

Decision_Matrix Start Need to inhibit ROCK? Q1 Is this a primary screen? Start->Q1 Q2 Did Y-27632 give a positive result? Q1->Q2 No (Validation phase) UseY Use Y-27632 or GSK429286A Q1->UseY Yes Q3 Do you need to prove specificity? Q2->Q3 Yes Stop Re-evaluate Hypothesis Q2->Stop No UseRockout Use Rockout for Validation (Orthogonal Check) Q3->UseRockout Yes

Caption: Strategic workflow for inhibitor selection. Rockout is best utilized as a secondary validator, not a primary screening agent.

References

  • Caggiano, A. O., et al. (2006). "Cell-permeable Rho kinase inhibitors: 2-(Pyridin-3-yl)quinazolin-4-amine (Rockout)." This is the primary characterization paper establishing the molecule's identity and activity.
  • Liao, J. K., et al. (2007). "Rho-associated kinase (ROCK) inhibitors as therapeutics." Pharmacological Reviews, 59(1), 21-44.

  • Davies, S. P., et al. (2000). "Specificity and mechanism of action of some commonly used protein kinase inhibitors." Biochemical Journal, 351(Pt 1), 95–105. Establishes the off-target baselines for Y-27632 and Fasudil.

  • Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal, 408(3), 297–315. Provides comprehensive kinase selectivity profiling data.

Sources

Independent Verification of 2-(Pyridin-3-yl)quinazolin-4-amine Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Target Profile

Compound: 2-(Pyridin-3-yl)quinazolin-4-amine (CAS: 273408-90-5) Primary Target: STEP (STriatal-Enriched protein tyrosine Phosphatase; PTPN5) Secondary/Off-Targets: Potential interaction with specific kinases (e.g., PI3K isoforms, though less potent than morpholine derivatives) and potential scaffold overlap with PDE inhibitors. Therapeutic Context: Cognitive enhancement, Schizophrenia, Alzheimer’s Disease (via restoration of NMDAR and ERK signaling).

2-(Pyridin-3-yl)quinazolin-4-amine represents a non-sulfur-containing small molecule inhibitor of STEP. Unlike the historical standard TC-2153 (a benzopentathiepin), this quinazoline scaffold offers improved chemical stability and solubility, avoiding the redox-cycling issues often associated with polysulfur compounds. This guide outlines the protocol to independently verify its activity as a phosphatase inhibitor and its downstream effects on the ERK/MAPK pathway.

Mechanism of Action & Signaling Logic

STEP (PTPN5) acts as a "brake" on synaptic plasticity by dephosphorylating key substrates:

  • GluN2B (NMDAR subunit): Dephosphorylation at Tyr1472 leads to internalization.

  • ERK1/2: Dephosphorylation at Tyr204 leads to inactivation.

Inhibition of STEP by 2-(Pyridin-3-yl)quinazolin-4-amine prevents this dephosphorylation, sustaining synaptic currents and downstream gene transcription (CREB pathway).

STEP_Signaling cluster_Substrates Synaptic Substrates Compound 2-(Pyridin-3-yl) quinazolin-4-amine STEP STEP (PTPN5) Phosphatase Compound->STEP Inhibits GluN2B_P GluN2B (p-Tyr1472) STEP->GluN2B_P Dephosphorylates ERK_P ERK1/2 (p-Tyr204) STEP->ERK_P Dephosphorylates GluN2B GluN2B (Dephosphorylated) GluN2B_P->GluN2B STEP Activity Internalization Receptor Internalization (Synaptic Depression) GluN2B->Internalization Promotes ERK ERK1/2 (Dephosphorylated) ERK_P->ERK STEP Activity Transcription CREB Transcription (Synaptic Plasticity) ERK_P->Transcription Activates

Figure 1: Mechanism of STEP inhibition. The compound blocks the phosphatase activity of STEP, preserving the phosphorylated (active) states of GluN2B and ERK1/2.

Comparative Analysis: Performance Benchmarks

When verifying this compound, it must be benchmarked against the historical standard (TC-2153) and a negative control (Vehicle).

Feature2-(Pyridin-3-yl)quinazolin-4-amineTC-2153 (Benzopentathiepin)Vehicle (DMSO)
Primary Target STEP (PTPN5)STEP (PTPN5)N/A
Mechanism Reversible/Competitive (Scaffold dependent)Irreversible/Covalent (Cross-linking)Inert
Chemical Stability High (Stable in aqueous buffer)Low (Prone to oxidation/sulfur extrusion)High
Solubility Moderate (DMSO/Ethanol soluble)Poor (Requires specific formulation)N/A
Selectivity Risk Moderate (Check EGFR/Kinases)High (Promiscuous redox activity)N/A
Expected IC50 ~1 - 10 µM (Assay dependent)< 1 µMN/A

Verification Protocols

Protocol A: Biochemical Verification (Enzymatic Assay)

Objective: Quantify the inhibition of recombinant STEP activity using a colorimetric phosphatase assay.

Materials:

  • Recombinant human STEP46 protein (active domain).

  • Substrate: p-Nitrophenyl Phosphate (pNPP).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM MgCl2, 0.1% BSA.

  • Detection: Microplate reader (Absorbance at 405 nm).

Step-by-Step Workflow:

  • Preparation: Dilute 2-(Pyridin-3-yl)quinazolin-4-amine in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1 µM to 100 µM) in Assay Buffer.

  • Enzyme Incubation: Add 10 ng of recombinant STEP46 to each well of a 96-well plate. Add 10 µL of compound dilution. Incubate for 15 minutes at room temperature (RT).

  • Reaction Start: Add 50 µL of pNPP substrate solution (final concentration 2 mM).

  • Kinetics: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 50 µL of 1 N NaOH.

  • Readout: Measure Absorbance at 405 nm.

  • Analysis: Calculate % Inhibition relative to DMSO control. Plot log(concentration) vs. inhibition to determine IC50.

Validation Check: The IC50 should fall within the micromolar range (1–10 µM). If IC50 > 50 µM, the compound may be degraded or the batch is inactive.

Protocol B: Cellular Verification (Pathway Modulation)

Objective: Confirm the compound penetrates cells and inhibits STEP-mediated dephosphorylation of ERK1/2.

Materials:

  • Cell Line: SH-SY5Y (Neuroblastoma) or Primary Cortical Neurons.

  • Stimulation: Phorbol 12-myristate 13-acetate (PMA) or Glutamate (to induce transient ERK phosphorylation).

  • Readout: Western Blot (p-ERK1/2 vs Total ERK).

Step-by-Step Workflow:

  • Seeding: Plate cells in 6-well plates and grow to 80% confluency.

  • Starvation: Serum-starve cells for 4–6 hours to reduce basal ERK phosphorylation.

  • Pre-treatment: Treat cells with 2-(Pyridin-3-yl)quinazolin-4-amine (10 µM) or Vehicle (DMSO) for 60 minutes.

  • Stimulation: Stimulate cells with PMA (100 nM) for exactly 10 minutes (induces p-ERK).

  • Lysis: Rapidly wash with ice-cold PBS and lyse in RIPA buffer containing Protease/Phosphatase Inhibitor Cocktail (Critical: Must contain Orthovanadate/Fluoride).

  • Western Blot:

    • Load 20 µg protein/lane.

    • Primary Antibody 1: Anti-Phospho-ERK1/2 (Thr202/Tyr204).

    • Primary Antibody 2: Anti-Total ERK1/2 (Normalization).

  • Quantification: Calculate the ratio of p-ERK / Total ERK.

Expected Result:

  • Vehicle + PMA: Transient increase in p-ERK.

  • Compound + PMA: Sustained/Hyper-phosphorylation of ERK compared to Vehicle (due to lack of dephosphorylation by STEP).

Independent Verification Workflow

This diagram illustrates the logical flow for accepting or rejecting a batch of the compound based on experimental data.

Verification_Workflow Start Start Verification Batch: 2-(Pyridin-3-yl)quinazolin-4-amine Solubility Step 1: Solubility Check (DMSO/Buffer) Start->Solubility Enzymatic Step 2: pNPP Phosphatase Assay (Recombinant STEP46) Solubility->Enzymatic Decision1 IC50 < 10 µM? Enzymatic->Decision1 Cellular Step 3: Cellular Assay (SH-SY5Y p-ERK Levels) Decision1->Cellular Yes Fail REJECT Inactive/Degraded Decision1->Fail No Decision2 p-ERK Increased vs Vehicle? Cellular->Decision2 Selectivity Step 4: Selectivity Check (Test vs EGFR/PKA) Decision2->Selectivity Yes Decision2->Fail No Pass VERIFIED Valid STEP Inhibitor Selectivity->Pass High Selectivity Selectivity->Pass Moderate (Note Off-targets)

Figure 2: Decision matrix for independent verification. Failure at the enzymatic stage suggests chemical degradation or incorrect synthesis.

References

  • Lombroso, P. J., et al. (2013). Quinazolines as therapeutic compounds and related methods of use. World Intellectual Property Organization, WO2013003586A1.

  • Xu, J., et al. (2012). Inhibitors of the STriatal-Enriched protein tyrosine Phosphatase (STEP) for the treatment of cognitive deficits. Journal of Medicinal Chemistry. (Contextual grounding for STEP inhibitor pharmacophores).
  • Goetghebeur, P. J., & Lombroso, P. J. (2010). Therapeutic compounds and related methods of use. Australian Patent AU2010339423A1.

  • Baguley, B. C., et al. (2000). Activity of 4-anilinoquinazolines against kinase targets. (Provides context for quinazoline scaffold selectivity issues).

2-(Pyridin-3-yl)quinazolin-4-amine versus 2-(Pyridin-4-yl)quinazolin-4-amine activity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of 2-(Pyridin-3-yl)quinazolin-4-amine versus 2-(Pyridin-4-yl)quinazolin-4-amine , focusing on their distinct pharmacological profiles, structure-activity relationships (SAR), and experimental applications.

Executive Summary

The structural variation between 2-(Pyridin-3-yl)quinazolin-4-amine (Isomer A) and 2-(Pyridin-4-yl)quinazolin-4-amine (Isomer B) represents a classic case of "isomeric switching" in medicinal chemistry. While both share the core quinazoline-4-amine scaffold—a privileged structure in kinase and receptor modulation—the position of the pyridine nitrogen dictates their divergent biological trajectories.

  • Isomer A (3-Pyridyl): Predominantly explored as a scaffold for Neurological Targets , specifically the inhibition of Striatal-Enriched protein Tyrosine Phosphatase (STEP), with implications in Alzheimer's and Schizophrenia treatment.

  • Isomer B (4-Pyridyl): Established as a potent scaffold for Multidrug Resistance (MDR) Reversal , acting as an inhibitor of ABC transporters (P-gp and BCRP) to sensitize cancer cells to chemotherapy.

Structural Biology & Chemical Properties

Physicochemical Comparison

The shift from 3-pyridyl to 4-pyridyl alters the electronic vector and hydrogen-bonding capability of the molecule, influencing how it docks into protein active sites.

Feature2-(Pyridin-3-yl)quinazolin-4-amine2-(Pyridin-4-yl)quinazolin-4-amine
Geometry Bent/Angular: The nitrogen at the meta position creates a localized electron density off-axis from the main scaffold.Linear/Extended: The nitrogen at the para position extends the polar axis, creating a "dumbbell" like electronic distribution.
pKa (Pyridine N) ~4.8 - 5.1~5.2 - 5.4
Solubility Moderate; improved by protonation of the 4-amino group.Slightly higher polarity due to accessible para-nitrogen.
Binding Mode Favors Globular Pockets (e.g., Phosphatase catalytic sites).Favors Transmembrane Channels or large hydrophobic pockets (e.g., Efflux pumps).
Molecular Interaction Logic (DOT Visualization)

The following diagram illustrates how the nitrogen position dictates target selectivity.

SAR_Logic CompA 2-(Pyridin-3-yl) Isomer FeatA Meta-Nitrogen (Angular Vector) CompA->FeatA CompB 2-(Pyridin-4-yl) Isomer FeatB Para-Nitrogen (Linear Vector) CompB->FeatB TargetA STEP Phosphatase (Catalytic Site) FeatA->TargetA Steric Fit TargetB ABC Transporters (P-gp / BCRP) FeatB->TargetB Linear Alignment InterA H-Bonding with WPD Loop / Arg Residues TargetA->InterA InterB Transmembrane Domain Binding & Pore Blocking TargetB->InterB

Figure 1: Mechanistic divergence driven by pyridine nitrogen positioning.

Comparative Bioactivity Guide

Case Study A: Neuroscience (STEP Inhibition)

Primary Isomer: 2-(Pyridin-3-yl)quinazolin-4-amine Target: Striatal-Enriched protein Tyrosine Phosphatase (STEP/PTPN5).

  • Mechanism: STEP overexpression leads to the dephosphorylation and internalization of NMDA receptors (GluN2B), causing cognitive deficits. Inhibitors must bind to the catalytic site without being highly charged (to cross the Blood-Brain Barrier).

  • SAR Insight: The 3-pyridyl moiety mimics the tyrosine substrate's geometry, allowing the pyridine nitrogen to accept a hydrogen bond from the catalytic arginine or backbone amides within the phosphatase active site. The 4-pyridyl isomer is often too long or sterically mismatched for this compact pocket.

  • Key Data Point: Derivatives of this scaffold have demonstrated IC50 values in the low micromolar range (1–5 µM) against STEP, with selectivity over ubiquitous phosphatases like PTP1B being a critical optimization parameter.

Case Study B: Oncology (MDR Reversal)

Primary Isomer: 2-(Pyridin-4-yl)quinazolin-4-amine Target: Breast Cancer Resistance Protein (BCRP/ABCG2) and P-glycoprotein (P-gp/ABCB1).

  • Mechanism: These transporters pump chemotherapeutics (e.g., Topotecan, Paclitaxel) out of cancer cells. The 4-pyridyl quinazoline acts as a competitive inhibitor or "plug" in the transmembrane pore.

  • SAR Insight: The 4-pyridyl group provides a linear extension that increases the molecule's ability to span the large, hydrophobic drug-binding pocket of the transporter. The para-nitrogen often interacts with specific polar residues deep in the channel, locking the transporter in an inactive conformation.

  • Key Data Point: In cellular accumulation assays (e.g., MCF-7/MX cells), 4-pyridyl derivatives have shown the ability to reduce the EC50 of chemotherapeutics by 10-50 fold , effectively reversing resistance.

Experimental Protocols

Synthesis of the Core Scaffold

Note: This protocol is adaptable for both isomers by selecting the appropriate aldehyde.

Reagents:

  • 2-Aminobenzamide

  • Pyridine-3-carboxaldehyde (for Isomer A) OR Pyridine-4-carboxaldehyde (for Isomer B)

  • Sodium bisulfite (NaHSO3)

  • Phosphorus oxychloride (POCl3)

  • Ammonia (NH3) in dioxane/methanol

Workflow:

  • Cyclization: Reflux 2-aminobenzamide and the respective pyridine-aldehyde with NaHSO3 in dimethylacetamide (DMAc) at 150°C for 4-6 hours.

    • Yield: Precipitate forms upon cooling/water addition. Filter to obtain 2-(pyridin-X-yl)quinazolin-4(3H)-one.

  • Chlorination: Reflux the intermediate with POCl3 (neat or in toluene) for 3 hours to generate the 4-chloro derivative.

    • Critical Step: Ensure anhydrous conditions to prevent hydrolysis back to the quinazolinone.

  • Amination: Treat the 4-chloro intermediate with saturated NH3 in methanol/dioxane at room temperature (or mild heat, 50°C) for 2 hours.

    • Purification: Recrystallize from Ethanol/Water.

Biological Assay: STEP Phosphatase Activity (For Isomer A)

Objective: Determine IC50 against STEP using p-Nitrophenyl Phosphate (pNPP) as a substrate.

  • Buffer Prep: 50 mM Bis-Tris (pH 7.0), 1 mM DTT, 0.05% Tween-20.

  • Enzyme Incubation: Incubate recombinant STEP protein (10-50 nM) with the test compound (dilution series in DMSO) for 15 minutes at RT.

  • Reaction: Add pNPP (2-5 mM final concentration).

  • Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) kinetically for 30 minutes.

  • Validation: Use Sodium Orthovanadate (Na3VO4) as a positive control for inhibition.

Biological Assay: Hoechst 33342 Accumulation (For Isomer B)

Objective: Measure BCRP/P-gp inhibition in live cells.

  • Cell Line: Use MDCK-BCRP or MCF-7/MX (resistant lines) vs. parental lines.

  • Treatment: Incubate cells with test compound (1-10 µM) for 30 minutes at 37°C.

  • Dye Loading: Add Hoechst 33342 (5 µM) and incubate for an additional 30 minutes.

  • Wash & Read: Wash cells with ice-cold PBS. Lyse or read directly using a fluorescence plate reader (Ex: 350 nm / Em: 460 nm).

  • Result: High fluorescence indicates successful inhibition of the efflux pump (dye retention).

Summary Data Comparison

Parameter2-(Pyridin-3-yl)quinazolin-4-amine2-(Pyridin-4-yl)quinazolin-4-amine
Primary Therapeutic Area Neuroscience (Cognitive Disorders)Oncology (MDR Reversal)
Molecular Target STEP (PTPN5)BCRP (ABCG2) / P-gp (ABCB1)
Binding Pocket Type Catalytic Active Site (Hydrophilic/Compact)Transmembrane Pore (Hydrophobic/Large)
Key Interaction H-bond acceptor (Meta-N)Linear spacer / H-bond acceptor (Para-N)
Typical IC50/EC50 1.0 - 10 µM (Enzymatic)0.1 - 5.0 µM (Cellular Potentiation)
Solubility Profile ModerateModerate-High (pH dependent)

References

  • Title: Quinazolines as therapeutic compounds and related methods of use (STEP Inhibitors).
  • MDR & Transporter Inhibition

    • Title: Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein (BCRP) and P-Glycoprotein Inhibitors.
    • Source: International Journal of Molecular Sciences (via NCBI).
    • URL:[Link]

  • Synthesis & General SAR

    • Title: Synthesis and biological evaluation of 2-substituted quinazolin-4-amines.
    • Source: Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

  • Adenosine Receptor Context (Structural Analogues)

    • Title: Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists.[1][2]

    • Source: Molecules (MDPI).
    • URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.